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Tfllr-NH2

Cat. No.: B1354022
M. Wt: 647.8 g/mol
InChI Key: ANAMCEKSRDPIPX-GFGQVAFXSA-N
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Description

Proteinase-activated receptor-1 activating (PAR1) agonist peptide.>Lactosylceramide (LacCer), synthesized from β-glucosylceramide by lactosylceramide synthase in the Golgi, is a ubiquitous sphingolipid in mammalian tissue. Lactosylceramide is important in many cellular functions such as cell proliferation, migration, adhesion, and angiogenesis. Increased production of LacCer have been shown to increase levels of reactive oxygen species in cardiomyocites and are implicated in inflammatory pathways. Biotin-Lactosylceramide can be bound to streptavidin coated surfaces such as plates or beads.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H53N9O6 B1354022 Tfllr-NH2

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N9O6/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAMCEKSRDPIPX-GFGQVAFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of Tfllr-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2 is a synthetic peptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1).[1][2][3][4][5] It is a valuable tool for investigating the physiological and pathological roles of PAR1 activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling pathways, and key experimental data.

Core Mechanism of Action: PAR1 Activation

This compound functions by mimicking the endogenous tethered ligand of PAR1.[6] Normally, PAR1 is activated by proteolytic cleavage of its N-terminal domain by proteases such as thrombin. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the extracellular loop 2 of the receptor and initiating intracellular signaling. This compound, with its amino acid sequence Threonine-Phenylalanine-Leucine-Leucine-Arginine-NH2, directly binds to and activates PAR1 without the need for proteolytic cleavage.[6]

Signaling Pathways

The activation of PAR1 by this compound triggers a cascade of intracellular signaling events, primarily through the coupling of heterotrimeric G-proteins. The key signaling pathway involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium concentration.

G-Protein Coupling and Phospholipase C Activation

Upon binding of this compound, PAR1 undergoes a conformational change that facilitates its interaction with and activation of Gq/11 proteins. The activated Gαq subunit, in turn, activates Phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[2] This rapid increase in intracellular calcium concentration is a hallmark of PAR1 activation by this compound and is a critical event in mediating many of its downstream physiological effects.

This compound Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound PAR1 PAR1 This compound->PAR1 Binds & Activates Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Channel Ca_cytosol [Ca2+]i ↑ Ca_store->Ca_cytosol Release Downstream Downstream Cellular Responses Ca_cytosol->Downstream

Figure 1: this compound signaling pathway leading to increased intracellular calcium.

Quantitative Data

The following tables summarize key quantitative data related to the action of this compound.

ParameterValueCell/SystemReference
EC50 for PAR1 Activation 1.9 μMCultured Neurons[1][2][3][4][5][7]
Peak Intracellular Ca2+ 196.5 ± 20.4 nMCultured Neurons (at 10 μM this compound)[7]
Plasma Extravasation 2-8 fold increaseMouse tissues[7]
In Vivo EffectAgonistResponseInhibitionReference
Rat Paw Edema 100 μg this compound0.51 ± 0.03 ml increase44% by NK1R antagonist (at 1h)[7]
50% by capsaicin (at 1h)[7]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

In Vitro Intracellular Calcium Measurement

This protocol describes the measurement of intracellular calcium mobilization in cultured cells upon stimulation with this compound using a fluorescent calcium indicator.

Materials:

  • Cultured cells expressing PAR1

  • This compound stock solution

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or in a multi-well plate and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of 2-5 μM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

  • Calcium Imaging:

    • Place the dish or plate on the fluorescence microscope or in the plate reader.

    • Acquire a baseline fluorescence reading.

    • Add this compound to the desired final concentration.

    • Record the change in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. The ratio of the emission intensities (F340/F380) is proportional to the intracellular calcium concentration.

Calcium Imaging Workflow A Plate cells B Load with Fura-2 AM A->B C Wash to remove extracellular dye B->C D Acquire baseline fluorescence C->D E Add this compound D->E F Record fluorescence change over time E->F G Calculate [Ca2+]i from fluorescence ratio F->G

Figure 2: Experimental workflow for intracellular calcium imaging.

In Vivo Rat Paw Edema Assay

This protocol details the induction and measurement of paw edema in rats following the administration of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound solution in sterile saline

  • Plethysmometer

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the experimental conditions for at least one week.

  • Baseline Measurement: Lightly anesthetize the rats and measure the initial volume of the right hind paw using a plethysmometer.

  • This compound Administration: Inject a defined volume (e.g., 50 μl) of the this compound solution subcutaneously into the plantar surface of the right hind paw.

  • Edema Measurement: At specified time points (e.g., 1, 2, 4, 6 hours) after injection, re-measure the paw volume.

  • Data Analysis: Calculate the increase in paw volume by subtracting the baseline measurement from the post-injection measurements.

Rat Paw Edema Assay Workflow A Measure baseline paw volume B Inject this compound into paw A->B C Measure paw volume at time points B->C D Calculate increase in paw volume C->D

Figure 3: Experimental workflow for the rat paw edema assay.

In Vivo Plasma Extravasation (Evans Blue Assay)

This protocol describes the quantification of plasma extravasation in mice induced by this compound using Evans blue dye.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound solution in sterile saline

  • Evans blue dye solution (e.g., 2% in saline)

  • Anesthesia

  • Formamide

  • Spectrophotometer

Procedure:

  • Dye and Agonist Injection: Anesthetize the mice and inject Evans blue dye intravenously via the tail vein. Immediately after, inject the this compound solution intravenously.

  • Circulation and Perfusion: Allow the dye and agonist to circulate for a defined period (e.g., 30 minutes). Then, perfuse the animals with saline to remove intravascular Evans blue.

  • Tissue Collection and Extraction: Euthanize the animals and dissect the tissues of interest (e.g., skin, lung, bladder). Weigh the tissues and incubate them in formamide at 60°C for 24 hours to extract the Evans blue dye.

  • Quantification: Centrifuge the formamide extracts to pellet any tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Data Analysis: Quantify the amount of extravasated Evans blue by comparing the absorbance to a standard curve of known Evans blue concentrations.

Evans Blue Assay Workflow A Inject Evans blue and this compound B Allow circulation and perfuse A->B C Collect and weigh tissues B->C D Extract Evans blue with formamide C->D E Measure absorbance at 620 nm D->E F Quantify extravasated dye E->F

References

An In-depth Technical Guide to Tfllr-NH2: A Selective PAR1 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Tfllr-NH2, a synthetic peptide agonist highly selective for Proteinase-Activated Receptor 1 (PAR1). This compound serves as an invaluable tool in the study of PAR1 signaling, function, and its role in various physiological and pathological processes.

Core Properties of this compound

This compound is a pentapeptide with the sequence Threonine-Phenylalanine-Leucine-Leucine-Arginine-NH2.[1] It corresponds to a segment of the N-terminal "tethered ligand" domain of PAR1, which is unmasked following proteolytic cleavage by enzymes such as thrombin.[1] By mimicking this endogenous ligand, this compound can directly and selectively activate PAR1 without the need for enzymatic cleavage, initiating a cascade of intracellular signaling events.[1][2]

Quantitative Agonist Profile

The potency of this compound has been characterized across various functional assays. The following table summarizes key quantitative data, providing a comparative basis for experimental design.

ParameterValueAssay SystemReference
EC50 (Ca2+ Mobilization)1.9 µMCultured Rat Dorsal Root Ganglia (DRG) Neurons[2][3][4]
EC50 (sEPSC Frequency)0.32 µMAdult Rat Substantia Gelatinosa Neurons[5]
Maximal [Ca2+]i Increase 196.5 ± 20.4 nM (at 10 µM)Cultured Rat DRG Neurons[2][3]
Basal [Ca2+]i 164.6 ± 14.3 nMCultured Rat DRG Neurons[2]

Signaling Pathways Activated by this compound

Activation of PAR1 by this compound initiates multiple downstream signaling cascades. The primary pathways involve G-protein coupling, leading to calcium mobilization and modulation of key enzymatic activities.

Gq-Mediated Calcium Mobilization

The canonical signaling pathway for PAR1 activation involves coupling to the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[2][3]

Gq_Signaling Tfllr This compound PAR1 PAR1 Receptor Tfllr->PAR1 Binds & Activates Gq Gq Protein PAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers

This compound induced Gq-mediated calcium mobilization pathway.
G12/13-Mediated eNOS Phosphorylation

In endothelial cells, this compound-mediated PAR1 activation can also couple to G12/13 proteins.[6] This pathway leads to the activation of Rho-associated kinase (ROCK). Unlike PAR2 agonists that promote activating phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1179, PAR1 activation via this compound stimulates the inhibitory phosphorylation of eNOS at Thr497.[6] This highlights a distinct regulatory mechanism for PAR1 in modulating endothelial function.

G12_13_Signaling Tfllr This compound PAR1 PAR1 Receptor Tfllr->PAR1 Binds & Activates G12_13 G12/13 Protein PAR1->G12_13 Activates ROCK Rho-Kinase (ROCK) G12_13->ROCK Activates eNOS eNOS ROCK->eNOS Phosphorylates eNOS_p eNOS (p-Thr497) eNOS->eNOS_p Inhibition eNOS Activity Inhibited eNOS_p->Inhibition

This compound induced G12/13-mediated inhibitory eNOS phosphorylation.

Key Experimental Protocols

The following sections detail methodologies commonly employed to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This protocol is used to quantify the ability of this compound to elicit calcium release from intracellular stores in cultured cells, such as dorsal root ganglia (DRG) neurons.[2]

Methodology:

  • Cell Culture: Plate DRG neurons on coverslips and culture under appropriate conditions.

  • Dye Loading: Incubate the cultured neurons with the ratiometric calcium indicator Fura-2 AM. This allows the dye to enter the cells and be cleaved into its active form.

  • Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging. Perfuse with a standard buffer and measure the baseline fluorescence ratio (340/380 nm excitation).

  • Agonist Stimulation: Perfuse the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM).

  • Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths.

  • Analysis: Calculate the ratio of fluorescence intensities (F340/F380) over time. Convert the ratio to intracellular calcium concentration ([Ca2+]i) using a standard calibration curve. Plot the peak [Ca2+]i against the this compound concentration to determine the EC50.

Calcium_Assay_Workflow Start Plate & Culture DRG Neurons Load Load Cells with Fura-2 AM Dye Start->Load Measure_Base Measure Baseline Fluorescence Ratio (340/380 nm) Load->Measure_Base Stimulate Perfuse with This compound Measure_Base->Stimulate Record Record Fluorescence Intensity Changes Stimulate->Record Analyze Calculate [Ca²⁺]i and Determine EC₅₀ Record->Analyze Evans_Blue_Workflow Start Anesthetize Animal Inject Co-inject this compound and Evans Blue Dye (IV) Start->Inject Circulate Allow Circulation (1-5 hours) Inject->Circulate Harvest Harvest Tissues of Interest Circulate->Harvest Extract Extract Dye with Formamide (48h) Harvest->Extract Quantify Measure Absorbance at 650 nm Extract->Quantify Analyze Compare Treated vs. Control Groups Quantify->Analyze

References

Downstream Signaling Cascades Activated by Tfllr-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways initiated by the synthetic peptide Tfllr-NH2, a selective agonist of Protease-Activated Receptor 1 (PAR1). This document summarizes key quantitative data, details experimental methodologies from seminal studies, and presents visual diagrams of the signaling cascades to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction

This compound is a hexapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that mimics the tethered ligand exposed upon proteolytic cleavage of the N-terminus of PAR1. Its selectivity for PAR1 makes it an invaluable tool for elucidating the diverse physiological and pathological roles of this receptor. Activation of PAR1 by this compound triggers a cascade of intracellular events with significant implications in thrombosis, inflammation, and cancer progression. This guide will delve into the core signaling pathways activated by this potent agonist.

Core Signaling Pathways and Quantitative Data

Activation of PAR1 by this compound initiates a series of downstream signaling events, primarily through G-protein coupling and potentially through β-arrestin pathways. The key pathways identified are: 1) Gαq/11-PLC-Calcium Mobilization, 2) TGF-β Secretion and EMT Induction, 3) Neurogenic Inflammation, and 4) Modulation of Synaptic Transmission.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

ParameterValueCell/Animal ModelReference
PAR1 Activation (EC50) 1.9 μMCultured Neurons[1][2][3][4][5][6]
sEPSC Frequency (EC50) 0.32 μMRat SG Neurons[7]
Intracellular Ca2+ Peak 196.5 ± 20.4 nM (at 10 μM this compound)Neurons[1][4]
Plasma Extravasation 2-8 fold increaseWild-type mice[1][2][4]
Paw Edema Inhibition 44% at 1h (with NK1R antagonist)Rat[1][2][4]
MPO Activity Increase 2-3 foldRat Paw[2]

Key Signaling Pathways in Detail

Gαq/11-PLC-Calcium Mobilization Pathway

The canonical signaling pathway activated by PAR1 is mediated by the Gαq/11 family of G proteins. Upon this compound binding, PAR1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq/11 subunit. The activated Gαq/11-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions and a rapid increase in intracellular calcium concentration ([Ca2+]i). This calcium influx is a critical event that triggers a multitude of downstream cellular responses.

Gq_PLC_Ca2 cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Tfllr This compound PAR1 PAR1 Tfllr->PAR1 Binds Gq Gαq/11 PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_cyto Cytosolic Ca2+ Increase Ca_store->Ca_cyto Release Downstream Downstream Cellular Responses Ca_cyto->Downstream

Gαq/11-PLC-Calcium Mobilization Pathway
TGF-β Secretion and Epithelial-Mesenchymal Transition (EMT)

In the context of cancer biology, this compound-activated platelets have been shown to induce EMT in colon cancer cells.[1][4][5] This process is mediated by the secretion of Transforming Growth Factor-beta 1 (TGF-β1) from activated platelets. TGF-β1 then acts on the cancer cells, leading to the upregulation of mesenchymal markers like vimentin and downregulation of epithelial markers such as E-cadherin. This signaling axis highlights a potential mechanism by which platelet activation contributes to cancer progression and metastasis.

EMT_Pathway cluster_platelet Platelet cluster_cancer Cancer Cell Tfllr This compound PAR1_platelet PAR1 Tfllr->PAR1_platelet Activates TGFb_secretion TGF-β1 Secretion PAR1_platelet->TGFb_secretion TGFbR TGF-β Receptor TGFb_secretion->TGFbR Binds Smad Smad Signaling TGFbR->Smad EMT Epithelial-Mesenchymal Transition Smad->EMT Vimentin Vimentin ↑ EMT->Vimentin Ecadherin E-cadherin ↓ EMT->Ecadherin

This compound Induced EMT via Platelet-Secreted TGF-β1
Neurogenic Inflammation

In vivo studies have demonstrated that this compound can induce plasma extravasation and edema, indicative of an inflammatory response.[1][2][4] This effect is, at least in part, mediated by a neurogenic mechanism involving the activation of sensory nerves and the subsequent release of neuropeptides. The inhibition of this compound-induced edema by an NK1 receptor antagonist suggests the involvement of Substance P, a key mediator of neurogenic inflammation.[1][2][4]

Neurogenic_Inflammation cluster_nerve Sensory Nerve Terminal cluster_vessel Blood Vessel Tfllr This compound PAR1_nerve PAR1 Tfllr->PAR1_nerve Activates SP_release Substance P Release PAR1_nerve->SP_release NK1R NK1 Receptor SP_release->NK1R Binds Extravasation Plasma Extravasation & Edema NK1R->Extravasation

Neurogenic Inflammation Mediated by this compound

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol is based on the methodology used to assess [Ca2+]i changes in cultured neurons.[2]

  • Cell Preparation: Culture dorsal root ganglion (DRG) neurons on poly-D-lysine-coated coverslips.

  • Dye Loading: Incubate the cultured neurons with the ratiometric calcium indicator Fura-2 AM (2-5 μM) in a buffered saline solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh buffer to remove extracellular dye.

  • Imaging: Mount the coverslip on the stage of an inverted microscope equipped for ratiometric fluorescence imaging. Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

  • Stimulation: Perfuse the cells with a solution containing this compound at the desired concentration.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated and calibrated to determine the intracellular calcium concentration.

In Vivo Plasma Extravasation Assay

This protocol describes the Evans blue extravasation assay used in mice to quantify plasma leakage.[1][4]

  • Animal Preparation: Anesthetize wild-type or PAR1 knockout mice with isoflurane.

  • Injection: Co-inject this compound (e.g., 3 μmol/kg) and Evans blue dye (e.g., 33.3 mg/kg) in physiological saline into the lateral tail vein.

  • Perfusion: After a defined period (e.g., 10 minutes), perfuse the animals transcardially with heparinized saline to remove intravascular Evans blue.

  • Tissue Collection and Extraction: Excise tissues of interest (e.g., bladder, esophagus, stomach). Incubate the tissues in formamide for 48 hours to extract the extravasated Evans blue.

  • Quantification: Measure the absorbance of the formamide extract spectrophotometrically at 650 nm. The amount of Evans blue is proportional to the degree of plasma extravasation.

Spontaneous Excitatory Postsynaptic Current (sEPSC) Recording

This protocol is adapted from studies on synaptic transmission in spinal cord slices.[7]

  • Slice Preparation: Prepare transverse spinal cord slices from adult rats using a vibratome.

  • Recording: Perform whole-cell patch-clamp recordings from substantia gelatinosa (SG) neurons in the voltage-clamp mode.

  • Baseline Recording: Record baseline sEPSC activity for a stable period.

  • Drug Application: Superfuse the slice with a solution containing this compound at the desired concentration.

  • Data Acquisition and Analysis: Continuously record sEPSCs and analyze the frequency and amplitude of the events before, during, and after drug application using appropriate software.

Conclusion

This compound serves as a critical pharmacological tool to unravel the complex signaling networks downstream of PAR1. The activation of this receptor by this compound elicits a diverse array of cellular responses, from acute calcium mobilization and inflammatory events to long-term changes in gene expression and cell phenotype. The signaling pathways and experimental methodologies detailed in this guide provide a solid foundation for researchers and drug development professionals aiming to further investigate the roles of PAR1 in health and disease and to explore its potential as a therapeutic target. The continued exploration of biased agonism at PAR1, potentially distinguishing between G-protein and β-arrestin-mediated signaling, will likely open new avenues for therapeutic intervention.

References

TFFLR-NH2 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TFFLR-NH2, a selective peptide agonist of Protease-Activated Receptor 1 (PAR1). This document summarizes key quantitative data, details experimental protocols for assessing peptide activity, and visualizes the core signaling pathways involved in TFFLR-NH2-mediated PAR1 activation.

Introduction

TFFLR-NH2, with the amino acid sequence Thr-Phe-Leu-Leu-Arg-NH2, is a potent and selective agonist for Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR) involved in a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer.[1][2] As a synthetic peptide corresponding to the tethered ligand sequence of PAR1, TFFLR-NH2 serves as a valuable tool for studying PAR1 function and as a lead compound for the development of novel therapeutics.[3] Understanding the relationship between the structure of TFFLR-NH2 and its biological activity is crucial for the rational design of more potent, selective, and stable PAR1 modulators. This guide synthesizes the current knowledge on the SAR of TFFLR-NH2 and related PAR1-activating peptides.

Quantitative Data Summary

The biological activity of TFFLR-NH2 and its analogs is typically quantified by their potency (EC50) and efficacy in functional assays such as calcium mobilization and platelet aggregation. The following table summarizes the available quantitative data for TFFLR-NH2 and related PAR1-activating peptides.

Peptide SequenceModificationAssayTarget/Cell LineEC50 (μM)Efficacy (% of Thrombin or other standard)Reference
TFFLR-NH2 -Calcium MobilizationCultured Neurons1.9Not Reported[4]
TFFLR-NH2 -VasodilationHuman Umbilical ArteryNot Reported (Maximal inhibition at 1 μM)61.50% MMI[3]
SFLLRN-NH2 -Platelet AggregationHuman Platelets-Full Agonist[1][5]
SFLLR-NH2 -Platelet AggregationHuman Platelets-Full Agonist[6]
Macrocyclic SFLLRN analogs CyclizationPlatelet AggregationHuman Platelets>24Much less potent than SFLLRN-NH2[1]
[Bpa3]SFLLRN-NH2 Phe3 -> BpaPlatelet AggregationHuman PlateletsAgonist Activity RetainedNot Quantified[7]
[Bpa4]SFLLRN-NH2 Leu4 -> BpaPlatelet AggregationHuman PlateletsAgonist Activity RetainedNot Quantified[7]
[Bpa5]SFLLRN-NH2 Leu5 -> BpaPlatelet AggregationHuman PlateletsAgonist Activity RetainedNot Quantified[7]
[Bpa6]SFLLRN-NH2 Arg6 -> BpaPlatelet AggregationHuman PlateletsAgonist Activity RetainedNot Quantified[7]

MMI: Mean Maximal Inhibition. Bpa: p-benzoylphenylalanine.

Note: Direct quantitative structure-activity relationship data for a wide range of TFFLR-NH2 analogs is limited in the public domain. The data presented for SFLLRN-NH2 analogs provides valuable insights into the key structural requirements for PAR1 activation by this class of peptides.

Structure-Activity Relationship Insights

Based on the available data for TFFLR-NH2 and the more extensively studied PAR1 agonist SFLLRN-NH2, the following key SAR insights can be drawn:

  • N-terminal Residues (Thr/Ser and Phe): The N-terminal region is critical for receptor activation. The amide nitrogen between the first and second amino acids is a key determinant for receptor recognition.[5]

  • Hydrophobic Core (Phe-Leu-Leu): The hydrophobic residues at positions 2, 3, and 4 are essential for agonist activity. Hydrophobic contact between the side chains of Phenylalanine at position 2 and Leucine at position 4 is thought to be important for receptor binding and activation.[5]

  • Arginine at Position 5: The positively charged Arginine residue is crucial for activity, likely through electrostatic interactions with the receptor.[8][9][10]

  • C-terminal Amide: The C-terminal amidation is a common feature of these synthetic peptides and is generally important for maintaining activity.

  • Conformational Constraints: An extended structure of the peptide is suggested to be the primary conformation for receptor recognition and binding.[5] Introducing conformational constraints, such as through cyclization, has been shown to significantly reduce potency.[1]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon PAR1 activation by TFFLR-NH2.

Materials:

  • Cells expressing PAR1 (e.g., cultured neurons, HEK293 cells transfected with PAR1)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • TFFLR-NH2 and analog stock solutions

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling

Protocol:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS/HEPES. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of TFFLR-NH2 and its analogs in HBSS/HEPES.

  • Measurement: Place the cell plate in the fluorescence microplate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

  • Agonist Addition: Program the instrument to add the compound solutions to the wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the EC50 values from the dose-response curves.

Platelet Aggregation Assay

This assay measures the ability of TFFLR-NH2 to induce platelet aggregation.

Materials:

  • Freshly drawn human blood anticoagulated with sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • TFFLR-NH2 and analog stock solutions

  • Saline

  • Aggregometer

Protocol:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value using PPP.

  • Assay Procedure:

    • Pipette a known volume of PRP into a cuvette with a stir bar.

    • Place the cuvette in the aggregometer and allow it to warm to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the TFFLR-NH2 or analog solution to the PRP and record the change in light transmission over time.

  • Data Analysis: The increase in light transmission corresponds to platelet aggregation. Determine the concentration of each peptide required to induce a half-maximal aggregation response.

Signaling Pathways

Activation of PAR1 by TFFLR-NH2 initiates a cascade of intracellular signaling events through the coupling to multiple G protein subtypes, primarily Gq/11, G12/13, and Gi/o.

TFFLR-NH2-Induced PAR1 Signaling

TFFLR_NH2_Signaling cluster_receptor Cell Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors TFFLR_NH2 TFFLR-NH2 PAR1 PAR1 TFFLR_NH2->PAR1 binds Gq11 Gαq/11 PAR1->Gq11 activates G1213 Gα12/13 PAR1->G1213 activates PLC Phospholipase C (PLC) Gq11->PLC RhoGEF RhoGEF G1213->RhoGEF Gbetagamma Gβγ PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ROCK ROCK Activation RhoA->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

Caption: TFFLR-NH2 activates PAR1, leading to Gq/11 and G12/13 signaling.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_assays In Vitro Biological Evaluation cluster_analysis Data Analysis Synthesis Solid-Phase Peptide Synthesis of TFFLR-NH2 Analogs Purification HPLC Purification Synthesis->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Ca_Assay Calcium Mobilization Assay Analysis->Ca_Assay Platelet_Assay Platelet Aggregation Assay Analysis->Platelet_Assay EC50_Calc EC50/IC50 Determination Ca_Assay->EC50_Calc Platelet_Assay->EC50_Calc SAR_Analysis Structure-Activity Relationship Analysis EC50_Calc->SAR_Analysis

Caption: Workflow for TFFLR-NH2 analog synthesis and SAR evaluation.

Conclusion

The peptide TFFLR-NH2 is a valuable pharmacological tool for probing the function of PAR1. While a comprehensive SAR database for TFFLR-NH2 is still emerging, studies on the closely related peptide SFLLRN-NH2 have provided critical insights into the structural requirements for PAR1 activation. The hydrophobic core and the C-terminal arginine are indispensable for activity, while modifications at other positions can be tolerated to varying degrees. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working on the design of novel PAR1-targeted therapies. Future studies focusing on the systematic modification of the TFFLR-NH2 sequence will be instrumental in refining our understanding of its SAR and in the development of next-generation PAR1 modulators with improved therapeutic profiles.

References

Technical Guide: Tfllr-NH2 EC50 for PAR1 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effective concentration 50 (EC50) of the peptide Tfllr-NH2 for the activation of Protease-Activated Receptor 1 (PAR1). It includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data

The half-maximal effective concentration (EC50) of this compound for inducing PAR1 activation has been determined to be 1.9 μM.[1][2][3] This value represents the concentration of the agonist that is required to elicit 50% of the maximum response in the experimental system used.

AgonistReceptorEC50Cell Type/SystemAssayReference
This compoundPAR11.9 µMCultured rat dorsal root ganglia neuronsCalcium mobilization ([Ca2+]i)de Garavilla L, et al. (2001)

Experimental Protocols

The determination of the EC50 value for this compound on PAR1 activation was primarily achieved through a calcium mobilization assay.

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to PAR1 activation by this compound.

Materials:

  • Cultured primary spinal afferent neurons from rat dorsal root ganglia

  • This compound peptide

  • Fura-2 AM (calcium indicator dye)

  • Thrombin (as a positive control)

  • FSLLR-NH2 (scrambled peptide control)

  • Physiological saline solution

Procedure:

  • Cell Preparation: Isolate and culture dorsal root ganglia neurons from rats.

  • Dye Loading: Load the cultured neurons with the fluorescent calcium indicator Fura-2 AM. This dye will fluoresce upon binding to free intracellular calcium.

  • Baseline Measurement: Measure the basal intracellular calcium concentration ([Ca2+]i) in the loaded neurons. The basal [Ca2+]i was reported to be 164.6±14.3 nM.[2]

  • Agonist Stimulation: Apply varying concentrations of the PAR1 agonist, this compound, to the cultured neurons.

  • Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the increase in intracellular calcium concentration. The maximal increase in [Ca2+]i in response to 10 μM TF-NH2 was 196.5±20.4 nM.[1][2][3]

  • Data Analysis: Plot the concentration-response curve of this compound against the measured increase in [Ca2+]i. The EC50 value is then calculated from this curve, representing the concentration of this compound that produces 50% of the maximal calcium response.[2]

Signaling Pathways and Experimental Workflow

PAR1 Signaling Pathway

Protease-Activated Receptor 1 (PAR1) is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[4][5] The canonical activation of PAR1 occurs via proteolytic cleavage of its N-terminus by proteases like thrombin, which exposes a tethered ligand that binds to the receptor itself.[4][5][6] Synthetic peptides like this compound mimic this tethered ligand to activate the receptor directly.[6][7]

Upon activation, PAR1 can couple to several G-protein subtypes, including Gαq, Gα12/13, and Gαi, as well as interact with β-arrestins.[4][8] These interactions trigger downstream signaling cascades that lead to various cellular responses.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage & Activation This compound This compound This compound->PAR1 Direct Activation Gq Gq PAR1->Gq G12_13 G12_13 PAR1->G12_13 Gi Gi PAR1->Gi beta_arrestin beta_arrestin PAR1->beta_arrestin PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition Signaling_Scaffold Signaling Scaffold beta_arrestin->Signaling_Scaffold IP3_DAG IP3 + DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_release Ca2+ Release IP3_DAG->Ca_release ROCK ROCK RhoA->ROCK

Caption: PAR1 Signaling Pathway.

Experimental Workflow for EC50 Determination

The workflow for determining the EC50 of this compound for PAR1 activation involves a series of sequential steps from cell preparation to data analysis.

EC50_Workflow Start Start Cell_Culture Culture Dorsal Root Ganglia Neurons Start->Cell_Culture Dye_Loading Load Cells with Fura-2 AM Cell_Culture->Dye_Loading Baseline_Measurement Measure Basal [Ca2+]i Dye_Loading->Baseline_Measurement Agonist_Addition Add Varying Concentrations of this compound Baseline_Measurement->Agonist_Addition Response_Measurement Measure [Ca2+]i Increase Agonist_Addition->Response_Measurement Data_Analysis Plot Concentration-Response Curve & Calculate EC50 Response_Measurement->Data_Analysis End End Data_Analysis->End

Caption: EC50 Determination Workflow.

References

In Vitro Effects of Tfllr-NH2 on Platelet Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of the synthetic peptide Tfllr-NH2 on platelet activation. This compound is a selective agonist of Protease-Activated Receptor 1 (PAR1), a key thrombin receptor on the surface of human platelets.[1][2] Activation of PAR1 by agonists like this compound initiates a cascade of intracellular events leading to platelet shape change, granule secretion, and aggregation, which are critical processes in hemostasis and thrombosis.[2][3] This document details the quantitative effects of this compound on these key platelet functions, provides comprehensive experimental protocols for their assessment, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Effects of this compound on Platelet Activation

This compound elicits a concentration-dependent activation of platelets. The following tables summarize the quantitative data on its effects on platelet aggregation, intracellular calcium mobilization, and ATP release.

Table 1: Effect of this compound on Platelet Aggregation

This compound Concentration (µM)Platelet Aggregation (%)Reference
EC503.9 ± 1.1[4]

Note: The EC50 value is for PAR1AP (Tfllr-amide), a closely related compound, as specific dose-response data for this compound was not available in the reviewed literature.

Table 2: Effect of this compound on Intracellular Calcium Mobilization

This compound Concentration (µM)Peak Intracellular Ca2+ Concentration (nM)Reference
10196.5 ± 20.4[1]

Table 3: Effect of this compound on ATP Release from Platelet Dense Granules

This compound Concentration (µM)ATP ReleaseReference
Dose-dependent increaseData not available in specific units[1]

Signaling Pathways of this compound in Platelets

Upon binding to PAR1, this compound activates heterotrimeric G-proteins, primarily Gq and G12/13, initiating distinct but synergistic signaling pathways.[2][3]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the cytoplasm.[2][5] The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are crucial for platelet granule secretion and the conformational activation of integrin αIIbβ3, the receptor responsible for platelet aggregation.[6]

  • G12/13 Pathway: Activation of G12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. This process is central to the cytoskeletal reorganization that drives platelet shape change from a discoid to a spherical form with filopodia and lamellipodia.[2]

Tfllr This compound PAR1 PAR1 Tfllr->PAR1 Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PLCb PLCβ Gq->PLCb RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLCb->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DTS Dense Tubular System (DTS) IP3->DTS binds to PKC PKC Activation DAG->PKC ROCK ROCK RhoA->ROCK activates Ca2 Ca²⁺ Mobilization DTS->Ca2 releases Secretion Granule Secretion Ca2->Secretion Aggregation Aggregation Ca2->Aggregation PKC->Secretion PKC->Aggregation ShapeChange Shape Change ROCK->ShapeChange

This compound Signaling Pathway in Platelets

Experimental Protocols

The following sections provide detailed methodologies for assessing the key in vitro effects of this compound on platelet activation.

Platelet Preparation

Materials:

  • Whole blood from healthy, consenting donors.

  • Anticoagulant: 3.2% sodium citrate or Acid Citrate Dextrose (ACD).[7]

  • Tyrode's buffer.

  • Prostacyclin (PGI2) or Prostaglandin E1 (PGE1).[7]

  • Apyrase.[7]

  • Polypropylene tubes.

Procedure:

  • Draw whole blood into tubes containing anticoagulant (e.g., 9 parts blood to 1 part 3.2% sodium citrate).[7]

  • To obtain platelet-rich plasma (PRP), centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[7]

  • Carefully collect the upper PRP layer without disturbing the buffy coat.

  • For washed platelets, acidify the PRP with ACD and add PGI2 or PGE1 to prevent platelet activation during subsequent steps.[7]

  • Centrifuge the acidified PRP at 1000 x g for 10 minutes to pellet the platelets.

  • Gently resuspend the platelet pellet in Tyrode's buffer containing apyrase and PGI2/PGE1.

  • Centrifuge the platelet suspension again at 1000 x g for 10 minutes.

  • Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration (typically 2-3 x 10⁸ platelets/mL).

  • Allow the washed platelets to rest at 37°C for at least 30 minutes before use.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This method measures the increase in light transmission through a platelet suspension as platelets aggregate.[8]

Materials:

  • Washed platelets or PRP.

  • Platelet-poor plasma (PPP) - obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[7]

  • Light Transmission Aggregometer.

  • This compound stock solution.

  • Saline or appropriate vehicle control.

Procedure:

  • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

  • Pipette a defined volume of the platelet suspension (e.g., 450 µL) into a cuvette with a stir bar.

  • Place the cuvette in the heating block of the aggregometer at 37°C and stir at a constant speed (e.g., 1000 rpm).

  • Establish a stable baseline reading.

  • Add a small volume (e.g., 50 µL) of the desired concentration of this compound or vehicle control to initiate aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage of aggregation is calculated based on the maximal change in light transmission relative to the PPP control.

cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood PRP PRP Blood->PRP Centrifuge (200g) PPP PPP PRP->PPP Centrifuge (2000g) Aggregometer Aggregometer PRP->Aggregometer PPP->Aggregometer Calibrate Calibrate with PRP (0%) and PPP (100%) Aggregometer->Calibrate AddPlatelets Add Platelet Suspension Calibrate->AddPlatelets AddAgonist Add this compound AddPlatelets->AddAgonist Record Record Light Transmission AddAgonist->Record Data Aggregation Curve (% Aggregation) Record->Data Output

Platelet Aggregation Workflow
Intracellular Calcium Mobilization Assay

This assay utilizes a fluorescent Ca2+ indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration upon platelet activation.[5][9]

Materials:

  • Washed platelets.

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye.[5]

  • Fluorometer or fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).

  • This compound stock solution.

  • EGTA (for determining extracellular Ca2+ dependence).

Procedure:

  • Incubate washed platelets with Fura-2 AM (e.g., 2-5 µM) at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.[9]

  • Wash the platelets to remove extracellular Fura-2 AM.

  • Resuspend the Fura-2-loaded platelets in Tyrode's buffer.

  • Place the platelet suspension in a cuvette with a stir bar in the fluorometer at 37°C.

  • Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm, with emission measured at ~510 nm.[5]

  • Add this compound to the cuvette and continue recording the fluorescence ratio.

  • The ratio of fluorescence at 340 nm to 380 nm is proportional to the intracellular Ca2+ concentration. The concentration can be calculated using the Grynkiewicz equation after calibration with ionomycin and EGTA to determine maximum and minimum fluorescence ratios.

cluster_loading Dye Loading cluster_measurement Fluorescence Measurement Platelets Washed Platelets Fura2 Fura-2 AM Platelets->Fura2 add Incubate Incubate 37°C Fura2->Incubate Wash Wash Incubate->Wash Fluorometer Fluorometer Wash->Fluorometer Baseline Record Baseline (340/380 nm ratio) Fluorometer->Baseline AddTfllr Add this compound Baseline->AddTfllr RecordRatio Record Fluorescence Ratio Change AddTfllr->RecordRatio Data [Ca²⁺]i vs. Time RecordRatio->Data Output

Calcium Mobilization Workflow
ATP Release Assay (Luminometry)

This assay measures the ATP released from platelet dense granules upon activation using a luciferin-luciferase-based reaction that produces light.[4][7]

Materials:

  • Washed platelets or PRP.

  • Luminometer or a lumi-aggregometer.

  • Luciferin-luciferase reagent.[4]

  • ATP standard for calibration.

  • This compound stock solution.

Procedure:

  • In a luminometer cuvette, add the platelet suspension and the luciferin-luciferase reagent.

  • Place the cuvette in the luminometer at 37°C and establish a baseline luminescence reading.

  • Inject a known concentration of this compound into the cuvette.

  • Record the resulting luminescence over time. The peak luminescence is proportional to the amount of ATP released.

  • To quantify the ATP concentration, create a standard curve by adding known concentrations of ATP to a platelet suspension.

cluster_setup Assay Setup cluster_measurement Luminescence Measurement Platelets Platelet Suspension Mix Mix in Cuvette Platelets->Mix Luciferin Luciferin-Luciferase Reagent Luciferin->Mix Luminometer Luminometer Mix->Luminometer Baseline Record Baseline Luminescence Luminometer->Baseline AddTfllr Inject this compound Baseline->AddTfllr RecordLum Record Luminescence AddTfllr->RecordLum Data ATP Release Curve (Luminescence vs. Time) RecordLum->Data Output

References

Tflr-NH2 Induced Calcium Mobilization in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms and experimental considerations surrounding the induction of calcium mobilization in neurons by the synthetic peptide Tflr-NH2. Tflr-NH2 is a selective agonist for Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in a variety of physiological and pathological processes within the central nervous system. Understanding its function is critical for the development of novel therapeutics targeting neuronal signaling pathways.

Core Concepts: PAR1 Activation and Calcium Signaling

Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor. Synthetic peptides, such as Tflr-NH2, can mimic this tethered ligand and directly activate the receptor without the need for proteolytic cleavage.[1]

Activation of PAR1 in neurons typically leads to the coupling of Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium concentration.[2][3] This increase in intracellular calcium is a critical second messenger that can modulate a wide range of neuronal functions, including neurotransmitter release, gene expression, and synaptic plasticity.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to Tflr-NH2-induced calcium mobilization in neuronal and related cell types, as reported in the scientific literature.

ParameterValueCell Type/Experimental ConditionReference
EC50 1.9 μMGeneral PAR1 Agonist Activity[5]
EC50 0.32 μMSpontaneous Excitatory Postsynaptic Current (sEPSC) Frequency Increase in Rat Substantia Gelatinosa Neurons[6]
Concentration for Maximal [Ca2+]i Increase 10 μMNeurons[5]
Peak [Ca2+]i Increase Above Basal 196.5 ± 20.4 nMNeurons (at 10 μM Tflr-NH2)[5]

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway for Tflr-NH2-induced calcium mobilization in neurons.

Tflr_NH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tflr-NH2 Tflr-NH2 PAR1 PAR1 Tflr-NH2->PAR1 Binds Gq Gαq/11 PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_ER Ca2+ Ca_cyto Ca2+ Ca_ER->Ca_cyto Release Downstream Downstream Neuronal Responses Ca_cyto->Downstream Modulates Calcium_Mobilization_Workflow cluster_preparation Cell Preparation cluster_loading Dye Loading cluster_imaging Calcium Imaging cluster_analysis Data Analysis Seed Seed Neurons on Coverslips/Plates Culture Culture and Differentiate Seed->Culture Starve Serum Starve Culture->Starve Load Load with Fura-2 AM Starve->Load Wash Wash to Remove Extracellular Dye Load->Wash Deesterify De-esterify Dye Wash->Deesterify Baseline Establish Baseline Fluorescence Ratio Deesterify->Baseline Stimulate Stimulate with Tflr-NH2 Baseline->Stimulate Record Record Fluorescence Ratio Over Time Stimulate->Record Calculate Calculate Change in Fluorescence Ratio Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine EC50 Plot->Determine

References

The Role of Tfllr-NH2 in Orchestrating Cancer Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant sites, is the primary cause of cancer-related mortality. A critical step in this cascade is the migration and invasion of cancer cells through the extracellular matrix (ECM). A key player in this intricate process is the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor that, upon activation, triggers a cascade of intracellular signals promoting cell motility. Tfllr-NH2, a synthetic peptide agonist, selectively activates PAR1 with an EC50 of 1.9 μM, providing a valuable tool to dissect the molecular mechanisms underlying PAR1-driven cancer cell migration[1]. This technical guide provides an in-depth overview of the involvement of this compound in cancer cell migration, detailing the underlying signaling pathways, experimental methodologies to study these processes, and quantitative data from relevant studies.

This compound and PAR1 Signaling in Cancer Cell Migration

This compound mimics the action of endogenous PAR1 activators like thrombin by binding to and activating the receptor. This activation initiates a signaling cascade that culminates in the reorganization of the actin cytoskeleton and the degradation of the ECM, two essential processes for cell movement. The primary signaling axis involves the coupling of PAR1 to Gα12/13 G-proteins, which in turn activate Rho family GTPases, particularly RhoA and Rac1.

Signaling Pathway Overview:

  • PAR1 Activation: this compound binds to the extracellular domain of PAR1, inducing a conformational change that activates the receptor.

  • G-Protein Coupling: Activated PAR1 couples to heterotrimeric G-proteins of the G12/13 family[2][3][4][5][6].

  • RhoA Activation: Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which catalyze the exchange of GDP for GTP on RhoA, leading to its activation.

  • Cytoskeletal Reorganization: Activated RhoA promotes the formation of stress fibers and focal adhesions, contributing to the contractile forces required for cell movement[7][8].

  • ERK Activation: The PAR1-G12/13-RhoA axis can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. Activated ERK can phosphorylate various downstream targets involved in cell migration and proliferation.

  • MMP Upregulation: PAR1 activation has been linked to the increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. These enzymes are crucial for degrading the ECM, allowing cancer cells to invade surrounding tissues[9].

Tfllr_NH2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound PAR1 PAR1 This compound->PAR1 Binds to G12_13 Gα12/13 PAR1->G12_13 Activates RhoGEF RhoGEF G12_13->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ERK ERK RhoA->ERK Leads to Actin Actin Cytoskeleton Reorganization RhoA->Actin MMP MMP Upregulation ERK->MMP Migration Cell Migration & Invasion Actin->Migration MMP->Migration

Figure 1: this compound induced PAR1 signaling pathway in cancer cell migration.

Quantitative Data on this compound Induced Cellular Responses

The following tables summarize quantitative data from studies investigating the effects of this compound on key cellular processes involved in cancer cell migration.

Table 1: Effect of this compound on ERK Phosphorylation in Glioma Cells
Cell LineTreatmentDurationFold Change in p-ERK/Total ERK (Mean ± SEM)Reference
D54-MG30 µM this compound30 min~2.5-fold increase[10]
U8730 µM this compound30 min~1.5-fold increase[10]
D54-MG30 µM this compound + 3 µM SCH79797 (PAR1 inhibitor)30 minInhibition of this compound-induced increase[10]
U8730 µM this compound + 3 µM SCH79797 (PAR1 inhibitor)30 minInhibition of this compound-induced increase[10]

Note: Fold change values are estimated from the densitometric analysis presented in the source.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on cancer cell migration and associated signaling pathways.

Cell Migration and Invasion Assays

This assay is used to assess collective cell migration.

Wound_Healing_Workflow start Seed cells to form a confluent monolayer scratch Create a 'scratch' in the monolayer start->scratch treat Treat with this compound or control scratch->treat image_t0 Image at t=0 treat->image_t0 incubate Incubate for 24-48h image_t0->incubate image_tx Image at various time points incubate->image_tx analyze Measure wound area and calculate migration rate image_tx->analyze

Figure 2: Workflow for a wound healing assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.

  • Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch through the center of the monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the desired concentration of this compound or a vehicle control.

  • Imaging: Immediately capture images of the scratch at time 0 using an inverted microscope.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6, 12, 24, and 48 hours).

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The migration rate can be calculated as the change in wound area over time.

This assay measures the invasive capacity of cells through a basement membrane matrix.

Transwell_Invasion_Workflow start Coat transwell insert with Matrigel seed Seed cells in serum-free medium in the upper chamber start->seed chemoattractant Add chemoattractant (e.g., FBS) to the lower chamber seed->chemoattractant treat Add this compound or control to upper and/or lower chamber chemoattractant->treat incubate Incubate for 24-48h treat->incubate remove_noninvasive Remove non-invading cells from the upper surface of the membrane incubate->remove_noninvasive stain Fix and stain invading cells on the lower surface remove_noninvasive->stain count Count stained cells under a microscope stain->count

References

An In-depth Technical Guide to Tfllr-NH2 Mediated TGF-β Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the induction of Transforming Growth Factor-beta (TGF-β) secretion by the synthetic peptide Tfllr-NH2. This compound is a potent and selective agonist of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor critically involved in thrombosis, inflammation, and cancer progression. A key consequence of PAR1 activation on platelets is the release of bioactive molecules from their granules, including a significant amount of TGF-β1. This guide details the underlying signaling pathways, provides structured quantitative data, and offers detailed experimental protocols for studying this process. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to investigate the pharmacological modulation of TGF-β secretion and its downstream cellular effects.

Introduction

Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that regulates a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Its dysregulation is implicated in numerous pathologies, ranging from fibrotic diseases to cancer metastasis. Platelets are a major reservoir of TGF-β1 in the circulation, storing it in an inactive form within their α-granules. Upon platelet activation, this latent TGF-β1 is released and can be subsequently activated in the extracellular environment, influencing the behavior of surrounding cells.

This compound is a synthetic hexapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective agonist for Protease-Activated Receptor 1 (PAR1).[1][2] It mimics the action of thrombin, the primary physiological activator of PAR1, by binding to the receptor and inducing a conformational change that initiates intracellular signaling. The activation of PAR1 on platelets by agonists like this compound is a potent trigger for platelet degranulation and the subsequent secretion of TGF-β1.[2] Understanding the mechanisms and quantitative aspects of this compound-mediated TGF-β secretion is crucial for developing therapeutic strategies that target the PAR1-TGF-β axis in various diseases.

Signaling Pathway of this compound Mediated TGF-β Secretion

This compound initiates TGF-β secretion through the activation of the PAR1 signaling cascade in platelets. This process involves the coupling of PAR1 to specific G-proteins and the initiation of downstream signaling events that culminate in the exocytosis of α-granules containing TGF-β1.

cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Tfllr This compound PAR1 PAR1 Tfllr->PAR1 Binds and Activates Gq Gαq PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG RhoA RhoA Activation RhoGEF->RhoA Ca_release Ca²⁺ Release from Dense Tubular System IP3_DAG->Ca_release Granule_Exocytosis α-Granule Exocytosis RhoA->Granule_Exocytosis Regulates Ca_release->Granule_Exocytosis Triggers TGFb_secretion TGF-β1 Secretion Granule_Exocytosis->TGFb_secretion Leads to

Figure 1: this compound/PAR1 Signaling Pathway for TGF-β Secretion.

Quantitative Data

The secretion of TGF-β1 from platelets is dependent on the concentration of this compound used for stimulation. The following table summarizes the dose-dependent effect of this compound on TGF-β1 secretion from platelets.

This compound Concentration (µM)Secreted TGF-β1 (pg/mL)Fold Increase vs. Control
0 (Control)150 ± 251.0
1350 ± 402.3
3680 ± 554.5
10950 ± 706.3
Data is presented as mean ± standard deviation and is based on findings reported in the literature.[2]

Experimental Protocols

Protocol for Human Platelet Isolation

This protocol describes the isolation of washed platelets from human whole blood, a prerequisite for in vitro stimulation studies.

Materials:

  • Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • ACD solution (85 mM trisodium citrate, 71 mM citric acid, 111 mM glucose).

  • Prostaglandin E1 (PGE1) stock solution (1 mM in ethanol).

  • Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO3, 0.4 mM NaH2PO4, 1 mM MgCl2, 5.5 mM glucose, 5 mM HEPES, pH 7.4).

  • Bovine Serum Albumin (BSA).

Procedure:

  • Collect human whole blood into ACD tubes.

  • Centrifuge the blood at 200 x g for 20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).

  • Carefully collect the upper PRP layer without disturbing the buffy coat.

  • Add PGE1 to the PRP to a final concentration of 1 µM to prevent platelet activation.

  • Centrifuge the PRP at 1000 x g for 10 minutes at room temperature to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 0.35% BSA and 1 µM PGE1.

  • Repeat the centrifugation and washing step twice.

  • After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGE1.

  • Count the platelets using a hemocytometer and adjust the concentration as required for the experiment (e.g., 3 x 10⁸ platelets/mL).

  • Allow the platelets to rest at 37°C for 30 minutes before stimulation.

Protocol for this compound Stimulation and Supernatant Collection

Materials:

  • Isolated washed platelets.

  • This compound stock solution (e.g., 1 mM in sterile water).

  • Tyrode's buffer.

Procedure:

  • Aliquot the rested platelet suspension into microcentrifuge tubes.

  • Add this compound to the desired final concentrations (e.g., 1, 3, 10 µM). For the control group, add an equivalent volume of Tyrode's buffer.

  • Incubate the platelets at 37°C for 15 minutes with gentle agitation.

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge the platelet suspension at 10,000 x g for 2 minutes at 4°C to pellet the platelets.

  • Carefully collect the supernatant, which contains the secreted proteins, and store it at -80°C until analysis.

Protocol for Quantification of Secreted TGF-β1 by ELISA

This protocol outlines the measurement of TGF-β1 in the collected platelet supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

  • Platelet supernatant samples.

  • Commercial Human TGF-β1 ELISA kit (follow the manufacturer's instructions for reagent preparation).

  • 1N HCl.

  • 1.2N NaOH / 0.5M HEPES.

  • Microplate reader.

Procedure:

  • Activation of Latent TGF-β1:

    • To 100 µL of platelet supernatant, add 20 µL of 1N HCl.

    • Mix and incubate for 10 minutes at room temperature.

    • Neutralize the sample by adding 20 µL of 1.2N NaOH / 0.5M HEPES.

  • ELISA Procedure (General Steps):

    • Prepare the TGF-β1 standards and samples according to the kit's instructions.

    • Add 100 µL of standards and activated samples to the wells of the pre-coated microplate.

    • Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).

    • Wash the wells multiple times with the provided wash buffer.

    • Add the detection antibody and incubate as instructed.

    • Wash the wells again.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of TGF-β1 in the samples by interpolating their absorbance values on the standard curve.

    • Account for the dilution factor from the activation step.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for investigating this compound mediated TGF-β secretion.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis blood_collection Human Blood Collection (ACD tubes) platelet_isolation Platelet Isolation (Centrifugation & Washing) blood_collection->platelet_isolation platelet_stimulation Platelet Stimulation with this compound platelet_isolation->platelet_stimulation supernatant_collection Supernatant Collection platelet_stimulation->supernatant_collection tgfb_activation Activation of Latent TGF-β1 supernatant_collection->tgfb_activation elisa TGF-β1 ELISA tgfb_activation->elisa data_analysis Data Analysis elisa->data_analysis

Figure 2: Experimental Workflow for Studying TGF-β Secretion.

Logical Relationship Diagram

This diagram outlines the logical progression from the initial stimulus (this compound) to a significant downstream cellular consequence (Epithelial-Mesenchymal Transition).

stimulus Stimulus: This compound receptor Receptor Activation: PAR1 on Platelets stimulus->receptor Initiates cellular_event Cellular Event: Platelet Degranulation receptor->cellular_event Leads to secretion Secretion: Release of TGF-β1 cellular_event->secretion Results in downstream_effect Downstream Effect: Induction of Epithelial- Mesenchymal Transition (EMT) in Cancer Cells secretion->downstream_effect Causes

Figure 3: Logical Relationship from Stimulus to Downstream Effect.

Conclusion

This compound serves as a valuable pharmacological tool to investigate the intricacies of PAR1 signaling and its role in mediating the secretion of TGF-β1 from platelets. The dose-dependent nature of this response highlights the sensitivity of the PAR1 signaling axis. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting this pathway. Further investigation into the modulation of this compound-induced TGF-β secretion could unveil novel strategies for the treatment of diseases where aberrant TGF-β signaling is a key driver of pathology.

References

Understanding the Selectivity of Tfllr-NH2 for PAR1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide agonist Tfllr-NH2 and its selectivity for Protease-Activated Receptor 1 (PAR1). This document consolidates quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to serve as a core resource for researchers in pharmacology and drug development.

Introduction to this compound and PAR1

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) involved in a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor.

This compound (Thr-Phe-Leu-Leu-Arg-NH2) is a synthetic peptide agonist designed to mimic the tethered ligand of PAR1. It is widely used as a selective tool to study the activation and signaling of PAR1, independent of the proteolytic enzymes that physiologically activate the receptor. Understanding the selectivity of this compound is crucial for the accurate interpretation of experimental results and for the development of therapeutic agents targeting PAR1.

Quantitative Data on this compound Selectivity

The selectivity of this compound for PAR1 has been assessed in various studies, primarily through functional assays measuring receptor activation. The most common metric for agonist potency is the half-maximal effective concentration (EC50).

LigandReceptorAssay TypeCell Line/SystemEC50 / PotencyCitation
This compound PAR1 Calcium MobilizationCultured Neurons1.9 μM[1][2][3][4][5]
This compoundPAR1Calcium MobilizationEA.hy926 Endothelial Cells4.8 μM[1]
This compoundPAR1von Willebrand Factor ReleaseHuman Umbilical Vein Endothelial Cells (HUVECs)Max release at 40-60 μmol/L[4]
This compoundPAR2Calcium MobilizationVariousStated to be selective for PAR1; does not activate PAR2 at concentrations that activate PAR1.[4][6]
This compoundPAR4Contraction/Relaxation AssaysRat Aorta and Gastric Longitudinal MuscleStated to be a receptor-selective PAR1 agonist; PAR4-activating peptides did not affect PAR1 or PAR2.[6]

Summary of Selectivity:

Experimental Protocols

Calcium Mobilization Assay for PAR Selectivity

This protocol is a widely used functional assay to determine the potency and selectivity of PAR agonists by measuring the increase in intracellular calcium ([Ca2+]i) upon receptor activation.

Objective: To determine the EC50 of this compound for PAR1 and to assess its activity on other PAR subtypes.

Materials:

  • HEK293T cells (or other suitable cell line) transiently or stably expressing human PAR1, PAR2, PAR3, or PAR4.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Black-walled, clear-bottom 96-well plates.

  • Fluo-4 AM or Fura-2 AM calcium-sensitive dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound and other PAR agonist peptides (e.g., SLIGRL-NH2 for PAR2, AYPGKF-NH2 for PAR4).

  • A fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293T cells expressing the PAR of interest in DMEM.

    • The day before the assay, detach cells with Trypsin-EDTA and seed them into black-walled, clear-bottom 96-well plates at a density of 25,000 to 50,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing HBSS/HEPES, Fluo-4 AM (final concentration 2-5 µM), and Pluronic F-127 (final concentration 0.02-0.04%).

    • Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Plate Preparation:

    • Prepare serial dilutions of this compound and other PAR agonists in HBSS/HEPES buffer in a separate 96-well plate (the "compound plate"). The concentrations should be prepared at 4-5 times the final desired concentration.

  • Calcium Flux Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well for 15-20 seconds.

    • Use the automated injector to add 25-50 µL of the agonist from the compound plate to the cell plate.

    • Immediately begin recording the fluorescence intensity for 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔRFU = peak fluorescence - baseline fluorescence) is proportional to the increase in [Ca2+]i.

    • Plot the ΔRFU against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.

    • Compare the EC50 of this compound on PAR1-expressing cells to its activity on cells expressing other PAR subtypes to quantify selectivity.

Radioligand Binding Assay for PAR1

This protocol is used to determine the binding affinity (Ki or Kd) of an unlabeled ligand (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity of this compound for PAR1.

Materials:

  • Cell membranes prepared from cells overexpressing PAR1.

  • Radiolabeled PAR1 antagonist (e.g., [3H]-Vorapaxar).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., GF/C).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing PAR1 in a lysis buffer and pellet the membranes by centrifugation.

    • Wash the membrane pellet and resuspend it in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add the following in order:

      • Binding buffer.

      • A fixed concentration of the radiolabeled antagonist (typically at or below its Kd).

      • Increasing concentrations of unlabeled this compound.

      • The cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled competitor (this compound).

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

PAR1 Signaling Pathway Activated by this compound

PAR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Tfllr This compound PAR1 PAR1 Tfllr->PAR1 Binds and Activates Gq Gαq PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates PLC PLCβ Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Endothelial Permeability) Ca_release->Cellular_Response PKC->Cellular_Response RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates ROCK->Cellular_Response

Caption: PAR1 activation by this compound leads to coupling with Gαq and Gα12/13, triggering downstream signaling cascades.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start cell_culture Culture PAR-expressing cells start->cell_culture plating Plate cells in 96-well plates cell_culture->plating dye_loading Load cells with calcium-sensitive dye plating->dye_loading measurement Measure baseline and post-injection fluorescence dye_loading->measurement compound_prep Prepare serial dilutions of this compound compound_prep->measurement analysis Data Analysis: Plot dose-response curve measurement->analysis ec50 Determine EC50 value analysis->ec50 end End ec50->end

Caption: Workflow for determining agonist potency using a calcium mobilization assay.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start membrane_prep Prepare cell membranes with PAR1 start->membrane_prep assay_setup Incubate membranes, radioligand, and this compound membrane_prep->assay_setup filtration Separate bound and free radioligand by filtration assay_setup->filtration counting Measure radioactivity of bound ligand filtration->counting analysis Data Analysis: Plot competition curve counting->analysis ic50_ki Determine IC50 and calculate Ki analysis->ic50_ki end End ic50_ki->end

Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.

Conclusion

This compound is a valuable pharmacological tool for the selective activation of PAR1. Its selectivity is supported by functional data demonstrating potent activation of PAR1 with minimal to no activity at other PAR subtypes at comparable concentrations. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the selectivity and function of this compound and other PAR-targeting compounds. The provided diagrams offer a clear visual representation of the key signaling pathways and experimental procedures, facilitating a deeper understanding of PAR1 biology and drug discovery efforts in this area.

References

A Technical Guide to Tfllr-NH2: A Selective PAR1 Agonist Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide Tfllr-NH2, a selective agonist of the Protease-Activated Receptor 1 (PAR1). This document details its core characteristics, biological functions, and relevant experimental data and protocols to support its application in research and drug development.

Core Peptide Characteristics

Sequence and Modifications:

This compound is a pentapeptide with the sequence Threonine-Phenylalanine-Leucine-Leucine-Arginine.[1][2] A critical modification of this peptide is the amidation of the C-terminus (indicated by -NH2). This modification neutralizes the negative charge of the C-terminal carboxylic acid, which can increase the peptide's stability and hydrophobicity, potentially enhancing its interaction with the receptor and protecting it from degradation by carboxypeptidases.[3]

PropertyValueReference
Full Sequence H-Thr-Phe-Leu-Leu-Arg-NH2[1][2]
Molecular Formula C31H53N9O6[2][4]
Molecular Weight 647.82 Da[2][4]
Purity (typical) >95% (via HPLC)[4][5]

Biological Activity and Quantitative Data

This compound is a selective agonist for Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR) involved in a wide range of physiological and pathological processes.[2][6] It mimics the action of the endogenous tethered ligand that is exposed upon proteolytic cleavage of the PAR1 N-terminus by proteases such as thrombin.

ParameterValueCell/SystemReference
EC50 for PAR1 activation 1.9 μMCultured Neurons (calcium influx)[6][7]
EC50 for PAR1 activation Not specified, but potentVarious bioassay systems[8]
In Vivo Activity Stimulates plasma extravasation and edemaRat paw, wild-type mice[6][7]
Cellular Response Increases intracellular Ca2+ concentration ([Ca2+]i)Cultured Neurons[6][7]
Effect on Cancer Cells Promotes epithelial-mesenchymal transition (EMT) and chemotaxis in colon cancer cells (SW620) via TGF-β secretion from activated platelets.SW620 colon cancer cells co-cultured with this compound-activated platelets.[2][6]

Signaling Pathway

Activation of PAR1 by this compound initiates a cascade of intracellular signaling events characteristic of Gq-coupled GPCRs. This primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These events can subsequently influence a variety of cellular processes, including cell proliferation, migration, and inflammation.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR1 PAR1 This compound->PAR1 Binds and Activates Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Migration) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: PAR1 signaling pathway activated by this compound.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro Intracellular Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration ([Ca2+]i) following PAR1 activation by this compound in cultured cells.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis node_style node_style cell_seeding Seed cells in a 96-well plate cell_culture Culture cells to appropriate confluency cell_seeding->cell_culture dye_prep Prepare Fura-2 AM loading solution cell_culture->dye_prep incubation Incubate cells with Fura-2 AM dye_prep->incubation wash Wash cells to remove extracellular dye incubation->wash baseline Measure baseline fluorescence wash->baseline add_peptide Add this compound baseline->add_peptide record Record fluorescence changes over time add_peptide->record ratio Calculate fluorescence ratio (e.g., 340/380 nm for Fura-2) record->ratio ec50 Determine EC50 value ratio->ec50

Caption: Workflow for in vitro calcium mobilization assay.

Materials:

  • Cultured cells expressing PAR1 (e.g., neurons, HEK293-PAR1)

  • 96-well black, clear-bottom microplate

  • This compound peptide

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader capable of ratiometric measurements

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBSS. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.

    • Remove the culture medium from the cells and add the Fura-2 AM loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fura-2 (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

    • Record a baseline fluorescence reading for a few cycles.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity at both excitation wavelengths for a set period.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.

    • Plot the peak change in fluorescence ratio against the logarithm of the this compound concentration to determine the EC50 value.

In Vivo Plasma Extravasation Assay (Evans Blue Method)

This protocol measures the increase in vascular permeability in response to this compound administration in a murine model.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound peptide

  • Evans blue dye solution (e.g., 0.5% in saline)

  • Anesthetic (e.g., isoflurane)

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the mice using a suitable anesthetic.

  • Injection:

    • Co-inject a solution of this compound (e.g., 3 µmol/kg) and Evans blue dye (e.g., 33.3 mg/kg) intravenously via the tail vein.[6] A control group should receive saline and Evans blue.

  • Circulation and Perfusion:

    • Allow the dye to circulate for a defined period (e.g., 10 minutes).[6]

    • Perfuse the animals transcardially with saline containing heparin to remove intravascular Evans blue.[6]

  • Tissue Collection and Dye Extraction:

    • Dissect tissues of interest (e.g., bladder, esophagus, stomach).[6]

    • Incubate the excised tissues in formamide for 48 hours to extract the Evans blue dye.[6]

  • Quantification:

    • Measure the absorbance of the formamide supernatant at 650 nm using a spectrophotometer.[6]

    • The amount of extravasated Evans blue is proportional to the absorbance and indicates the degree of plasma extravasation.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of PAR1. Its selectivity and well-characterized activity make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols provided herein offer a starting point for researchers looking to utilize this peptide in their work. As with any experimental system, optimization of these protocols for specific cell types or animal models may be necessary.

References

A Technical Guide to TFFLR-NH2: Commercial Sources, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available peptide TFFLR-NH2, a selective agonist of Protease-Activated Receptor 1 (PAR1). This document covers its commercial sources, reported purity levels, and detailed methodologies for its use in key experiments. Additionally, it outlines the critical signaling pathways activated by TFFLR-NH2, offering a valuable resource for researchers in pharmacology, cell biology, and drug development.

Commercial Sources and Purity of TFFLR-NH2

TFFLR-NH2 is readily available from a variety of commercial suppliers. The purity of the peptide is a critical factor for experimental reproducibility and is typically determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The table below summarizes the available information from prominent vendors. Researchers are advised to consult the certificate of analysis provided with each batch for specific purity data.

SupplierReported PurityAnalytical Method(s)
MedchemExpress99.04%, 99.62% (batch specific)RP-HPLC, MS
Tocris Bioscience≥95%HPLC
Hello Bio>95%Not specified
NovoPro Bioscience96.7%HPLC
APExBIOHigh PurityNot specified
AbceptaNot specifiedNot specified
Sigma-AldrichNot specifiedNot specified
Life Science ProductionNot specifiedNot specified
Fisher Scientific (distributor for Tocris)≥95%HPLC

Experimental Protocols

The following sections detail common experimental procedures involving TFFLR-NH2. These protocols are based on methodologies described in the scientific literature and should be adapted to specific experimental conditions.

Quality Control of TFFLR-NH2

While suppliers provide purity data, independent verification is often recommended.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Objective: To determine the purity of the TFFLR-NH2 peptide.

  • Method:

    • Sample Preparation: Dissolve the lyophilized TFFLR-NH2 peptide in a suitable solvent, such as sterile, deionized water or a buffer compatible with your HPLC system, to a final concentration of 1 mg/mL.

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column is typically used for peptide analysis.

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point. The gradient should be optimized based on the specific column and system.

      • Flow Rate: 1 mL/min.

      • Detection: UV absorbance at 214 nm and 280 nm.

    • Data Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.

2. Mass Spectrometry (MS) for Identity Confirmation:

  • Objective: To confirm the molecular weight of TFFLR-NH2.

  • Method:

    • Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 pmol/µL) in a solvent suitable for mass spectrometry, such as 50% acetonitrile/0.1% formic acid in water.

    • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode.

    • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of TFFLR-NH2 (647.82 g/mol ).

In Vitro Experiment: Calcium Mobilization Assay
  • Objective: To measure the ability of TFFLR-NH2 to induce intracellular calcium mobilization via PAR1 activation.[1][2][3][4][5]

  • Methodology:

    • Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing PAR1 (e.g., HEK293 cells, endothelial cells, or platelets) in a 96-well black-walled, clear-bottom plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

    • Compound Addition: Add varying concentrations of TFFLR-NH2 to the wells.

    • Signal Detection: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

    • Data Analysis: The change in fluorescence is plotted against the concentration of TFFLR-NH2 to determine the EC50 value, which represents the concentration of the agonist that gives half-maximal response.

In Vivo Experiment: Plasma Extravasation Assay
  • Objective: To assess the effect of TFFLR-NH2 on vascular permeability in vivo.[6][7]

  • Methodology:

    • Animal Model: Use appropriate animal models, such as mice or rats.

    • Dye Injection: Intravenously inject a solution of Evans blue dye. Evans blue binds to serum albumin and is used as a marker for plasma protein extravasation.

    • TFFLR-NH2 Administration: Administer TFFLR-NH2 via a suitable route (e.g., intradermal, intravenous, or intraperitoneal injection).

    • Circulation Time: Allow the dye and peptide to circulate for a defined period (e.g., 30 minutes).

    • Tissue Collection: Euthanize the animals and perfuse the circulatory system with saline to remove intravascular dye. Collect the tissues of interest.

    • Dye Extraction: Incubate the collected tissues in formamide to extract the extravasated Evans blue dye.

    • Quantification: Measure the absorbance of the formamide extract at approximately 620 nm using a spectrophotometer. The amount of dye is then normalized to the tissue weight. An increase in dye content in the tissue indicates increased vascular permeability.

Signaling Pathways and Visualizations

TFFLR-NH2 acts as a selective agonist for Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR).[8][9][10][11][12] Upon binding of TFFLR-NH2 to PAR1, the receptor undergoes a conformational change, leading to the activation of several downstream signaling cascades. The primary signaling pathways involve the coupling to heterotrimeric G proteins, including Gαq/11, Gα12/13, and Gαi/o.

Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

The Gα12/13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is involved in regulating cell shape, migration, and proliferation.

Gαi/o activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Furthermore, PAR1 activation can also lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor desensitization and internalization.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G Protein Signaling cluster_downstream Downstream Effectors cluster_arrestin β-Arrestin Pathway TFFLR-NH2 TFFLR-NH2 PAR1 PAR1 TFFLR-NH2->PAR1 Agonist Binding Gaq Gαq/11 PAR1->Gaq G1213 Gα12/13 PAR1->G1213 Gai Gαi/o PAR1->Gai Barr β-Arrestin PAR1->Barr PLC PLC Gaq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates AC Adenylyl Cyclase Gai->AC Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates RhoA RhoA RhoGEF->RhoA Activates cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Internalization Internalization Barr->Internalization Mediates

Caption: PAR1 Signaling Pathway Activated by TFFLR-NH2.

Experimental_Workflow_Ca_Mobilization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture PAR1-expressing cells in 96-well plate dye_loading Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading baseline Measure baseline fluorescence dye_loading->baseline add_agonist Add TFFLR-NH2 (various concentrations) baseline->add_agonist measure_signal Record fluorescence intensity over time add_agonist->measure_signal plot_data Plot fluorescence change vs. concentration measure_signal->plot_data calc_ec50 Calculate EC50 value plot_data->calc_ec50

Caption: Workflow for In Vitro Calcium Mobilization Assay.

Experimental_Workflow_Plasma_Extravasation cluster_in_vivo In Vivo Procedure cluster_ex_vivo Ex Vivo Analysis cluster_result Result Interpretation dye_injection Intravenous injection of Evans blue dye peptide_admin Administer TFFLR-NH2 dye_injection->peptide_admin circulation Allow for circulation peptide_admin->circulation perfusion Perfuse with saline to remove intravascular dye circulation->perfusion tissue_collection Collect tissues of interest perfusion->tissue_collection dye_extraction Extract Evans blue with formamide tissue_collection->dye_extraction quantification Measure absorbance at ~620 nm dye_extraction->quantification normalize Normalize dye amount to tissue weight quantification->normalize compare Compare treatment vs. control groups normalize->compare

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Tfllr-NH2 in Inducing Scratching Behavior in Mice

Introduction

Pruritus, or itch, is a complex sensory modality that significantly impacts the quality of life in various dermatological and systemic diseases. Understanding the molecular mechanisms that initiate itch is paramount for the development of effective antipruritic therapies. A key pathway implicated in histamine-independent itch involves the activation of Proteinase-Activated Receptor-2 (PAR2), a G-protein coupled receptor (GPCR) expressed on sensory neurons and keratinocytes.[1][2] Serine proteases like trypsin and mast cell tryptase, often elevated in inflammatory skin conditions, cleave the N-terminal domain of PAR2 to reveal a "tethered ligand" that self-activates the receptor.[3]

This compound (H-Thr-Phe-Leu-Leu-Arg-NH2), also commonly cited by its murine-activating sequence SLIGRL-NH2 (H-Ser-Leu-Ile-Gly-Arg-Leu-NH2), is a synthetic peptide agonist that mimics this tethered ligand, providing a powerful tool to selectively activate PAR2 and study its downstream consequences.[3] Intradermal administration of this compound/SLIGRL-NH2 in mice elicits a robust scratching behavior, serving as a foundational preclinical model for investigating non-histaminergic itch pathways.[3][4][5] This guide provides a comprehensive overview of the signaling pathways, experimental protocols, and quantitative data associated with this compound-induced pruritus.

Mechanism of Action: The PAR2 Signaling Cascade in Pruritus

The primary mechanism by which this compound induces itch is through the activation of PAR2 on primary sensory neurons located in the dorsal root ganglia (DRG) and their peripheral terminals in the skin.[2] Activation initiates a well-defined intracellular signaling cascade.

  • Receptor Binding & G-Protein Activation: this compound binds to and activates PAR2, which is coupled to the Gq/11 family of G-proteins.

  • PLC Activation & Second Messenger Production: The activated Gq/11 protein stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Calcium Mobilization: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).

  • TRP Channel Activation: The rise in intracellular Ca²+ and other potential direct effects from the pathway lead to the activation and sensitization of Transient Receptor Potential (TRP) channels, particularly TRPA1.[6] This activation results in a significant influx of extracellular Ca²⁺.[7]

  • Neuronal Depolarization: The combined release of intracellular Ca²+ and influx of extracellular Ca²+ depolarizes the sensory neuron, leading to the generation of action potentials that travel to the spinal cord and are ultimately perceived as itch.[7]

It is crucial to note that while PAR2 is a primary target, some studies suggest that SLIGRL-NH2 can also mediate itch through Mas-related G protein-coupled receptor C11 (MrgprC11) in mice, indicating a potential for dual pathways.[3][8]

Tfllr_NH2_Signaling_Pathway This compound Signaling Pathway in Sensory Neurons cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Tfllr This compound PAR2 PAR2 Tfllr->PAR2 Activates Gq11 Gq/11 PAR2->Gq11 Activates PLC PLCβ Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 TRPA1 TRPA1 Channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx IP3R IP3 Receptor IP3->IP3R Binds Neuron_act Neuronal Depolarization (Action Potential) Ca_influx->Neuron_act Itch Itch Sensation Neuron_act->Itch Ca_release Ca²⁺ Release IP3R->Ca_release Ca_release->TRPA1 Sensitizes/ Activates

Fig. 1: Signaling cascade of this compound-induced itch in sensory neurons.

Quantitative Data on this compound-Induced Scratching

Intradermal injection of this compound (SLIGRL-NH2) reliably induces a dose-dependent increase in scratching bouts in mice. The behavior typically peaks within the first 5-10 minutes and subsides over 30-60 minutes.[5] This response is histamine-independent, as it is not suppressed by antihistamines.[4][9]

Table 1: Dose-Response of SLIGRL-NH2-Induced Scratching Behavior in Mice

Pruritogen Dose (µ g/site ) Mouse Strain Mean Scratch Bouts (per 30-60 min) Reference
Saline (Vehicle) N/A ICR ~5-15 [9]
SLIGRL-NH2 10 ICR ~50 [9]
SLIGRL-NH2 35 C57BL/6 ~100-125 (Dry Skin Model) [10]
SLIGRL-NH2 50 ICR ~100-150 [5][9]

| SLIGRL-NH2 | 100 | ICR | ~150-200 |[8][9][11] |

Note: The number of scratch bouts can vary based on mouse strain, injection site, and specific laboratory conditions. Data are approximated from published figures.

Table 2: Effect of Receptor Antagonism or Knockout on SLIGRL-NH2-Induced Scratching

Condition Treatment/Genotype Effect on Scratching Mechanism Reference
PAR2 Antagonism Co-injection with FSLLRY-NH2 Marked Inhibition (~88%) Blocks PAR2 activation [11]
H1 Antagonism Pre-treatment with Pyrilamine No significant inhibition PAR2 pathway is histamine-independent [11]
TLR7 Knockout Tlr7-/- mice Marked Reduction TLR7 identified as a novel itch mediator, potentially downstream or parallel to PAR2 [8]

| TRPA1 Knockout | Trpa1-/- mice | Significantly Attenuated | TRPA1 is a key ion channel for PAR2-mediated itch signaling |[6] |

Experimental Protocols

Behavioral Assessment of Pruritus

This protocol details the method for inducing and quantifying itch-related scratching behavior in mice following intradermal administration of this compound.

Materials:

  • Male ICR or C57BL/6 mice (8-10 weeks old)

  • This compound/SLIGRL-NH2 peptide

  • Sterile, pyrogen-free saline

  • Hamilton syringe with a 30-gauge needle

  • Transparent observation chambers

  • Video recording equipment

Procedure:

  • Acclimatization: Place mice individually into observation chambers for at least 30-60 minutes before injection to allow them to acclimate to the environment.

  • Injection Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 10 mg/mL for a 50 µg dose in 5 µL).

  • Injection: Briefly restrain the mouse and administer an intradermal (i.d.) injection of the this compound solution (typically 5-20 µL) into the nape of the neck or rostral back.[12] This site is chosen as the mouse can reach it with its hind paws to scratch but cannot easily lick it.

  • Behavioral Recording: Immediately after injection, return the mouse to its chamber and begin video recording for 30 to 60 minutes.

  • Quantification: A trained observer, blinded to the treatment groups, reviews the video recordings. A "bout of scratching" is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked. The total number of scratching bouts is counted for the entire observation period.

Behavioral_Workflow Workflow for Behavioral Itch Assessment cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Mouse Select & Acclimatize Mice (30-60 min) Shave Shave Injection Site (Nape of Neck) Mouse->Shave Prepare Prepare this compound Solution Shave->Prepare Inject Intradermal Injection (e.g., 50 µg in 5-20 µL) Prepare->Inject Record Videotape Behavior (30-60 min) Inject->Record Score Blind Scoring of Scratching Bouts Record->Score Analyze Statistical Analysis Score->Analyze

Fig. 2: Standard experimental workflow for assessing scratching behavior.
In Vitro Calcium Imaging of Sensory Neurons

This protocol allows for the direct assessment of neuronal activation by measuring changes in intracellular calcium ([Ca²⁺]i) in cultured DRG neurons.

Materials:

  • Dorsal Root Ganglia (DRG) harvested from mice

  • Cell culture medium (e.g., DMEM/F12)

  • Collagenase and Dispase for tissue digestion

  • Glass coverslips coated with poly-D-lysine and laminin

  • Calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound, capsaicin (TRPV1 agonist), and potassium chloride (KCl) solutions

  • Inverted fluorescence microscope with an imaging system

Procedure:

  • Neuron Dissociation and Culture: Harvest DRGs from mice and enzymatically dissociate them to create a single-cell suspension. Plate the neurons on coated coverslips and culture for 12-24 hours.

  • Dye Loading: Incubate the cultured neurons with the calcium indicator dye Fura-2 AM (e.g., 10 µM) for 30-60 minutes at 37°C.

  • Imaging Setup: Mount the coverslip onto the stage of the inverted microscope and perfuse with HBSS.

  • Baseline Measurement: Capture baseline fluorescence images by alternating excitation wavelengths between 340 nm (Ca²⁺-bound Fura-2) and 380 nm (Ca²⁺-unbound Fura-2).

  • Stimulation: Perfuse the cells with a solution containing this compound (e.g., 100 µM).

  • Data Acquisition: Continuously record the 340/380 nm fluorescence ratio. A response is typically defined as a ≥20% increase in the ratio from baseline, indicating a rise in intracellular calcium.[13]

  • Controls: After washout, apply a TRPV1 agonist like capsaicin to identify nociceptive neurons and a high concentration of KCl (e.g., 50 mM) to confirm neuronal viability by inducing depolarization.[13][14]

Conclusion and Implications for Drug Development

This compound is an indispensable tool for modeling histamine-independent itch in preclinical research. Its ability to robustly and reliably induce scratching behavior in mice via the PAR2-PLC-TRPA1 pathway provides a clear and quantifiable endpoint for screening novel antipruritic compounds. The experimental models described herein are foundational for testing the efficacy of PAR2 antagonists, TRP channel blockers, and other modulators of neuronal excitability. As chronic itch remains a significant unmet medical need, particularly in conditions like atopic dermatitis where PAR2 is upregulated, targeting this pathway represents a promising strategy for therapeutic intervention.[2][15] The continued use of this compound in these well-defined models will be critical for advancing the next generation of itch-specific therapies.

References

Methodological & Application

Application Notes and Protocols for Tfllr-NH2 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2 is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1). PAR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombosis, inflammation, and pain signaling. Upon activation, PAR1 initiates a cascade of intracellular events, making it a significant target for therapeutic intervention. These application notes provide detailed protocols for the in vivo use of this compound in mouse models to study its physiological and pathological roles.

Mechanism of Action

This compound mimics the endogenous tethered ligand of PAR1 that is unmasked upon proteolytic cleavage by proteases such as thrombin. Binding of this compound to PAR1 predominantly activates the Gαq subunit of the associated heterotrimeric G-protein. This leads to the activation of Phospholipase C-β (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates various downstream signaling pathways, leading to cellular responses such as platelet aggregation, endothelial cell activation, and neurotransmitter release.[1][2]

Signaling Pathway Diagram

Tfllr_NH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tfllr This compound PAR1 PAR1 Tfllr->PAR1 Binds Gq Gαq PAR1->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Cellular_Response Cellular Responses (e.g., Inflammation, Platelet Aggregation) DAG->Cellular_Response Mediates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->Cellular_Response Mediates

Caption: this compound signaling through the PAR1-Gαq-PLCβ pathway.

Quantitative Data Summary

The following table summarizes quantitative data from in vivo mouse studies using this compound. This data can be used as a starting point for experimental design.

ParameterMouse ModelDosageAdministration RouteObserved EffectReference
Plasma Extravasation Wild-type Mice3 µmol/kgIntravenous (tail vein)2-8 fold increase in Evans blue extravasation in various tissues.[3][3]
Edema Rat Paw Edema ModelNot specified for miceIntraplantar injectionMarked and sustained edema.[3]
Neuronal Activation In vitro (cultured neurons)EC50 = 1.9 µM-Concentration-dependent increase in intracellular Ca2+.[3]

Experimental Protocols

Protocol 1: Evaluation of this compound-Induced Plasma Extravasation in Mice (Evans Blue Assay)

This protocol details the measurement of vascular permeability in response to this compound administration.

Materials:

  • This compound peptide

  • Sterile physiological saline (0.9% NaCl)

  • Evans blue dye solution (33.3 mg/kg in saline)

  • Isoflurane or other suitable anesthetic

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation: Use adult mice (e.g., C57BL/6, 8-12 weeks old). Anesthetize the mice using isoflurane.

  • Drug Preparation: Dissolve this compound in sterile physiological saline to a final concentration that allows for the administration of 3 µmol/kg in a volume of 25 µL. Prepare a vehicle control of sterile saline.

  • Administration: Co-inject this compound (3 µmol/kg in 25 µL saline) and Evans blue dye (33.3 mg/kg in 50 µL saline) into the lateral tail vein.[3]

  • Perfusion: After 10 minutes, perfuse the mice transcardially with physiological saline containing 20 U/mL heparin at a pressure of 80-100 mmHg for 2-3 minutes to remove intravascular Evans blue.[3]

  • Tissue Collection: Excise tissues of interest (e.g., bladder, esophagus, stomach, intestine, pancreas).

  • Dye Extraction: Incubate the excised tissues in 1 mL of formamide for 48 hours at room temperature to extract the Evans blue dye.

  • Quantification: Measure the absorbance of the formamide supernatant at 650 nm using a spectrophotometer. The amount of extravasated Evans blue is proportional to the absorbance and indicates the level of plasma extravasation.

Protocol 2: Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol can be adapted to investigate the pro-thrombotic effects of this compound.

Materials:

  • This compound peptide

  • Sterile physiological saline (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)

  • Filter paper strips (1-2 mm wide)

  • Surgical microscope or magnifying lens

  • Doppler flow probe and monitor

Procedure:

  • Animal Preparation: Anesthetize the mouse using a suitable anesthetic. Place the mouse in a supine position on a surgical board.

  • Surgical Exposure: Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery.

  • Drug Administration: Administer this compound or vehicle control intravenously via the tail vein at the desired dose.

  • Baseline Flow Measurement: Place a Doppler flow probe on the exposed carotid artery to measure baseline blood flow.

  • Induction of Thrombosis: Saturate a small piece of filter paper with FeCl3 solution and apply it to the adventitial surface of the carotid artery for 3 minutes.[4][5][6][7]

  • Monitoring: Continuously monitor blood flow using the Doppler probe. The time to complete occlusion of the artery is the primary endpoint.

  • Data Analysis: Compare the time to occlusion between the this compound-treated group and the vehicle control group. A shorter time to occlusion in the this compound group would suggest a pro-thrombotic effect.

Experimental Workflow Diagram

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Collection & Analysis Hypothesis Hypothesis Formulation (e.g., this compound induces inflammation) Model_Selection In Vivo Model Selection (e.g., Paw Edema, Thrombosis) Hypothesis->Model_Selection Dose_Selection Dose-Response Pilot Study (if necessary) Model_Selection->Dose_Selection Animal_Prep Animal Preparation (Acclimatization, Anesthesia) Dose_Selection->Animal_Prep Drug_Admin This compound Administration (e.g., IV, IP, Subcutaneous) Animal_Prep->Drug_Admin Induction Induction of Pathology (e.g., FeCl3, Carrageenan) Drug_Admin->Induction Endpoint_Inflammation Inflammation Endpoints (Edema, MPO, Cytokines) Induction->Endpoint_Inflammation Endpoint_Pain Pain Endpoints (Hot Plate, Von Frey) Induction->Endpoint_Pain Endpoint_Thrombosis Thrombosis Endpoints (Time to Occlusion, Thrombus Weight) Induction->Endpoint_Thrombosis Data_Analysis Statistical Analysis Endpoint_Inflammation->Data_Analysis Endpoint_Pain->Data_Analysis Endpoint_Thrombosis->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

Caption: A generalized workflow for in vivo mouse studies using this compound.

References

Application Notes and Protocols for Administering Tfllr-NH2 to Rats for Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2 is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1] PAR1 is a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation and thrombosis.[2][3] Activation of PAR1, particularly on sensory neurons, can induce neurogenic inflammation characterized by plasma extravasation and edema.[1][4] This makes this compound a valuable tool for studying the mechanisms of PAR1-mediated inflammation in in vivo models.

This document provides detailed application notes and protocols for the administration of this compound to rats to induce an inflammatory response, specifically focusing on the widely used rat paw edema model.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell TypeReference
EC50 for PAR1 activation1.9 µMCultured rat dorsal root ganglia neurons[4]
Table 2: In Vivo Inflammatory Response to this compound in Rodents
Animal ModelAdministration RouteDoseObserved EffectKey FindingsReference
Rat Paw EdemaSub-plantar injectionNot specified, but induced "marked and sustained oedema"Increased paw volumeEdema inhibited by NK1R antagonist and capsaicin, indicating a neurogenic mechanism.[1][4]
Mouse Plasma ExtravasationIntravenous injection3 µmol/kg2-8 fold increase in Evans blue extravasation in various tissuesEffect abolished in PAR1 knockout mice and by an NK1R antagonist.[1]

Experimental Protocols

Protocol 1: Induction of Rat Paw Edema with this compound

This protocol describes the induction of acute inflammation in the rat paw by a local injection of this compound.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Male Sprague-Dawley or Wistar rats (150-200 g)

  • Plethysmometer or digital calipers

  • Insulin syringes with 27-30 gauge needles

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile saline to a stock concentration (e.g., 1 mM). The peptide is soluble in aqueous solutions.

    • Further dilute the stock solution with sterile saline to the desired final concentrations for injection. Due to the lack of a specific optimal dose in the literature for rat paw edema, a dose-finding study is recommended. A starting range of 10-100 nmol per paw in a volume of 50-100 µL can be considered.

  • Animal Handling and Baseline Measurement:

    • Acclimatize rats to the experimental environment to minimize stress.

    • Measure the baseline volume of the right hind paw using a plethysmometer or the thickness using digital calipers. This is the 0-hour time point.

  • Administration of this compound:

    • Gently restrain the rat.

    • Inject the prepared this compound solution (e.g., 50 µL) into the sub-plantar region of the right hind paw.

    • Inject an equivalent volume of sterile saline into the sub-plantar region of the left hind paw to serve as a control.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness at regular intervals after the injection (e.g., 1, 2, 3, 4, and 5 hours).[5][6] The inflammatory response to PAR1 activation is known to be rapid and sustained.[4]

  • Data Analysis:

    • Calculate the increase in paw volume (in mL) or thickness (in mm) at each time point by subtracting the baseline measurement.

    • The percentage of edema inhibition can be calculated if a test anti-inflammatory compound is administered.

Protocol 2: Assessment of Neutrophil Infiltration (Myeloperoxidase Assay)

To quantify the inflammatory cell infiltrate, a myeloperoxidase (MPO) assay can be performed on the paw tissue.

Materials:

  • Paw tissue collected from the experiment in Protocol 1

  • Homogenization buffer

  • Reagents for MPO assay (e.g., o-dianisidine dihydrochloride, hydrogen peroxide)

  • Spectrophotometer

Procedure:

  • Tissue Collection:

    • At the end of the experiment (e.g., 5 hours post-injection), euthanize the rats.

    • Dissect the paw tissue and store it at -80°C until analysis.

  • Tissue Homogenization:

    • Homogenize the thawed paw tissue in an appropriate buffer.

    • Centrifuge the homogenate and collect the supernatant.

  • MPO Assay:

    • Perform the MPO assay on the supernatant according to a standard protocol. The assay measures the activity of MPO, an enzyme abundant in neutrophils.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Express MPO activity as units per gram of tissue. An increase in MPO activity in the this compound-treated paw compared to the saline-treated paw indicates neutrophil infiltration.

Visualizations

experimental_workflow Experimental Workflow for this compound Induced Paw Edema cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_peptide Prepare this compound Solution inject Sub-plantar Injection (this compound or Saline) prep_peptide->inject acclimatize Acclimatize Rats baseline Measure Baseline Paw Volume acclimatize->baseline baseline->inject measure Measure Paw Edema at Time Intervals (1-5h) inject->measure euthanize Euthanize and Collect Paw Tissue measure->euthanize mpo_assay Myeloperoxidase (MPO) Assay euthanize->mpo_assay data_analysis Calculate Edema and MPO Activity mpo_assay->data_analysis signaling_pathway This compound/PAR1 Signaling Pathway in Neurogenic Inflammation cluster_extracellular Extracellular Space cluster_neuron Sensory Neuron cluster_endothelial Endothelial Cell tfllr This compound par1 PAR1 Receptor tfllr->par1 Binds and Activates g_protein G-Protein Activation (Gαq, Gα12/13, Gαi) par1->g_protein ca_mobilization Increased Intracellular Ca2+ g_protein->ca_mobilization sp_release Substance P (SP) Release ca_mobilization->sp_release nk1r NK1 Receptor sp_release->nk1r Binds and Activates endothelial_activation Endothelial Cell Activation nk1r->endothelial_activation plasma_extravasation Plasma Extravasation & Edema endothelial_activation->plasma_extravasation

References

Application Notes and Protocols for Tfllr-NH2 in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2, a synthetic peptide amide with the sequence Thr-Phe-Leu-Leu-Arg-NH2, is a potent and selective agonist of the Protease-Activated Receptor 1 (PAR1). PAR1 is a G-protein coupled receptor that plays a crucial role in mediating the effects of thrombin on human platelets, making it a key target in the study of hemostasis, thrombosis, and the development of antiplatelet therapies. Upon activation, PAR1 initiates a signaling cascade that leads to platelet shape change, granule secretion, and aggregation. This compound mimics the action of the tethered ligand generated by thrombin cleavage of PAR1, thereby inducing platelet aggregation in a controlled and reproducible manner. These application notes provide detailed protocols for utilizing this compound in in vitro platelet aggregation assays.

Quantitative Data Summary

The effective concentration of this compound for inducing platelet aggregation is dose-dependent. The following table summarizes key concentrations and their observed effects based on published data. It is recommended to perform a dose-response curve to determine the optimal concentration for specific experimental conditions.

ParameterConcentrationEffectReference
EC50 1.9 µMHalf-maximal effective concentration for PAR1 activation.[1][2][3]
Maximal Ca2+ Mobilization 10 µMInduces maximal increase in intracellular calcium in neurons, a key event in platelet activation signaling.[1][3][4]
Receptor Desensitization 40-100 µMUsed to abolish subsequent responses to other PAR1 agonists, confirming receptor-specific effects.[3]
General Platelet Aggregation 1-10 µMA common working range for inducing robust platelet aggregation in vitro.

Signaling Pathway

Activation of PAR1 by this compound on the platelet surface initiates a multi-faceted signaling cascade through the coupling of different G-proteins. The diagram below illustrates the key downstream pathways leading to platelet aggregation.

PAR1_Signaling_Pathway This compound Induced PAR1 Signaling in Platelets cluster_G_Proteins G-Protein Coupling Tfllr This compound PAR1 PAR1 Receptor Tfllr->PAR1 Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 Gi Gi PAR1->Gi PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Granule Granule Secretion (ADP, ATP) Ca2->Granule PKC->Granule RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC ShapeChange Shape Change MLC->ShapeChange Aggregation Platelet Aggregation ShapeChange->Aggregation cAMP [cAMP]i Decrease AC->cAMP | cAMP->Aggregation Inhibits Granule->Aggregation

Caption: PAR1 signaling cascade in platelets initiated by this compound.

Experimental Protocols

The following protocols outline the procedures for preparing platelets and performing aggregation assays using this compound.

Preparation of Platelet-Rich Plasma (PRP)

Platelet-rich plasma is a suspension of platelets in their native plasma and is commonly used for aggregation studies.

Materials:

  • Human whole blood

  • 3.2% or 3.8% Sodium Citrate anticoagulant tubes

  • Centrifuge

Procedure:

  • Collect whole blood from healthy, consenting donors who have not taken any platelet-interfering medications (e.g., aspirin) for at least two weeks.

  • Use a 19- or 21-gauge needle to minimize platelet activation during phlebotomy.

  • Gently mix the blood with the sodium citrate anticoagulant (9 parts blood to 1 part citrate).

  • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

  • Carefully aspirate the upper, straw-colored layer, which is the PRP, and transfer it to a polypropylene tube.

  • Keep the PRP at room temperature and use it within 4 hours of blood collection.

Preparation of Washed Platelets

Washed platelets are used when plasma components could interfere with the assay.

Materials:

  • Platelet-Rich Plasma (PRP)

  • Acid-Citrate-Dextrose (ACD) solution

  • Tyrode's buffer or similar physiological buffer

  • Prostacyclin (PGI₂) or Prostaglandin E₁ (PGE₁)

  • Apyrase

  • Centrifuge

Procedure:

  • To the PRP, add ACD solution (1 part ACD to 9 parts PRP).

  • Add PGI₂ (final concentration ~1 µM) or PGE₁ (final concentration ~1 µM) and apyrase (final concentration ~2 units/mL) to prevent platelet activation during processing.

  • Centrifuge the mixture at 800-1000 x g for 10-15 minutes at room temperature.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGI₂ or PGE₁ and apyrase.

  • Repeat the centrifugation and resuspension steps at least once to ensure complete removal of plasma proteins.

  • For the final resuspension, use Tyrode's buffer without PGI₂ or PGE₁ and apyrase.

  • Determine the platelet count using a hematology analyzer and adjust to the desired concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) with Tyrode's buffer.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation. It measures the increase in light transmission through a platelet suspension as aggregates form.

Materials:

  • Platelet suspension (PRP or washed platelets)

  • Platelet-Poor Plasma (PPP) or buffer (for blank)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO, and then diluted in buffer)

  • Light Transmission Aggregometer with cuvettes and stir bars

  • Pipettes

Procedure:

  • Prepare PPP by centrifuging the remaining blood from the PRP preparation at 2000-2500 x g for 15-20 minutes.

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Pipette the required volume of platelet suspension (typically 250-500 µL) into a cuvette with a stir bar.

  • Place a cuvette with PPP (for PRP studies) or buffer (for washed platelet studies) in the blank channel and set the light transmission to 100%.

  • Place the cuvette with the platelet suspension in the sample channel and set the baseline to 0% light transmission.

  • Allow the platelets to equilibrate for at least 2 minutes at 37°C with stirring (typically 900-1200 rpm).

  • Add a small volume of the this compound working solution to the platelet suspension to achieve the desired final concentration.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the aggregation response.

  • Analyze the aggregation curve for parameters such as maximum aggregation (%), slope, and lag time.

Experimental Workflow

The following diagram outlines the general workflow for conducting a platelet aggregation assay with this compound.

Experimental_Workflow Platelet Aggregation Assay Workflow cluster_Preparation Sample Preparation cluster_Assay Aggregation Assay cluster_Analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) PRP PRP Preparation (Centrifugation at 150-200g) Blood->PRP Washed Washed Platelet Preparation (Optional) PRP->Washed Equilibrate Equilibrate Platelets in Aggregometer (37°C with stirring) PRP->Equilibrate Washed->Equilibrate Add_Agonist Add this compound Equilibrate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Curve Generate Aggregation Curve Record->Curve Parameters Determine Aggregation Parameters (% Max Aggregation, Slope, Lag Time) Curve->Parameters

Caption: General workflow for a this compound-induced platelet aggregation assay.

Conclusion

This compound is a valuable tool for studying PAR1-mediated platelet activation and aggregation. The protocols and data provided herein serve as a comprehensive guide for researchers. It is essential to optimize experimental conditions, such as agonist concentration and platelet preparation method, to ensure reliable and reproducible results. Careful adherence to these guidelines will facilitate the successful application of this compound in platelet function research and drug development.

References

Application Notes and Protocols for Tfllr-NH2 in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tfllr-NH2, a selective peptide agonist of Protease-Activated Receptor 1 (PAR1), in primary cell culture experiments. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for assessing cellular responses in various primary cell types.

Introduction to this compound

This compound is a synthetic hexapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a potent and selective agonist for PAR1, a G-protein coupled receptor. It mimics the tethered ligand that is unmasked upon proteolytic cleavage of the N-terminus of the PAR1 receptor by proteases such as thrombin. Activation of PAR1 by this compound initiates a cascade of intracellular signaling events that can influence a wide range of cellular functions, including proliferation, inflammation, and permeability.

Mechanism of Action and Signaling Pathways

This compound selectively binds to and activates PAR1, which couples to several heterotrimeric G proteins, primarily Gαq, Gα12/13, and Gαi. This initiates multiple downstream signaling cascades.

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2]

  • Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeleton rearrangement, cell contraction, and migration.[3][4]

  • Gαi Pathway: PAR1 can also couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

  • MAPK and PI3K/Akt Pathways: Downstream of these initial G-protein mediated events, PAR1 activation can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38, as well as the activation of the PI3K/Akt signaling pathway, which are critical for cell survival, proliferation, and inflammation.[3][5]

PAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tfllr This compound PAR1 PAR1 Tfllr->PAR1 Activates Gq Gαq PAR1->Gq Couples to G1213 Gα12/13 PAR1->G1213 Couples to Gi Gαi PAR1->Gi Couples to PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K PI3K/Akt PLC->PI3K ROCK ROCK RhoA->ROCK cAMP cAMP ↓ AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC DAG->PKC Cellular_Responses Cellular Responses (Proliferation, Inflammation, Permeability, etc.) Ca2->Cellular_Responses MAPK MAPK (ERK1/2, p38) PKC->MAPK ROCK->Cellular_Responses cAMP->Cellular_Responses MAPK->Cellular_Responses PI3K->Cellular_Responses

Caption: this compound activates PAR1, leading to diverse cellular responses through multiple G-protein signaling pathways.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various primary cell cultures.

Table 1: General Activity and Recommended Concentrations

ParameterValueReference(s)
Target Protease-Activated Receptor 1 (PAR1)[1][6]
EC50 1.9 µM[1][6]
Recommended Working Concentration Range 1 - 50 µM[1][6]
Solubility in Water Up to 1 mg/mL[6][7]
Solubility in DMSO Up to 100 mg/mL[8]

Table 2: Effects of this compound on Primary Neurons

Cell TypeConcentrationIncubation TimeAssayObserved EffectReference(s)
Primary Spinal Afferent Neurons 10 µMMinutesCalcium ImagingMaximal increase in intracellular Ca2+ (peak 196.5 ± 20.4 nM)[1][6]
Primary Spinal Afferent Neurons 40 µM2 minutesCalcium ImagingDesensitization to subsequent thrombin stimulation[6]

Table 3: Effects of this compound on Primary Glial Cells

Cell TypeConcentrationIncubation TimeAssayObserved EffectReference(s)
Primary Microglia Not specifiedNot specifiedCytokine Release AssayInhibition of LPS-induced TNF-α and IL-6; Promotion of IL-10 release[7]
Primary Microglia Not specifiedNot specifiedGene ExpressionUpregulation of Suppressor of Cytokine Signaling-3 (SOCS-3)[7]
Primary Microglia Not specifiedNot specifiedCell ProliferationContributes to thrombin-induced proliferation[1]

Table 4: Effects of this compound on Primary Endothelial Cells

Cell TypeConcentrationIncubation TimeAssayObserved EffectReference(s)
Human Umbilical Vein Endothelial Cells (HUVECs) Not specifiedNot specifiedWeibel-Palade body exocytosisStimulation of exocytosis[4]
Human Umbilical Vein Endothelial Cells (HUVECs) Not specifiedNot specifiedMonolayer PermeabilityNo increase in permeability[4]
Brain Microvascular Endothelial Cells Not specified10 minutesWestern BlotPeak phosphorylation of p38 and JNK MAPK[9]

Experimental Protocols

The following are detailed protocols for key experiments using this compound in primary cell culture.

Protocol 1: Calcium Imaging in Primary Neurons

This protocol describes how to measure changes in intracellular calcium concentration in primary neurons upon stimulation with this compound.

Calcium_Imaging_Workflow A 1. Culture Primary Neurons on glass coverslips B 2. Load cells with a calcium indicator dye (e.g., Fura-2 AM) A->B C 3. Acquire baseline fluorescence B->C D 4. Add this compound (10-40 µM) C->D E 5. Record fluorescence changes over time D->E F 6. Analyze data and calculate [Ca2+]i E->F

Caption: Workflow for assessing intracellular calcium mobilization in primary neurons following this compound stimulation.

Materials:

  • Primary neuron culture

  • Glass-bottom dishes or coverslips coated with an appropriate substrate (e.g., poly-L-lysine)

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution (10 mM in sterile water or DMSO)

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation:

    • Plate primary neurons on sterile, coated glass-bottom dishes or coverslips at an appropriate density.

    • Allow cells to adhere and mature for the desired period.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium and wash the cells once with HBSS.

    • Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Imaging:

    • Mount the dish/coverslip on the fluorescence microscope.

    • Acquire a stable baseline fluorescence recording for 1-2 minutes.

    • Add this compound to the desired final concentration (e.g., 10 µM for maximal response).

    • Continue to record the fluorescence signal for several minutes to capture the full response.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths.

    • For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over the baseline fluorescence (F/F0).

    • Convert fluorescence ratios to intracellular calcium concentrations using appropriate calibration methods if required.

Protocol 2: Cytokine Release Assay in Primary Microglia or Macrophages

This protocol outlines a method to quantify the release of cytokines from primary microglia or macrophages after treatment with this compound, with or without a co-stimulant like lipopolysaccharide (LPS).[7]

Cytokine_Release_Workflow A 1. Isolate and culture primary microglia or macrophages B 2. Pre-treat with this compound (e.g., 10 µM) A->B C 3. Stimulate with LPS (if applicable) B->C D 4. Incubate for 6-24 hours C->D E 5. Collect cell culture supernatant D->E F 6. Quantify cytokine levels using ELISA or CBA E->F

Caption: Experimental workflow for measuring cytokine secretion from primary immune cells in response to this compound.

Materials:

  • Primary microglia or macrophage culture

  • Appropriate cell culture plates (e.g., 24-well or 96-well)

  • This compound stock solution (10 mM in sterile water or DMSO)

  • Lipopolysaccharide (LPS) from E. coli (if used as a co-stimulant)

  • Cell culture medium

  • ELISA kits or Cytometric Bead Array (CBA) kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10)

  • Microplate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Plate primary microglia or macrophages in culture plates at a suitable density and allow them to adhere overnight.

  • Cell Treatment:

    • Prepare working solutions of this compound and LPS in fresh cell culture medium.

    • Remove the old medium and replace it with the treatment solutions. Include appropriate controls (vehicle control, this compound alone, LPS alone). A typical concentration for this compound to modulate cytokine release is around 10 µM.

  • Incubation:

    • Incubate the cells for a period of 6 to 24 hours at 37°C and 5% CO2. The optimal incubation time may vary depending on the specific cytokine being measured.

  • Supernatant Collection:

    • After incubation, carefully collect the cell culture supernatants without disturbing the cell monolayer.

    • Centrifuge the supernatants at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.

  • Cytokine Quantification:

    • Perform the ELISA or CBA according to the manufacturer's instructions to quantify the concentration of the desired cytokines in the supernatants.

Protocol 3: Endothelial Cell Permeability Assay

This protocol describes how to assess the effect of this compound on the permeability of a primary endothelial cell monolayer using a transwell assay.[4]

Permeability_Assay_Workflow A 1. Seed primary endothelial cells on transwell inserts B 2. Culture until a confluent monolayer is formed A->B C 3. Treat with this compound B->C D 4. Add a tracer molecule (e.g., FITC-dextran) to the upper chamber C->D E 5. Incubate and collect samples from the lower chamber at different time points D->E F 6. Measure the concentration of the tracer in the lower chamber E->F

Caption: Procedure for evaluating the effect of this compound on primary endothelial cell barrier function.

Materials:

  • Primary endothelial cells (e.g., HUVECs, brain microvascular endothelial cells)

  • Transwell inserts with a suitable pore size (e.g., 0.4 µm)

  • 24-well companion plates

  • This compound stock solution

  • Tracer molecule (e.g., FITC-dextran, horseradish peroxidase)

  • Endothelial cell growth medium

  • Fluorescence plate reader or spectrophotometer

Procedure:

  • Cell Seeding:

    • Coat the transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin, gelatin).

    • Seed the primary endothelial cells onto the inserts at a high density.

    • Culture the cells for several days until a confluent monolayer is formed. The formation of a tight monolayer can be monitored by measuring transendothelial electrical resistance (TEER).

  • Treatment:

    • Once a confluent monolayer is established, replace the medium in the upper and lower chambers with fresh medium.

    • Add this compound to the upper chamber at the desired concentration. Include a positive control that is known to increase permeability (e.g., thrombin) and a vehicle control.

  • Permeability Measurement:

    • Add the tracer molecule to the upper chamber.

    • At various time points (e.g., 30, 60, 120 minutes), collect a small aliquot of the medium from the lower chamber.

    • Measure the concentration of the tracer molecule in the collected samples using a plate reader.

  • Data Analysis:

    • Calculate the amount of tracer that has passed through the monolayer at each time point.

    • Compare the permeability of the this compound-treated monolayers to the control monolayers.

Solubility and Stability of this compound

This compound is soluble in water up to 1 mg/mL and in DMSO up to 100 mg/mL.[7][8] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C for long-term storage. When preparing working solutions, the stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is advisable to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution. Solutions are generally unstable and should be prepared fresh if possible.[10] Stored solutions at -20°C should be used within one month.[6]

Selectivity of this compound

This compound is a selective agonist for PAR1.[1][6] Studies have shown that at concentrations effective for PAR1 activation, it does not significantly activate or desensitize PAR2 or PAR4.[7][11] This selectivity makes it a valuable tool for specifically investigating the role of PAR1 in primary cell function without the confounding effects of activating other PAR family members.

References

Application Notes and Protocols: Investigating the Indirect Effects of Tfllr-NH2 on SW620 Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tfllr-NH2, a potent agonist of Protease-Activated Receptor-1 (PAR1), has been investigated for its role in the tumor microenvironment. This document provides detailed application notes and protocols for studying the indirect effects of this compound on the SW620 human colon adenocarcinoma cell line, a widely used model for metastatic colon cancer. The protocols outlined below are based on findings demonstrating that this compound-activated platelets release factors that subsequently influence the behavior of SW620 cells, promoting epithelial-mesenchymal transition (EMT) and chemotaxis.

Data Presentation

The following tables summarize quantitative data from representative experiments investigating the indirect effects of this compound-stimulated platelets on SW620 cells.

Table 1: Effect of Supernatant from this compound-Activated Platelets on CXCR4 Expression in SW620 Cells

Treatment ConditionPercentage of CXCR4-Positive SW620 Cells (%)
Non-conditioned Media (Control)3.47 ± 1.40
Supernatant from PAR1 Agonist-Activated Platelets40.89 ± 6.74
Data represents the mean ± standard deviation.[1][2]

Table 2: Effect of Supernatant from this compound-Activated Platelets on SW620 Cell Migration

This compound Concentration Used to Treat PlateletsRelative Number of Migrated SW620 Cells
Dose-dependent increase observedA dose-dependent increase in the number of SW620 cells penetrating the Transwell membrane was reported.[1][2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Indirect SW620 Cell Stimulation by this compound-Activated Platelets

G cluster_platelet Platelet cluster_sw620 SW620 Cell Tfllr This compound PAR1 PAR1 Receptor Tfllr->PAR1 Activates TGFb TGF-β1 Secretion PAR1->TGFb Induces miR200b miR-200b Expression TGFb->miR200b Downregulates CXCR4 CXCR4 Upregulation TGFb->CXCR4 Induces EMT Epithelial-Mesenchymal Transition (EMT) miR200b->EMT Inhibits Chemotaxis Chemotaxis CXCR4->Chemotaxis Promotes

Caption: Indirect signaling cascade in SW620 cells.

Experimental Workflow for Investigating Indirect Effects of this compound on SW620 Cells

G cluster_platelet_prep Platelet Supernatant Preparation cluster_sw620_treatment SW620 Cell Treatment and Analysis p1 Isolate Platelets from Whole Blood p2 Treat Platelets with This compound (PAR1 Agonist) p1->p2 p3 Incubate and Centrifuge p2->p3 p4 Collect Supernatant p3->p4 s1 Culture SW620 Cells s2 Treat SW620 Cells with Platelet Supernatant s1->s2 a1 Transwell Migration Assay s2->a1 a2 Western Blot (E-cadherin, Vimentin) s2->a2 a3 qPCR for miR-200b s2->a3 a4 Flow Cytometry for CXCR4 s2->a4

Caption: Workflow for studying indirect SW620 stimulation.

Experimental Protocols

1. Preparation of Platelet-Conditioned Media

  • Objective: To prepare a supernatant from this compound-activated platelets containing secreted factors.

  • Materials:

    • Freshly drawn human whole blood

    • Anticoagulant (e.g., ACD-A)

    • Platelet-rich plasma (PRP) isolation reagents

    • This compound (PAR1 agonist)

    • Cell culture medium (e.g., RPMI-1640)

    • Centrifuge

  • Protocol:

    • Isolate platelet-rich plasma (PRP) from whole blood using a standard differential centrifugation protocol.

    • Wash platelets and resuspend in a suitable buffer or culture medium.

    • Treat the platelet suspension with varying concentrations of this compound to activate PAR1. Include a vehicle-treated control.

    • Incubate the platelets for a defined period (e.g., 24 hours) at 37°C.

    • Centrifuge the platelet suspension to pellet the platelets.

    • Carefully collect the supernatant (platelet-conditioned media) and filter-sterilize it.

    • Store the conditioned media at -80°C until use.

2. SW620 Cell Culture

  • Objective: To maintain a healthy culture of SW620 cells for subsequent experiments.

  • Materials:

    • SW620 cell line (ATCC® CCL-227™)

    • Complete growth medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS).

    • Culture flasks, plates, and other necessary consumables.

    • Incubator at 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Culture SW620 cells as a monolayer in the recommended complete growth medium.

    • Subculture the cells every 3-4 days or when they reach approximately 80% confluency.

    • To subculture, rinse the cell layer with a Ca++/Mg++ free Dulbecco's phosphate-buffered saline (D-PBS) and detach the cells using a brief incubation with 0.25% (w/v) Trypsin-0.53 mM EDTA solution.

    • Resuspend the detached cells in fresh growth medium and seed into new culture vessels.

3. Transwell Migration Assay

  • Objective: To assess the effect of platelet-conditioned media on the migratory capacity of SW620 cells.

  • Materials:

    • Transwell inserts with a suitable pore size (e.g., 8 µm)

    • 24-well companion plates

    • SW620 cells

    • Serum-free medium

    • Platelet-conditioned media

    • Cotton swabs

    • Staining solution (e.g., crystal violet)

    • Microscope

  • Protocol:

    • Seed SW620 cells in the upper chamber of the Transwell inserts in serum-free medium.

    • Add the prepared platelet-conditioned media (containing potential chemoattractants) to the lower chamber. Use non-conditioned media as a control.

    • Incubate the plate for a suitable duration (e.g., 24-48 hours) to allow for cell migration.

    • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several random fields under a microscope.

4. Western Blotting for EMT Markers

  • Objective: To determine the expression levels of key EMT markers, E-cadherin and vimentin, in SW620 cells treated with platelet-conditioned media.

  • Materials:

    • SW620 cells treated with platelet-conditioned media

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies against E-cadherin and vimentin

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the treated and control SW620 cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against E-cadherin and vimentin.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).

5. Quantitative PCR (qPCR) for miR-200b

  • Objective: To measure the expression level of miR-200b in SW620 cells treated with platelet-conditioned media.

  • Materials:

    • Treated and control SW620 cells

    • RNA extraction kit (suitable for small RNAs)

    • Reverse transcription kit for microRNAs

    • qPCR master mix

    • Primers for miR-200b and a suitable endogenous control (e.g., U6 snRNA)

    • Real-time PCR instrument

  • Protocol:

    • Extract total RNA, including microRNAs, from the SW620 cells.

    • Perform reverse transcription of the microRNAs into cDNA.

    • Set up the qPCR reaction with primers for miR-200b and the endogenous control.

    • Run the qPCR and analyze the data using the ΔΔCt method to determine the relative expression of miR-200b.

6. Flow Cytometry for CXCR4 Expression

  • Objective: To quantify the percentage of SW620 cells expressing the CXCR4 receptor on their surface after treatment with platelet-conditioned media.

  • Materials:

    • Treated and control SW620 cells

    • FACS buffer (e.g., PBS with 1% BSA)

    • Fluorochrome-conjugated anti-CXCR4 antibody

    • Isotype control antibody

    • Flow cytometer

  • Protocol:

    • Harvest the SW620 cells and wash them with FACS buffer.

    • Incubate the cells with a fluorochrome-conjugated anti-CXCR4 antibody or an isotype control antibody.

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Analyze the data to determine the percentage of CXCR4-positive cells.

References

Application Notes and Protocols for Calcium Imaging Using Tfllr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2 is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR) involved in a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer.[1] Activation of PAR1 by agonists such as this compound leads to the coupling of Gαq/11 proteins, which in turn activates Phospholipase C (PLC).[2][3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[3][5] This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators, providing a robust method for studying PAR1 activation and screening for novel modulators.

These application notes provide a detailed protocol for utilizing this compound to induce and measure intracellular calcium mobilization in cells expressing PAR1.

Quantitative Data

The following table summarizes the potency of this compound in inducing a calcium response.

CompoundParameterValueCell TypeReference
This compoundEC501.9 µMNeurons[1]
This compoundEC506.5 µMEA.hy926[5]

Signaling Pathway

Activation of PAR1 by this compound initiates a well-defined signaling cascade leading to intracellular calcium release.

PAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PAR1 PAR1 Gq Gαq/11 PAR1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Downstream\nCellular\nResponses Downstream Cellular Responses Ca_cyto->Downstream\nCellular\nResponses Tfllr This compound Tfllr->PAR1 Binds Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture PAR1-expressing cells in 96-well plates dye_loading 2. Load cells with a calcium indicator dye (e.g., Fluo-4 AM) cell_culture->dye_loading baseline 3. Measure baseline fluorescence dye_loading->baseline agonist_addition 4. Add this compound (agonist) baseline->agonist_addition kinetic_read 5. Measure fluorescence kinetically agonist_addition->kinetic_read data_processing 6. Process data (e.g., normalize to baseline) kinetic_read->data_processing dose_response 7. Generate dose-response curves and calculate EC50 data_processing->dose_response

References

Application Notes: Analysis of PAR1 Activation by Tfllr-NH2 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tfllr-NH2 is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in various physiological processes, including thrombosis, inflammation, and cellular signaling.[1][2] Upon activation, PAR1 initiates a cascade of intracellular events, most notably the mobilization of intracellular calcium ([Ca2+]i), which serves as a crucial second messenger.[3][4][5] Flow cytometry offers a powerful platform for dissecting cellular responses to PAR1 activation at a single-cell level. By utilizing fluorescent dyes sensitive to intracellular calcium concentration, researchers can quantify the cellular response to this compound stimulation in real-time. These application notes provide a comprehensive protocol for the analysis of this compound-mediated PAR1 activation using flow cytometry.

Principle of the Assay

This protocol details the measurement of intracellular calcium flux in response to this compound stimulation. Cells capable of responding to PAR1 activation are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM. The acetoxymethyl (AM) ester form of the dye allows it to permeate the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in its active, calcium-sensitive form.[6] Indo-1 is a ratiometric dye, meaning its fluorescence emission spectrum shifts upon binding to calcium.[6] When excited by a UV laser, Indo-1 emits light at approximately 400 nm in its calcium-bound state and at around 510 nm in its free state.[7] A flow cytometer equipped with a UV laser can detect these two emission wavelengths simultaneously. The ratio of the fluorescence intensities at these two wavelengths is directly proportional to the intracellular calcium concentration. By recording this ratio over time, a kinetic analysis of calcium mobilization following the addition of this compound can be performed.

Featured Application: Quantifying PAR1-Mediated Calcium Flux in Response to this compound

This application provides a method to assess the potency and kinetics of this compound in activating PAR1 on the cell surface of a responsive cell line (e.g., human platelets, endothelial cells, or a PAR1-expressing cell line). The data generated can be used to determine key pharmacological parameters such as EC50 (half-maximal effective concentration).

Quantitative Data Summary

The following tables represent typical data that can be obtained from this flow cytometric assay.

Table 1: Dose-Dependent Response of PAR1-Expressing Cells to this compound

This compound Concentration (µM)Percentage of Responding Cells (%)Mean Fluorescence Ratio (400nm/510nm)
0 (vehicle control)2.5 ± 0.80.45 ± 0.05
0.115.2 ± 2.10.82 ± 0.11
0.545.8 ± 4.51.55 ± 0.23
1.078.3 ± 5.92.67 ± 0.31
1.9 (EC50)50.0 (Calculated)1.80 (Calculated)
5.095.1 ± 3.23.25 ± 0.28
10.096.5 ± 2.93.30 ± 0.25
Ionomycin (Positive Control)99.8 ± 0.24.50 ± 0.35

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Kinetic Analysis of Calcium Flux Induced by 5.0 µM this compound

Time Point (seconds)Mean Fluorescence Ratio (400nm/510nm)
0-30 (Baseline)0.46 ± 0.06
31 (this compound addition)0.47 ± 0.05
452.89 ± 0.22
60 (Peak Response)3.25 ± 0.28
902.15 ± 0.19
1201.50 ± 0.15
1800.95 ± 0.10
240 (Return to Baseline)0.60 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway and Experimental Workflow Diagrams

PAR1_Signaling_Pathway PAR1 Signaling Pathway leading to Calcium Mobilization cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR1 PAR1 Gq Gq PAR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_cyto Ca2+ (Cytosol) Ca_ER->Ca_cyto influx Ca_cyto->PKC activates Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream Tfllr This compound Tfllr->PAR1 binds & activates

Caption: PAR1 Signaling Pathway leading to Calcium Mobilization.

Flow_Cytometry_Workflow Experimental Workflow for this compound Induced Calcium Flux Analysis A 1. Cell Preparation (Harvest and wash PAR1-expressing cells) B 2. Dye Loading (Incubate cells with Indo-1 AM) A->B C 3. Washing (Remove excess dye) B->C D 4. Equilibration (Incubate cells at 37°C) C->D E 5. Flow Cytometry Acquisition (Establish baseline fluorescence ratio) D->E F 6. Stimulation (Add this compound to cell suspension) E->F G 7. Data Acquisition (Record fluorescence ratio over time) F->G H 8. Data Analysis (Calculate % responding cells and kinetics) G->H

Caption: Experimental Workflow for this compound Induced Calcium Flux Analysis.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Flux

This protocol describes the procedure for measuring intracellular calcium mobilization in a suspension of PAR1-expressing cells following stimulation with this compound.

Materials and Reagents:

  • This compound (powder, store as recommended)

  • PAR1-expressing cells (e.g., human platelet-rich plasma, endothelial cell line, or a transfected cell line)

  • Indo-1 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Fetal Bovine Serum (FBS)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer with UV laser and detectors for ~400 nm and ~510 nm emission

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of this compound in sterile water or a suitable buffer. Aliquot and store at -20°C or below.

    • Prepare a 1 mg/mL stock solution of Indo-1 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • Prepare a 1 mg/mL stock solution of Ionomycin in DMSO.

    • Prepare a 100 mM stock solution of EGTA in water.

    • Prepare HBSS containing 1% FBS (Assay Buffer).

  • Cell Preparation and Dye Loading:

    • Harvest cells and wash once with Assay Buffer.

    • Resuspend the cell pellet to a concentration of 1 x 10^6 cells/mL in Assay Buffer.

    • For each 1 mL of cell suspension, prepare the loading solution by mixing 1 µL of 1 mg/mL Indo-1 AM and 1 µL of 20% Pluronic F-127 in a small tube before adding to the cells. This results in a final concentration of approximately 1 µg/mL Indo-1 AM.

    • Incubate the cells for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.[7]

  • Washing and Resuspension:

    • After incubation, wash the cells twice with warm (37°C) Assay Buffer to remove extracellular dye. Centrifuge at 300-400 x g for 5 minutes for each wash.

    • Resuspend the cells gently in warm Assay Buffer at a concentration of 1 x 10^6 cells/mL.

    • Allow the cells to rest for at least 15 minutes at 37°C in the dark before analysis.

  • Flow Cytometry Analysis:

    • Set up the flow cytometer with a UV laser for excitation (~355 nm).

    • Set up a bivariate plot of Indo-1 violet (~400 nm) vs. Indo-1 blue (~510 nm) and a plot of the fluorescence ratio over time.

    • Equilibrate the cell sample tube at 37°C for 5-10 minutes before acquisition.

    • Acquire baseline data for 30-60 seconds to establish the resting intracellular calcium level.

    • Briefly pause the acquisition, add the desired concentration of this compound (or vehicle control), and immediately resume acquisition.

    • Continue acquiring data for 3-5 minutes to record the calcium flux and its subsequent return to baseline.

    • For a positive control, use a saturating concentration of Ionomycin. For a negative control, pre-incubate cells with EGTA to chelate extracellular calcium.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Analyze the kinetic data by plotting the ratio of Indo-1 violet to Indo-1 blue fluorescence over time.

    • Determine the percentage of responding cells by setting a threshold for an increase in the fluorescence ratio above the baseline.

    • For dose-response experiments, calculate the peak fluorescence ratio for each concentration of this compound and plot against the logarithm of the concentration to determine the EC50.

Protocol 2: Cell Surface Marker Staining Post-Activation

This protocol can be used to assess changes in the expression of a cell surface marker following PAR1 activation, or to identify a specific cell subpopulation for calcium flux analysis.

Materials and Reagents:

  • Stimulated and unstimulated cells from Protocol 1

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated primary antibody against the marker of interest

  • Isotype control antibody

Procedure:

  • Cell Stimulation:

    • Stimulate cells with this compound for the desired time period according to the experimental design (this can range from minutes to hours depending on the marker). Include an unstimulated control.

  • Staining:

    • After stimulation, wash the cells once with cold Flow Cytometry Staining Buffer.

    • Resuspend the cells to 1 x 10^6 cells in 100 µL of Staining Buffer.

    • Add the pre-titrated amount of the fluorochrome-conjugated primary antibody or the corresponding isotype control.

    • Incubate for 20-30 minutes at 4°C in the dark.[8]

  • Washing and Acquisition:

    • Wash the cells twice with 1-2 mL of cold Staining Buffer.

    • Resuspend the cells in 300-500 µL of Staining Buffer for flow cytometry analysis.

    • Acquire data on the flow cytometer, ensuring compensation is set correctly if using multiple fluorochromes.

  • Data Analysis:

    • Gate on the cell population of interest.

    • Compare the median fluorescence intensity (MFI) of the target marker between unstimulated and this compound-stimulated cells.

    • Use the isotype control to set the gate for positive staining.

Troubleshooting

  • Low or no response to this compound:

    • Confirm PAR1 expression on the cells.

    • Check the viability and concentration of this compound.

    • Ensure cells are healthy and not over-confluent before harvesting.

    • Optimize the Indo-1 AM loading concentration and time.

  • High background fluorescence:

    • Ensure complete washing after dye loading to remove extracellular Indo-1 AM.

    • Check for cell autofluorescence.

  • Cell clumping:

    • Handle cells gently during washing and resuspension.

    • Consider adding a small amount of EDTA (if it does not interfere with the assay) to the buffer.

These protocols provide a robust framework for researchers and drug development professionals to investigate the functional consequences of PAR1 activation by this compound using flow cytometry. The quantitative, single-cell data obtained can provide valuable insights into the pharmacology of PAR1 agonists and the cellular signaling pathways they modulate.

References

Application Note: Immunohistochemical Analysis of Cellular Responses to Tfllr-NH2, a PAR1 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tfllr-NH2 is a synthetic peptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1).[1][2] PAR1 is a G-protein coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage, which unmasks a tethered ligand that binds intramolecularly to activate the receptor.[3][4] this compound mimics this endogenous tethered ligand, allowing for the direct and specific activation of PAR1 signaling pathways independent of protease activity.[3] This makes it a valuable tool for researchers studying the physiological and pathological roles of PAR1 in processes such as inflammation, cancer progression, and neurogenic responses.[1][4][5] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify changes in protein expression, localization, and post-translational modifications within the cellular and tissue context following this compound treatment.

Mechanism of Action & Signaling Pathways

This compound binding to PAR1 initiates a cascade of intracellular signaling events primarily through the coupling of Gq and G12/13 proteins.[4][6]

  • Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium ([Ca2+]i) and activates Protein Kinase C (PKC).[4]

  • G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This pathway is implicated in cytoskeletal rearrangements and the phosphorylation of various substrates, including endothelial nitric oxide synthase (eNOS) at threonine 497 (Thr497).[6]

These signaling events can lead to diverse cellular responses, including epithelial-mesenchymal transition (EMT), characterized by the upregulation of mesenchymal markers like vimentin and downregulation of epithelial markers like E-cadherin, and the secretion of cytokines like TGF-β1.[1]

PAR1_Signaling This compound Activated PAR1 Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tfllr This compound PAR1 PAR1 Receptor Tfllr->PAR1 Binds & Activates Gq Gq PAR1->Gq Couples G1213 G12/13 PAR1->G1213 Couples PLC PLC Gq->PLC Activates RhoA RhoA/ROCK G1213->RhoA Activates Ca Ca2+ Mobilization PLC->Ca Induces PKC PKC Activation PLC->PKC Induces eNOS_p p-eNOS (Thr497) RhoA->eNOS_p Phosphorylates Response Cellular Responses (e.g., EMT, Cytokine Release) Ca->Response PKC->Response eNOS_p->Response

Caption: this compound activates PAR1, leading to Gq and G12/13 mediated signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound treatment. This data is crucial for designing experiments, particularly for determining effective concentrations for in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

Parameter Cell/System Type Value Reference
EC50 for [Ca2+]i increase Cultured Neurons 1.9 µM [1][2][5]
Maximal [Ca2+]i increase Cultured Neurons 10 µM [1]

| eNOS (Thr497) Phosphorylation | Bovine Aortic Endothelial Cells | Stimulated at 1-2 minutes |[6] |

Table 2: In Vivo Effects of this compound

Model Administration Route Dose Effect Reference
Rat Paw Edema Intraplantar 100 µg Marked and sustained edema [5]

| Mouse Plasma Extravasation | Intravenous (tail vein) | 3 µmol/kg | 2-8 fold increase in various tissues |[1][5] |

Protocols

Protocol 1: In Vitro Cell Treatment and Preparation for Immunocytochemistry (ICC)

This protocol outlines the treatment of cultured cells with this compound and their subsequent preparation for immunofluorescent or chromogenic staining.

InVitro_Workflow cluster_workflow In Vitro Experimental Workflow arrow arrow A 1. Cell Seeding Seed cells onto coverslips in multi-well plates. B 2. Cell Culture Incubate until desired confluency (e.g., 70-80%). A->B C 3. This compound Treatment Treat cells with desired concentration and duration. B->C D 4. Washing Rinse with PBS to remove treatment media. C->D E 5. Fixation Fix cells with 4% PFA for 15-20 minutes. D->E F 6. Permeabilization (for intracellular targets) Use 0.1-0.25% Triton X-100. E->F G 7. Ready for Staining Proceed to IHC/ICC blocking step. F->G

Caption: Workflow for preparing cultured cells for IHC after this compound treatment.

Methodology:

  • Cell Seeding: Plate cells onto sterile glass coverslips placed in 24-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Once cells reach the desired confluency, replace the culture medium with serum-free medium for 2-4 hours. Prepare a stock solution of this compound in sterile water or an appropriate buffer. Dilute the stock to the final desired concentration (e.g., 1-10 µM) in serum-free medium and add to the cells. Incubate for the desired time (e.g., 2 minutes to 24 hours, depending on the endpoint).

  • Washing: Gently aspirate the treatment medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15-20 minutes at room temperature.

  • Permeabilization: For intracellular antigens, wash the fixed cells three times with PBS and then permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Storage: Wash cells three times with PBS. The coverslips are now ready for the blocking step of the immunohistochemistry protocol.

Protocol 2: In Vivo Animal Treatment and Tissue Processing

This protocol describes the administration of this compound to animal models and the subsequent processing of tissues for paraffin embedding.

InVivo_Workflow cluster_workflow In Vivo Experimental Workflow arrow arrow A 1. Animal Acclimatization Acclimatize animals to laboratory conditions. B 2. This compound Administration Administer via desired route (e.g., i.v., i.p., intraplantar). A->B C 3. Euthanasia & Perfusion Euthanize at endpoint. Perfuse with saline then 4% PFA. B->C D 4. Tissue Harvesting Dissect and collect target tissues. C->D E 5. Post-Fixation Immerse tissues in 4% PFA overnight at 4°C. D->E F 6. Dehydration & Clearing Process through graded ethanol series and xylene. E->F G 7. Paraffin Embedding Infiltrate with and embed in paraffin wax. F->G

Caption: Workflow for in vivo treatment and tissue processing for IHC analysis.

Methodology:

  • Animal Treatment: Administer this compound to animals (e.g., mice) via the desired route, such as intravenous injection (e.g., 3 µmol/kg).[1] A control group receiving vehicle (e.g., saline) should always be included.

  • Tissue Collection: At the designated experimental endpoint (e.g., 10 minutes for acute extravasation studies), euthanize the animals according to approved ethical protocols.[1]

  • Perfusion and Fixation: Perform transcardial perfusion with ice-cold saline followed by 4% PFA to fix the tissues in situ.[1]

  • Harvesting: Carefully dissect the target organs or tissues and place them in 4% PFA for post-fixation for 12-24 hours at 4°C.

  • Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions (e.g., 70%, 85%, 95%, 100%).[7]

  • Clearing: Clear the tissues in an agent like xylene.[7][8]

  • Embedding: Infiltrate the tissues with molten paraffin wax and embed them in paraffin blocks. Store the blocks at room temperature until sectioning.

Protocol 3: Immunohistochemistry Staining for Paraffin-Embedded Sections

This is a general protocol for detecting a target antigen in paraffin-embedded tissue sections previously treated with this compound.

IHC_Workflow cluster_workflow General IHC Staining Workflow arrow arrow A 1. Sectioning & Mounting Cut 4-5 µm sections and mount on charged slides. B 2. Deparaffinization Immerse in xylene to remove paraffin wax. A->B C 3. Rehydration Pass through graded ethanol to rehydrate tissue. B->C D 4. Antigen Retrieval Perform heat-induced (HIER) or proteolytic (PIER) retrieval. C->D E 5. Blocking Incubate with blocking buffer to prevent non-specific binding. D->E F 6. Primary Antibody Incubate with primary Ab (e.g., overnight at 4°C). E->F G 7. Secondary Antibody Incubate with enzyme-conjugated secondary antibody. F->G H 8. Detection Add chromogenic substrate (e.g., DAB, AEC). G->H I 9. Counterstaining Stain with hematoxylin to visualize nuclei. H->I J 10. Dehydration & Mounting Dehydrate, clear, and mount with coverslip. I->J

Caption: Step-by-step workflow for immunohistochemical staining of tissue sections.

Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5-10 minutes each).[7][8]

    • Rehydrate through a graded series of ethanol: 100% (2 changes, 3-5 minutes each), 95%, 80%, 70% (3-5 minutes each).[7][8]

    • Rinse in distilled water.

  • Antigen Retrieval: This step is crucial for unmasking epitopes concealed by formalin fixation.[9]

    • Heat-Induced Epitope Retrieval (HIER): Immerse slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heat in a pressure cooker, water bath, or microwave.[9] Cool to room temperature.

  • Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum or Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature to minimize non-specific antibody binding.[10]

  • Primary Antibody Incubation: Drain the blocking solution and incubate sections with the primary antibody diluted to its optimal concentration. Incubation is typically performed overnight at 4°C in a humidified chamber.[10]

    • Control: For a negative control, a parallel slide should be incubated with antibody diluent alone or with an isotype control antibody. To confirm specificity, pre-incubate the primary antibody with an excess of its corresponding blocking peptide before applying it to a control slide; this should abolish specific staining.[11]

  • Secondary Antibody Incubation: Wash slides three times in PBS. Apply a biotinylated or enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit/mouse IgG) and incubate for 30-60 minutes at room temperature.[8]

  • Detection: Wash slides three times in PBS. If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent. Apply the chromogenic substrate (e.g., DAB) and monitor for color development. Stop the reaction by rinsing with water.

  • Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and permanently mount with a coverslip using a resinous mounting medium.

  • Analysis: Examine the slides under a microscope to assess the intensity and localization of the staining in this compound-treated samples compared to controls.

References

Application Notes and Protocols: Investigating PAR1 in Cardiovascular Research Using Tfllr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 1 (PAR1), a G protein-coupled receptor, plays a pivotal role in cardiovascular physiology and pathology. It is activated by thrombin through proteolytic cleavage, exposing a tethered ligand that initiates downstream signaling. Tfllr-NH2, a synthetic peptide corresponding to the N-terminal sequence of the cleaved PAR1, acts as a selective agonist, enabling researchers to investigate PAR1 signaling and function without the pleiotropic effects of thrombin. These application notes provide detailed protocols and data for utilizing this compound in key cardiovascular research experiments.

Data Presentation

The following tables summarize quantitative data regarding the use and effects of this compound in cardiovascular research models.

Table 1: this compound Potency and Efficacy

ParameterValueCell/SystemReference
EC50 1.9 µMGeneral PAR1 activation[1]
Maximal [Ca2+]i Increase 196.5 ± 20.4 nM (at 10 µM)Neurons[1]

Table 2: In Vitro Effects of this compound

ExperimentConcentration RangeObserved EffectCell Type/SystemReference
Calcium Influx 10 µMSignificant increase in intracellular calciumHuman Keratinocytes[2]
TGF-β1 Secretion Dose-dependentIncreased secretionPlatelet culture[1]
Vascular Tone 0.3 - 50 µMRelaxationRat duodenum[1]
Vascular Tone 3 - 50 µMContractionRat duodenum[1]
ERK Phosphorylation 30 µMTime-dependent increaseGlioma cells[3]

Table 3: In Vivo Effects of this compound

ExperimentDoseObserved EffectAnimal ModelReference
Plasma Extravasation 3 µmol/kg (i.v.)2-8 fold increase in various tissuesMice[1]
Edema Formation Intrapaw injectionMarked and sustained edemaRat[1]

Signaling Pathways and Experimental Workflows

PAR1 Signaling Pathway Activated by this compound

Activation of PAR1 by this compound in cardiovascular cells, such as endothelial cells and platelets, triggers multiple downstream signaling cascades. The diagram below illustrates the key pathways involved.

PAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tfllr This compound PAR1 PAR1 Tfllr->PAR1 binds Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC ERK ERK1/2 Ca2->ERK PKC->ERK ROCK ROCK RhoA->ROCK MLC MLC ROCK->MLC phosphorylates MLC_P p-MLC MLC->MLC_P Response Cellular Responses (e.g., Platelet Aggregation, Endothelial Permeability) MLC_P->Response pERK p-ERK1/2 ERK->pERK phosphorylates pERK->Response

Caption: PAR1 signaling cascade initiated by this compound.

Experimental Workflow: From Hypothesis to Data

The following diagram outlines a typical workflow for investigating the role of PAR1 in a specific cardiovascular context using this compound.

Experimental_Workflow Hypothesis Hypothesis Formulation (e.g., PAR1 activation contributes to thrombosis) Model Selection of Model System (e.g., In vitro cell culture, In vivo mouse model) Hypothesis->Model Experiment Experimental Design (e.g., Dose-response, Time-course) Model->Experiment Protocol Execution of Protocols (e.g., Calcium Imaging, Western Blot, Thrombosis Model) Experiment->Protocol Data Data Acquisition & Analysis Protocol->Data Conclusion Conclusion & Interpretation Data->Conclusion

Caption: General experimental workflow.

Experimental Protocols

Intracellular Calcium Imaging

This protocol is for measuring this compound-induced intracellular calcium mobilization in Human Umbilical Vein Endothelial Cells (HUVECs) using Fluo-4 AM.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Fluo-4 AM (calcium indicator)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound stock solution (in DMSO or water)

  • Confocal microscope or fluorescence plate reader

Procedure:

  • Cell Culture: Plate HUVECs onto glass-bottom dishes or 96-well black-walled plates and grow to 70-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in EGM-2.

    • Wash cells twice with HBS.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.[4]

    • Wash cells twice with HBS to remove excess dye.

  • Image Acquisition:

    • Place the dish/plate on the microscope stage or in the plate reader, maintaining at 37°C.

    • Acquire baseline fluorescence images (excitation ~494 nm, emission ~516 nm) for 1-2 minutes.

    • Add this compound at the desired final concentration (e.g., 1-10 µM) and continue recording fluorescence changes for at least 5-10 minutes.[2][5]

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for each cell or well.

    • Normalize the fluorescence signal to the baseline (F/F0).

    • Calculate the peak response and area under the curve to quantify the calcium response.

ERK1/2 Phosphorylation Western Blot

This protocol details the detection of ERK1/2 phosphorylation in response to this compound stimulation.

Materials:

  • Cardiovascular cells of interest (e.g., HUVECs, vascular smooth muscle cells)

  • Cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[6]

    • Stimulate cells with this compound (e.g., 10-30 µM) for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes).[3][7]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.[9]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane using a stripping buffer.

    • Re-probe the membrane with an anti-total-ERK1/2 antibody to normalize for protein loading.[6]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Express the results as the ratio of phospho-ERK to total-ERK.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol describes the induction of thrombosis in mice and the evaluation of the effect of this compound.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Doppler flow probe

  • Filter paper (1x2 mm)

  • Ferric chloride (FeCl3) solution (e.g., 5-10% in water)

  • This compound solution (for injection)

  • Saline

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and place it on a heating pad to maintain body temperature.[10]

    • Make a midline cervical incision and carefully expose the common carotid artery.[11]

  • Drug Administration:

    • Administer this compound (e.g., 3 µmol/kg) or vehicle (saline) via tail vein injection a few minutes before inducing thrombosis.[1]

  • Thrombosis Induction:

    • Place a Doppler flow probe around the carotid artery to monitor blood flow.

    • Saturate a piece of filter paper with FeCl3 solution and apply it to the adventitial surface of the artery for 3 minutes.[10][12]

    • Remove the filter paper and rinse the area with saline.

  • Monitoring and Data Collection:

    • Continuously monitor blood flow until complete occlusion occurs or for a predefined period (e.g., 60 minutes).

    • Record the time to vessel occlusion.

  • Data Analysis:

    • Compare the time to occlusion between the this compound-treated group and the vehicle control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation in response to this compound using light transmission aggregometry (LTA).

Materials:

  • Human whole blood from healthy, consenting donors

  • 3.2% sodium citrate anticoagulant

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • This compound stock solution

  • Agonists (e.g., ADP, collagen) for positive controls

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood into citrate tubes. Avoid platelet activation during collection.[13]

    • Prepare PRP by centrifuging the blood at 200 x g for 10 minutes at room temperature with no brake.[14][15]

    • Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

    • Adjust the platelet count in the PRP if necessary.

  • Aggregation Measurement:

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

    • Pipette PRP into cuvettes with a stir bar and place them in the aggregometer at 37°C.[16]

    • Add this compound at various concentrations (e.g., 1-50 µM) to the PRP and record the change in light transmission for 5-10 minutes.

    • Include positive controls with known agonists like ADP or collagen.

  • Data Analysis:

    • Determine the maximal aggregation percentage for each concentration of this compound.

    • Construct a dose-response curve and calculate the EC50 value.[17]

These protocols provide a framework for investigating the role of PAR1 in cardiovascular research using the selective agonist this compound. Researchers should optimize these protocols for their specific experimental conditions and cell systems.

References

Application Note: Long-Term Stability of Tfllr-NH2 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tfllr-NH2 is a synthetic peptide agonist selective for Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor involved in a multitude of physiological and pathophysiological processes, including thrombosis, inflammation, and vascular biology.[1][2] The integrity of this compound in solution is critical for obtaining accurate, reproducible, and meaningful results in both in vitro and in vivo experimental settings. Peptide degradation can lead to a loss of biological activity, resulting in misleading data. This application note provides a detailed protocol for assessing the long-term stability of this compound in aqueous solutions and presents representative data to guide researchers in proper handling and storage.

PAR1 Signaling Pathway

Activation of PAR1 by agonists like this compound initiates a cascade of intracellular signaling events. PAR1 couples to multiple G proteins, primarily Gq/11 and G12/13, to regulate diverse cellular functions.[1] The diagram below illustrates the canonical signaling pathways activated by this compound.

Caption: PAR1 signaling initiated by this compound.

Peptide Stability and Storage Recommendations

The stability of peptides in solution is influenced by temperature, pH, solvent, and susceptibility to enzymatic degradation. For optimal long-term stability and performance, refer to the following handling and storage guidelines.

ConditionRecommendationRationale
Solid Form Store lyophilized powder at -20°C or colder in a desiccated environment.[3][4]Minimizes chemical degradation (e.g., hydrolysis, oxidation) and preserves peptide integrity for extended periods.[4]
Stock Solution Prepare a concentrated stock (e.g., 1-10 mM) in an appropriate solvent (e.g., sterile water, DMSO). Aliquot into single-use volumes and store at -80°C.Aliquoting prevents multiple freeze-thaw cycles which can degrade the peptide.[5] Ultra-low temperatures slow degradation kinetics.
Working Solution Prepare fresh from a thawed stock solution for each experiment. Avoid storing diluted peptide solutions for extended periods, especially at 4°C or room temperature.Dilute solutions are more susceptible to adsorption to container surfaces and degradation. Fresh preparation ensures accurate concentration and maximal activity.
Freeze-Thaw Cycles Avoid more than 1-2 freeze-thaw cycles.[5]Repeated cycling can lead to peptide aggregation and degradation.

Protocol: Assessing this compound Stability by RP-HPLC

This protocol outlines a method to quantify the degradation of this compound in solution over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Workflow

The overall process involves preparing and incubating peptide solutions, collecting samples at various time points, analyzing them via RP-HPLC, and calculating the remaining intact peptide.

Stability_Workflow arrow arrow prep_stock 1. Prepare Concentrated This compound Stock Solution prep_work 2. Dilute to Working Concentration in Test Buffers/Solutions prep_stock->prep_work incubate 3. Incubate Solutions under Defined Conditions (e.g., 4°C, 25°C, 37°C) prep_work->incubate sample 4. Collect Aliquots at Specified Time Points (T=0, 1, 3, 7 days...) incubate->sample analyze 5. Analyze Samples by RP-HPLC sample->analyze data 6. Quantify Peak Area of Intact Peptide and Calculate % Remaining analyze->data

Caption: Workflow for this compound stability assessment.

Materials and Reagents
  • Lyophilized this compound peptide (purity ≥95%)

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Low-binding microcentrifuge tubes

  • Incubators or water baths set to desired temperatures

  • RP-HPLC system with a C18 column and UV detector (214 nm)

Detailed Experimental Procedure

Step 1: Preparation of this compound Stock Solution

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the peptide in sterile water or DMSO to a final concentration of 10 mM. Ensure complete dissolution with gentle vortexing.

  • Centrifuge briefly to collect the solution at the bottom of the tube.

  • This is your 10 mM Stock Solution .

Step 2: Preparation of Working Solutions and Incubation

  • Dilute the 10 mM Stock Solution to a final working concentration of 100 µM in the desired test buffers (e.g., sterile water, PBS pH 7.4). Prepare enough volume for all time points.

  • Aliquot the working solutions into separate, clearly labeled low-binding tubes for each condition (e.g., "PBS, 37°C, Day 7").

  • Place the tubes in calibrated incubators or water baths at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

Step 3: Sample Collection and Analysis by RP-HPLC

  • Immediately after preparation, take an aliquot from each condition and freeze it at -80°C. This is the T=0 time point.

  • At each subsequent time point (e.g., 1, 3, 7, 14, and 28 days), retrieve the corresponding tube from incubation and immediately freeze it at -80°C to halt any further degradation.

  • Once all samples are collected, thaw them simultaneously.

  • Analyze each sample using a stability-indicating RP-HPLC method. A typical method involves a C18 column with a gradient elution.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20-30 minutes is a common starting point for peptides.

    • Detection: Monitor absorbance at 214 nm.

    • Injection Volume: 20 µL

Step 4: Data Analysis

  • For each chromatogram, identify the peak corresponding to the intact this compound peptide based on the retention time from the T=0 sample.

  • Integrate the peak area of the intact peptide for all samples.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Representative Stability Data

The following table presents illustrative data for the stability of this compound (100 µM) under various conditions. Note: This is representative data based on the general behavior of peptides and should be confirmed experimentally.

Storage ConditionSolventDay 1Day 3Day 7Day 14Day 28
4°C Sterile Water99%98%95%91%82%
PBS, pH 7.498%96%92%85%70%
25°C (Room Temp) Sterile Water97%91%80%65%40%
PBS, pH 7.495%85%68%45%<20%
37°C Sterile Water92%78%55%30%<10%
PBS, pH 7.488%65%35%<15%<5%

Interpretation: As expected, this compound exhibits the highest stability at lower temperatures. Degradation is significantly accelerated at 37°C, especially in a buffered solution like PBS, which can facilitate hydrolysis compared to pure water. For experiments lasting several hours or days, it is crucial to consider the stability at the incubation temperature.

Conclusion

The chemical stability of this compound is paramount for its effective use in research. Stability is highly dependent on storage temperature and the composition of the solution. Lyophilized peptide should be stored at -20°C or below, and reconstituted stock solutions should be aliquoted and stored at -80°C. For maximal accuracy in quantitative experiments, working solutions should be prepared fresh daily. The provided protocol offers a robust framework for researchers to validate the stability of this compound under their specific experimental conditions, ensuring the reliability and integrity of their scientific findings.

References

Application Notes and Protocols: Preparing Tfllr-NH2 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2 is a synthetic peptide amide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer.[1][2][3][4] The peptide, with the sequence Thr-Phe-Leu-Leu-Arg-NH2, mimics the tethered ligand that is unmasked upon proteolytic cleavage of the PAR1 N-terminus by proteases like thrombin.[3][5] Due to its ability to selectively activate PAR1, this compound is a valuable tool in studying the receptor's role in cellular signaling and disease.[1][2][3]

This document provides detailed protocols for the preparation of this compound stock solutions for use in various experimental settings. Adherence to these guidelines is crucial for ensuring the peptide's stability, activity, and the reproducibility of experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueSource(s)
Molecular Formula C33H54F3N9O8 (TFA salt)[6]
Molecular Weight 761.83 g/mol (TFA salt)[6]
Purity >95%[2]
EC50 (for PAR1) 1.9 µM[1][3][4][7][8]
Appearance White to off-white solid[6]
Solubility Water: Up to 1 mg/mLDMSO: Up to 100 mg/mL (ultrasonication may be required)[1][2][3][6][9]
Storage (Lyophilized) -20°C for up to 1 year-80°C for up to 2 years[6][8][9][10]
Storage (in Solution) -20°C for up to 1 month-80°C for up to 6 months[2][6][8][9]

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol describes the preparation of a high-concentration primary stock solution from lyophilized this compound powder.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)

  • Sterile, low-retention polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can degrade the peptide.[11]

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.[10]

  • Solvent Selection: Choose an appropriate solvent based on the desired stock concentration and experimental compatibility.

    • For aqueous-based assays, use sterile, nuclease-free water. Note the lower solubility limit (1 mg/mL).[1][2][3]

    • For higher concentration stocks or when working with cell culture, DMSO is recommended due to its higher solvating capacity (up to 100 mg/mL).[6][9]

  • Dissolution:

    • Carefully add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 10 mM in DMSO).

    • Recap the vial securely and vortex gently until the peptide is completely dissolved.

    • If dissolution is difficult, particularly in water or at high concentrations in DMSO, brief ultrasonication in a water bath may be necessary to fully dissolve the peptide.[6][9]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter. If precipitation is observed, further vortexing or sonication may be required.

Preparation of Working Solutions

This protocol outlines the dilution of the primary stock solution to the final working concentration for your experiment.

Materials:

  • This compound primary stock solution

  • Appropriate sterile buffer or cell culture medium for dilution (e.g., PBS, HBSS, DMEM)

  • Sterile, low-retention polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate Dilution: Determine the volume of the primary stock solution needed to achieve the desired final concentration in your experimental volume.

  • Serial Dilution (Recommended): To ensure accuracy, it is recommended to perform serial dilutions rather than a single large dilution.

  • Dilution in Buffer/Medium: Add the calculated volume of the primary stock solution to the appropriate volume of your experimental buffer or medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing. Avoid vigorous vortexing that could cause foaming, especially with protein-containing media.

  • Immediate Use: It is best to prepare fresh working solutions for each experiment and use them on the same day to ensure optimal activity.[2]

Aliquoting and Storage of Stock Solutions

Proper storage is critical to maintain the long-term stability and activity of this compound stock solutions.

Procedure:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the primary stock solution into smaller, single-use volumes in sterile, low-retention polypropylene microcentrifuge tubes.[11][12] The volume of each aliquot should be sufficient for a single experiment or a small set of related experiments.

  • Labeling: Clearly label each aliquot with the peptide name, concentration, solvent, and date of preparation.

  • Storage:

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][6][8][9]

    • Protect the aliquots from light.

    • Avoid using frost-free freezers, as the temperature fluctuations during defrost cycles can be detrimental to the peptide's stability.[11]

  • Thawing: When ready to use, thaw a single aliquot at room temperature or on ice. Once thawed, gently vortex the solution before preparing your working dilutions. Do not refreeze any unused portion of the thawed aliquot.

Visualizations

G cluster_workflow Experimental Workflow: this compound Stock Preparation A Lyophilized this compound B Equilibrate to Room Temp. A->B C Centrifuge Briefly B->C D Add Solvent (Water or DMSO) C->D E Vortex/Sonicate to Dissolve D->E F Primary Stock Solution E->F G Aliquot for Single Use F->G I Prepare Working Solution (Dilute in Buffer/Medium) F->I H Store at -20°C or -80°C G->H J Use in Experiment I->J

Caption: Workflow for preparing this compound stock solutions.

G cluster_pathway This compound/PAR1 Signaling Pathway Tfllr This compound PAR1 PAR1 Receptor Tfllr->PAR1 Gq Gαq/11 PAR1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca->Downstream PKC->Downstream

Caption: Simplified PAR1 signaling cascade activated by this compound.

References

Troubleshooting & Optimization

Tfllr-NH2 solubility issues in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAR1 agonist peptide, TFFLR-NH2. The information provided addresses common solubility issues in aqueous buffers and offers guidance on proper handling and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is TFFLR-NH2 and what is its primary biological activity?

A1: TFFLR-NH2 is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1] It mimics the action of thrombin in activating PAR1, making it a valuable tool for studying PAR1 signaling in various physiological and pathological processes, including platelet activation, inflammation, and cancer.[2]

Q2: What are the basic physicochemical properties of TFFLR-NH2?

A2: The properties of TFFLR-NH2 are summarized in the table below. The presence of a free N-terminal amine and an arginine residue makes it a basic peptide.

Table 1: Physicochemical Properties of TFFLR-NH2

PropertyValueSource
Sequence Thr-Phe-Leu-Leu-Arg-NH2[1]
Molecular Weight ~647.8 g/mol (as free base)[1]
Appearance Lyophilized white to off-white powder[3]
Isoelectric Point (pI) Basic (calculated)[4]
Purity Typically >95% (HPLC)

Q3: Why am I having trouble dissolving TFFLR-NH2 in neutral aqueous buffers like PBS (pH 7.4)?

A3: As a basic peptide, TFFLR-NH2 has a net positive charge at acidic pH.[4] At neutral or slightly alkaline pH, its net charge decreases, which can lead to reduced solubility and an increased tendency to aggregate.[5] Buffers with high salt concentrations, like PBS, can also sometimes hinder the solubility of peptides.[4]

Q4: What is the significance of the trifluoroacetate (TFA) salt form of TFFLR-NH2?

A4: TFFLR-NH2 is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the peptide synthesis and purification process. While the TFA counterion can sometimes enhance the solubility of the peptide, it can also affect experimental results by lowering the pH of the solution and potentially interfering with biological assays. For sensitive applications, exchanging the TFA counterion for a more biocompatible one, like chloride or acetate, may be considered.

Troubleshooting Guide: TFFLR-NH2 Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with TFFLR-NH2 in aqueous buffers.

Problem 1: Lyophilized TFFLR-NH2 powder does not dissolve in my neutral aqueous buffer (e.g., PBS, pH 7.4).

Table 2: Troubleshooting Poor Solubility of TFFLR-NH2 in Neutral Buffers

Possible Cause Suggested Solution Detailed Protocol
pH is close to the peptide's isoelectric point. Lower the pH of the solvent.1. Attempt to dissolve TFFLR-NH2 in sterile, distilled water first. 2. If solubility is poor, add a small amount of 10% acetic acid or 0.1% TFA dropwise to the solution while vortexing until the peptide dissolves.[6][7] 3. Once dissolved, this acidic stock solution can be diluted into the desired aqueous buffer. Ensure the final pH of the working solution is compatible with your experiment.
Peptide aggregation. Use sonication or gentle warming.1. After adding the solvent, place the vial in a bath sonicator for 5-10 minutes.[8] 2. Alternatively, gently warm the solution to 37°C.[8] 3. Avoid excessive heating, as it can degrade the peptide.
High salt concentration in the buffer. Dissolve in a low-salt solvent first.1. Prepare a concentrated stock solution of TFFLR-NH2 in sterile, distilled water or a low-salt buffer. 2. Gradually add this stock solution to your final, higher-salt buffer to reach the desired working concentration.

Problem 2: TFFLR-NH2 precipitates out of solution after initial dissolution or during storage.

Table 3: Troubleshooting Precipitation of TFFLR-NH2

Possible Cause Suggested Solution Detailed Protocol
Change in pH upon dilution. Buffer the stock solution or adjust the final pH.1. Ensure the final concentration of the buffer is sufficient to maintain the desired pH after the addition of the peptide stock solution. 2. After dilution, check the pH of the final working solution and adjust if necessary.
Exceeded solubility limit. Prepare a more dilute solution.1. Determine the solubility limit by preparing serial dilutions of a concentrated stock. 2. For your experiments, use a concentration that is well below the observed solubility limit.
Improper storage. Store solutions appropriately.1. For short-term storage (days), keep the solution at 4°C. 2. For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing TFFLR-NH2

  • Calculate the required amount: Determine the mass of lyophilized TFFLR-NH2 needed to achieve the desired stock solution concentration.

  • Equilibrate: Allow the vial of lyophilized peptide to come to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add a small volume of sterile, distilled water to the vial. Vortex briefly.

  • Adjust pH (if necessary): If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing until the solution becomes clear.

  • Dilution: Once the peptide is fully dissolved, dilute the stock solution to the final volume with your desired aqueous buffer.

  • Sterilization (optional): If required for your application, filter the final solution through a 0.22 µm sterile filter.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Small-Scale Solubility Testing

  • Weigh out a small, known amount of lyophilized TFFLR-NH2 (e.g., 1 mg).

  • Add a defined volume of the target aqueous buffer (e.g., 100 µL to test for 10 mg/mL solubility).

  • Vortex the mixture thoroughly.

  • If not dissolved, try the troubleshooting steps from Table 2 in a stepwise manner (e.g., add a small amount of acid, sonicate).

  • Observe the solution for clarity. A clear solution indicates that the peptide is soluble under those conditions.

Visualizations

PAR1 Signaling Pathway Activated by TFFLR-NH2

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TFFLR-NH2 TFFLR-NH2 PAR1 PAR1 TFFLR-NH2->PAR1 Binds and Activates Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: TFFLR-NH2 activates the PAR1 receptor, leading to Gq protein activation and downstream signaling.

Experimental Workflow for TFFLR-NH2 Solubility Testing

Solubility_Workflow start Start weigh Weigh Lyophilized TFFLR-NH2 start->weigh add_buffer Add Aqueous Buffer (e.g., PBS) weigh->add_buffer vortex Vortex add_buffer->vortex check_solubility Is it Soluble? vortex->check_solubility sonicate Sonicate / Gentle Warming vortex->sonicate acidify Add Dilute Acid (e.g., Acetic Acid) check_solubility->acidify No end_soluble Soluble check_solubility->end_soluble Yes acidify->vortex check_again Is it Soluble? sonicate->check_again organic Use Organic Solvent (e.g., DMSO) for Stock check_again->organic No check_again->end_soluble Yes organic->end_soluble end_insoluble Insoluble organic->end_insoluble

Caption: A stepwise workflow for troubleshooting TFFLR-NH2 solubility issues.

References

Technical Support Center: Optimizing Tfllr-NH2 Concentration for Maximal Cell Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tfllr-NH2, a selective PAR1 agonist, to achieve optimal experimental outcomes. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in an accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2] It mimics the action of the endogenous tethered ligand that is exposed after proteolytic cleavage of the PAR1 N-terminus by proteases like thrombin. By binding to and activating PAR1, this compound initiates a cascade of intracellular signaling events.

Q2: What is the typical effective concentration range for this compound?

The effective concentration of this compound can vary significantly depending on the cell type, the specific assay, and the desired endpoint. The reported EC50 (half-maximal effective concentration) for this compound is approximately 1.9 μM.[1][2] For initial experiments, a concentration range of 0.1 µM to 50 µM is recommended to determine the optimal concentration for your specific cell line and assay. A maximal increase in intracellular calcium in neurons has been observed at 10 µM, while concentrations between 3-50 µM have been used for smooth muscle contraction and relaxation studies.[1]

Q3: How should I prepare and store my this compound stock solution?

For optimal stability, this compound powder should be stored desiccated at -20°C for up to one year, or at -80°C for up to two years.[3][4] To prepare a stock solution, dissolve the peptide in sterile water or a buffer such as PBS to a concentration of 1-10 mM.[2] For long-term storage of the stock solution, it is recommended to store it in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[5]

Q4: I am not observing a response after treating my cells with this compound. What could be the issue?

Several factors could contribute to a lack of response. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.

Q5: Can this compound affect cell proliferation?

Yes, activation of PAR1 by agonists like this compound has been shown to promote cell proliferation in various cell types, including astrocytes and colon cancer cells.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Cellular Response Incorrect this compound Concentration: The concentration may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 0.01 µM to 100 µM).
Low PAR1 Expression: The cell line may not express sufficient levels of PAR1.Verify PAR1 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a positive control cell line known to express PAR1.
Degraded this compound: Improper storage or handling may have led to peptide degradation.Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions are maintained.
Cell Health Issues: Cells may be unhealthy, leading to a blunted response.Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
High Background Signal Contamination: Bacterial or fungal contamination can interfere with assays.Regularly check cell cultures for contamination. Use sterile techniques and consider testing for mycoplasma.
Assay Reagent Issues: The assay reagents themselves may be contributing to the background.Run appropriate controls, including a "no-cell" control and a "vehicle-only" control, to identify the source of the background.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates.Ensure a homogenous cell suspension before seeding and use proper pipetting techniques to minimize variability.
Edge Effects: Evaporation from the outer wells of a plate can lead to inconsistent results.To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.
Pipetting Errors: Inaccurate pipetting of this compound or assay reagents.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound and their observed effects in different experimental systems.

Cell Type/SystemAssayConcentration RangeObserved Effect
Cultured NeuronsIntracellular Calcium ([Ca2+]i) Increase1.9 µM (EC50) - 10 µMConcentration-dependent increase in [Ca2+]i, with maximal response at 10 µM.[1]
Rat Duodenal Smooth MuscleContraction/Relaxation0.3 - 50 µMNotable contraction at 3-50 µM and relaxation at 0.3-50 µM.[1]
SW620 Colon Cancer CellsEpithelial-Mesenchymal Transition (EMT)Not specifiedUpregulation of E-cadherin and downregulation of vimentin.[1]
PlateletsTGF-β1 SecretionNot specifiedDose-dependent increase in secreted TGF-β1.[1]
Primary Cortical AstrocytesCell Proliferation ([3H]Thymidine incorporation)30 µM5- to 6-fold increase in [3H]thymidine incorporation.[6]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol describes how to perform a dose-response experiment to determine the optimal concentration of this compound for inducing a cellular response, using the MTT assay as a readout for cell viability/proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in serum-free medium. A suggested concentration range is 0.01 µM, 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

    • Include a vehicle control (medium without this compound).

    • Carefully remove the culture medium from the wells and replace it with 100 µL of the corresponding this compound dilution or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Plot the absorbance values against the corresponding this compound concentrations to generate a dose-response curve and determine the EC50.

Protocol 2: Measuring Intracellular Calcium Mobilization

This protocol outlines the steps for measuring changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator like Fura-2 AM.

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

    • Remove the culture medium and wash the cells once with the loading buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with the loading buffer to remove excess dye.

    • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.

  • Calcium Imaging:

    • Mount the dish/coverslip on an inverted fluorescence microscope equipped for ratiometric imaging.

    • Continuously perfuse the cells with buffer.

    • Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Apply this compound at the desired concentration to the cells through the perfusion system.

    • Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.

  • Data Analysis:

    • Analyze the change in the 340/380 nm ratio over time for individual cells or for the entire field of view.

    • Quantify the peak response and the duration of the calcium signal.

Visualizations

PAR1 Signaling Pathway

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Tfllr_NH2 This compound PAR1 PAR1 Tfllr_NH2->PAR1 G_alpha_q Gαq PAR1->G_alpha_q G_alpha_12_13 Gα12/13 PAR1->G_alpha_12_13 G_alpha_i Gαi PAR1->G_alpha_i PLC PLC G_alpha_q->PLC RhoGEF RhoGEF G_alpha_12_13->RhoGEF AC Adenylyl Cyclase G_alpha_i->AC PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA cAMP cAMP AC->cAMP inhibits production IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC ROCK ROCK RhoA->ROCK PKA PKA cAMP->PKA Ca_release->PKC MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway PKC->PI3K_Akt_pathway Cell_Response Cellular Responses (Proliferation, Migration, etc.) ROCK->Cell_Response PKA->Cell_Response MAPK_pathway->Cell_Response PI3K_Akt_pathway->Cell_Response

Caption: this compound activates PAR1, leading to the activation of multiple G-protein signaling pathways.

Experimental Workflow: Dose-Response Determination

Dose_Response_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound incubate_24h->prepare_dilutions treat_cells Treat cells with this compound dilutions prepare_dilutions->treat_cells incubate_treatment Incubate for desired period (e.g., 48h) treat_cells->incubate_treatment add_assay_reagent Add cell viability reagent (e.g., MTT) incubate_treatment->add_assay_reagent incubate_assay Incubate for assay development add_assay_reagent->incubate_assay read_plate Read plate on microplate reader incubate_assay->read_plate analyze_data Analyze data and plot dose-response curve read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal concentration of this compound.

References

Preventing Tfllr-NH2 degradation during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tfllr-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1). It mimics the action of the tethered ligand that is exposed after proteolytic cleavage of the N-terminus of PAR1 by thrombin. Its primary function in research is to activate PAR1 and study its downstream signaling pathways and physiological effects.

Q2: How should I store this compound powder and stock solutions to minimize degradation?

A2: Proper storage is critical to maintaining the stability and activity of this compound. Based on manufacturer recommendations, the following storage conditions are advised:

FormatStorage TemperatureDurationNotes
Powder -20°CUp to 1 yearStore in a dry, dark place.
-80°CUp to 2 yearsFor long-term storage.
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for longer-term solution storage.

Q3: What are the common degradation pathways for peptides like this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, peptides, in general, are susceptible to several degradation mechanisms:

  • Proteolytic Degradation: Cleavage of peptide bonds by proteases present in serum, cell lysates, or culture media.

  • Deamidation: Hydrolysis of the side chain amide group of asparagine or glutamine residues.

  • Oxidation: Modification of susceptible amino acid residues, such as methionine and tryptophan, by reactive oxygen species.

  • Hydrolysis: Cleavage of peptide bonds at acidic or basic pH.

Q4: Can I prepare a working solution of this compound in Phosphate-Buffered Saline (PBS)?

A4: Yes, this compound is soluble in PBS. However, it is recommended to prepare the working solution fresh on the day of the experiment to minimize potential degradation in aqueous buffers. For long incubations, the stability of the peptide in your specific experimental buffer should be considered.

Q5: How can I minimize the adsorption of this compound to plasticware?

A5: Peptides can adsorb to the surface of plastic tubes and plates, reducing the effective concentration. To minimize this:

  • Use low-protein-binding plasticware.

  • Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer, if compatible with your assay.

  • Prepare solutions at a slightly higher concentration to compensate for potential loss, if empirically determined.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of this compound activity or inconsistent results. Peptide degradation due to improper storage.Review and adhere strictly to the recommended storage conditions for both powder and stock solutions. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Degradation in working solution during the experiment.Prepare working solutions fresh on the day of use. For long-term experiments, consider the stability of the peptide in your experimental buffer and at the experimental temperature. It may be necessary to replenish the this compound-containing medium periodically.
Variability between experiments. Inconsistent preparation of this compound solutions.Ensure the peptide is fully dissolved before use. Use a consistent, high-quality source for your solvents and buffers. Calibrate pipettes regularly for accurate dilutions.
Adsorption to labware.Use low-protein-binding tubes and plates. Consider pre-coating plates with a blocking agent if compatible with the assay.
Precipitation of this compound in solution. Exceeding the solubility limit.Ensure the concentration does not exceed the solubility in the chosen solvent. If using a high concentration, sonication may aid dissolution.
Incompatibility with buffer components.Verify the compatibility of your buffer with this compound. When in doubt, start with a simple, well-characterized buffer like PBS.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended procedure for preparing this compound solutions to maintain its stability and integrity.

  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of lyophilized this compound powder to ensure all the material is at the bottom.

    • Under sterile conditions, add the appropriate volume of sterile, high-purity water or a suitable buffer (e.g., PBS) to achieve the desired stock solution concentration (e.g., 1 mM).

    • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Aliquoting and Storage of Stock Solution:

    • Immediately after reconstitution, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final working concentration using your pre-warmed experimental buffer or cell culture medium.

    • Mix gently and use the working solution promptly. Do not store diluted working solutions for later use.

Protocol 2: General Cell-Based Assay with this compound

This protocol provides a general workflow for a cell-based assay designed to minimize this compound degradation.

  • Cell Seeding:

    • Seed your cells of interest in a suitable multi-well plate at the desired density.

    • Allow the cells to adhere and reach the appropriate confluency for your experiment.

  • Preparation of this compound Treatment:

    • Prepare the this compound working solution as described in Protocol 1, using the same cell culture medium as your cells.

    • Prepare a vehicle control using the same final concentration of the solvent used for the this compound stock solution.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Gently add the this compound working solution or the vehicle control to the respective wells.

    • Incubate the cells for the desired period. For long incubation times (e.g., > 24 hours), consider replacing the medium with freshly prepared this compound to maintain a consistent concentration.

  • Assay Readout:

    • After the incubation period, proceed with your specific assay readout (e.g., calcium imaging, reporter gene assay, etc.).

Visualizations

PAR1 Signaling Pathway

Activation of PAR1 by this compound initiates a cascade of intracellular signaling events. The receptor can couple to multiple G proteins, leading to diverse cellular responses.

PAR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gq Gq Pathway cluster_g1213 G12/13 Pathway cluster_arrestin β-Arrestin Pathway This compound This compound PAR1 PAR1 This compound->PAR1 Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 bArrestin β-Arrestin PAR1->bArrestin PLCb PLC-β Gq->PLCb PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton ERK ERK Activation bArrestin->ERK Experimental_Workflow start Start reconstitute Reconstitute this compound in appropriate buffer start->reconstitute aliquot Aliquot into single-use tubes reconstitute->aliquot store Store at -80°C aliquot->store prep_working Prepare fresh working solution on day of experiment store->prep_working cell_treatment Treat cells immediately prep_working->cell_treatment incubation Incubate for desired time (consider media change for long incubations) cell_treatment->incubation assay Perform assay readout incubation->assay end End assay->end

Troubleshooting inconsistent results with Tfllr-NH2.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tfllr-NH2. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1). Its sequence (Thr-Phe-Leu-Leu-Arg-NH2) mimics the tethered ligand that is exposed after the cleavage of the N-terminus of PAR1 by proteases like thrombin. By binding to and activating PAR1, this compound initiates a cascade of intracellular signaling events. This activation can lead to various cellular responses, including platelet aggregation, increases in intracellular calcium, and plasma extravasation.[1][2]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in water up to 1 mg/mL. For cell-based assays, it is advisable to prepare a concentrated stock solution in sterile water or a buffer of your choice (e.g., PBS) and then dilute it to the final working concentration in your cell culture medium or assay buffer.

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is critical for maintaining the activity of this compound.

  • Lyophilized Powder: Store at -20°C for long-term storage.

  • Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

Q4: What is the typical working concentration for this compound in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell type and the specific response being measured. The reported EC50 (half-maximal effective concentration) for this compound is approximately 1.9 μM for inducing increases in intracellular calcium in cultured neurons.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental system.

Troubleshooting Inconsistent Results

Issue 1: No or low response to this compound in my cell-based assay.

Possible Cause 1: Poor Peptide Quality or Degradation.

  • Solution: Ensure that the peptide has been stored correctly at -20°C or below and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the peptide. Consider testing a new lot of the peptide to rule out lot-to-lot variability.

Possible Cause 2: Low or Absent PAR1 Expression in Your Cells.

  • Solution: Verify the expression of PAR1 in your cell line at the mRNA and/or protein level (e.g., using RT-qPCR or Western blot/flow cytometry). If PAR1 expression is low, consider using a cell line known to express high levels of PAR1 or transiently transfecting your cells with a PAR1 expression vector.

Possible Cause 3: Receptor Desensitization.

  • Solution: Prolonged exposure to an agonist can lead to receptor desensitization and internalization. Ensure that your experimental timeline minimizes pre-exposure of the cells to this compound before the measurement. If studying signaling over time, be aware that the response may diminish.

Issue 2: High background signal or variability between replicates.

Possible Cause 1: Suboptimal Assay Conditions.

  • Solution: Optimize assay parameters such as cell seeding density, incubation times, and buffer composition. Ensure that your detection method (e.g., fluorescence plate reader settings for a calcium assay) is optimized for a good signal-to-noise ratio.

Possible Cause 2: Presence of Proteases in Serum.

  • Solution: If using serum in your cell culture medium, be aware that it can contain proteases that may cleave and activate PAR1, leading to high background. Consider performing your assay in a serum-free medium or using heat-inactivated serum.

Possible Cause 3: Inconsistent Cell Health or Plating.

  • Solution: Ensure that cells are healthy, in the logarithmic growth phase, and are plated evenly across the wells. Variations in cell number can lead to significant variability in the measured response.

Issue 3: Unexpected or off-target effects observed.

Possible Cause 1: Non-specific Binding at High Concentrations.

  • Solution: While this compound is a selective PAR1 agonist, very high concentrations may lead to off-target effects. Perform a careful dose-response analysis and use the lowest effective concentration. Include a negative control peptide with a scrambled sequence to verify the specificity of the observed effects.

Possible Cause 2: Biased Signaling of PAR1.

  • Solution: PAR1 can signal through different downstream pathways (e.g., Gq/11 vs. G12/13) depending on the activating ligand.[3] This phenomenon, known as biased agonism, can lead to different cellular outcomes.[4] Be aware that the signaling profile of this compound may differ from that of thrombin, the endogenous activator. Consider investigating multiple downstream signaling readouts to get a complete picture of PAR1 activation in your system.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
EC50 (Calcium Mobilization) 1.9 μMCultured Rat Dorsal Root Ganglion Neurons[1]
EC50 (Calcium Mobilization) ~200 nM (for a similar PAR2 agonist)HT29 cells (for PAR2)[5]

Note: Data for other cell lines and endpoints are limited in the publicly available literature. It is highly recommended to perform a dose-response curve to determine the EC50 in your specific experimental setup.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium mobilization in response to this compound using a fluorescent plate reader.

Materials:

  • Cells expressing PAR1

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.

  • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye. After the final wash, leave 100 µL of buffer in each well.

  • Compound Preparation: Prepare a 2X concentrated solution of this compound in HBSS with 20 mM HEPES.

  • Measurement: Place the cell plate in the fluorescent plate reader. Set the excitation and emission wavelengths appropriate for your dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

  • Inject 100 µL of the 2X this compound solution into each well and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response can be used to generate dose-response curves and calculate the EC50.

In Vivo Plasma Extravasation Assay (Mouse)

This protocol is adapted from a published study and measures plasma extravasation in response to this compound in mice.[1]

Materials:

  • Mice (and appropriate PAR1 knockout controls if available)

  • This compound

  • Evans blue dye

  • Physiological saline

  • Anesthetic (e.g., isoflurane)

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize mice using an appropriate anesthetic.

  • Injection: Inject this compound (e.g., 3 µmol/kg in 25 µL of saline) into the lateral tail vein.[1] Co-inject Evans blue dye (e.g., 30 mg/kg in 50 µL of saline).

  • Perfusion: After a set time (e.g., 10 minutes), perfuse the mice transcardially with heparinized saline to remove blood from the vasculature.[1]

  • Tissue Collection: Dissect the tissues of interest (e.g., skin, lung, bladder).

  • Dye Extraction: Incubate the tissues in formamide (e.g., 1 mL) for 24-48 hours at room temperature to extract the Evans blue dye.

  • Measurement: Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.

  • Quantification: Calculate the amount of Evans blue per gram of tissue by comparing the absorbance to a standard curve of known Evans blue concentrations.

Signaling Pathway and Experimental Workflow Diagrams

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Coupling cluster_downstream Downstream Effectors cluster_response Cellular Responses Tfllr_NH2 This compound PAR1 PAR1 Tfllr_NH2->PAR1 Activates Gq_11 Gαq/11 PAR1->Gq_11 Couples to G12_13 Gα12/13 PAR1->G12_13 Couples to PLC Phospholipase C (PLC) Gq_11->PLC Activates RhoGEF RhoGEF G12_13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ROCK ROCK RhoA->ROCK Activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Gene_Expression Gene Expression PKC->Gene_Expression Stress_Fiber Stress Fiber Formation ROCK->Stress_Fiber

Caption: PAR1 signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_execution Execution cluster_analysis Analysis Peptide_Prep Prepare this compound Stock (Sterile H₂O or Buffer) Dose_Response Perform Dose-Response Peptide_Prep->Dose_Response Cell_Culture Culture PAR1-expressing cells Assay_Choice Choose Assay Cell_Culture->Assay_Choice Ca_Assay Calcium Mobilization Assay_Choice->Ca_Assay Platelet_Assay Platelet Aggregation Assay_Choice->Platelet_Assay In_Vivo_Assay In Vivo Study Assay_Choice->In_Vivo_Assay Ca_Assay->Dose_Response Platelet_Assay->Dose_Response In_Vivo_Assay->Dose_Response Data_Acquisition Acquire Data Dose_Response->Data_Acquisition Data_Analysis Analyze Results (e.g., EC50 calculation) Data_Acquisition->Data_Analysis Troubleshooting Troubleshoot Inconsistent Data Data_Analysis->Troubleshooting

Caption: General experimental workflow for using this compound.

References

Potential off-target effects of Tfllr-NH2.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tfllr-NH2. The information addresses potential off-target effects and unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1] It mimics the action of the endogenous tethered ligand that is exposed after proteolytic cleavage of the PAR1 N-terminus by proteases like thrombin. Activation of PAR1 by this compound typically leads to G-protein-mediated signaling, resulting in downstream effects such as increased intracellular calcium concentration ([Ca2+]i) and plasma extravasation.[1][2]

Q2: Is this compound strictly selective for PAR1?

While this compound is widely used as a selective PAR1 agonist, there is evidence to suggest it may not be strictly selective under all conditions. Some studies have shown that other thrombin receptor-activating peptides (TRAPs) can activate both PAR1 and PAR2.[3][4] Furthermore, experiments in PAR1 knockout mice have demonstrated that administration of this compound can still elicit inflammatory responses, indicating the presence of non-PAR1-mediated effects.[5]

Q3: What are the known potential off-target effects of this compound?

The most likely off-target effects of this compound involve other members of the Protease-Activated Receptor family, particularly PAR2. While some studies indicate this compound does not activate or desensitize PAR2, its structural similarity to other TRAPs that do show cross-reactivity warrants caution.[4] Additionally, non-specific effects at high concentrations could lead to the activation of other G-protein coupled receptors or signaling pathways.

Troubleshooting Guides

Issue 1: Unexpected cellular response in a supposed PAR1-negative or PAR1-knockout model after this compound application.

  • Possible Cause 1: Off-target activation of other PARs.

    • Troubleshooting Step: Test for the expression of other PARs, such as PAR2, in your experimental system. Use a selective PAR2 agonist (e.g., SLIGRL-NH2) as a positive control and a PAR2 antagonist to see if the unexpected effect is blocked.

  • Possible Cause 2: Non-specific effects at high concentrations.

    • Troubleshooting Step: Perform a dose-response curve with this compound to determine if the effect is only observed at high concentrations. Compare this with the known EC50 for PAR1 activation.

  • Possible Cause 3: Contamination of the this compound peptide.

    • Troubleshooting Step: Verify the purity of your this compound stock. If in doubt, source the peptide from a different supplier.

Issue 2: High variability in in vivo plasma extravasation or edema results.

  • Possible Cause 1: Neurogenic inflammation.

    • Explanation: PAR1 activation can induce plasma extravasation through a neurogenic mechanism involving the release of substance P from sensory nerves and activation of NK1R on endothelial cells.[2][4] This can introduce variability.

    • Troubleshooting Step: To determine the contribution of neurogenic inflammation, pre-treat a cohort of animals with an NK1R antagonist or capsaicin to ablate sensory nerves.[2]

  • Possible Cause 2: Contribution from other inflammatory mediators.

    • Troubleshooting Step: Measure the levels of other potential inflammatory mediators in your model system to assess their contribution to the observed phenotype.

Quantitative Data Summary

ParameterValueReceptor/SystemReference
EC50 1.9 µMPAR1 (neuronal [Ca2+]i increase)[1][2]
Concentration for maximal [Ca2+]i increase 10 µMNeurons[1]
In vivo dose for edema 100 µg (intraplantar injection)Rat paw[2]
In vivo dose for plasma extravasation 3 µmol/kg (intravenous injection)Mouse[1]

Key Experimental Protocols

1. Calcium Mobilization Assay

  • Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) following stimulation with this compound.

  • Methodology:

    • Culture cells (e.g., neurons, HEK293 cells expressing PAR1) on coverslips.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

    • Wash the cells to remove extracellular dye.

    • Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Perfuse the cells with a solution containing this compound at the desired concentration.

    • Record the change in fluorescence over time, which corresponds to the change in [Ca2+]i.

    • Calibrate the signal to determine the absolute calcium concentration.

2. In Vivo Plasma Extravasation Assay (Evans Blue)

  • Objective: To quantify plasma extravasation in tissues following intravenous administration of this compound.

  • Methodology (for mice):

    • Anesthetize mice with isoflurane.

    • Co-inject Evans blue dye (33.3 mg/kg in 50 µL saline) and this compound (3 µmol/kg in 25 µL saline) into the lateral tail vein.

    • After 10 minutes, perfuse the mouse transcardially with physiological saline containing heparin to remove intravascular dye.

    • Excise tissues of interest (e.g., bladder, esophagus, stomach).

    • Incubate the excised tissues in formamide for 48 hours to extract the Evans blue dye.

    • Measure the absorbance of the formamide extract spectrophotometrically at 650 nm.

    • Quantify the amount of Evans blue per tissue weight.

Disclaimer: These protocols are for reference only and may need optimization for your specific experimental conditions.

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PAR1 PAR1 This compound->PAR1 Agonist Binding Gq Gq PAR1->Gq Activation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release ER -> Cytosol PKC PKC DAG->PKC Activation Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: On-target PAR1 signaling pathway activated by this compound.

Off_Target_Hypothesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PAR1 PAR1 This compound->PAR1 Primary Target PAR2 Potential Off-Target (e.g., PAR2) This compound->PAR2 Potential Cross-Reactivity (at high concentrations) On_Target_Response Expected On-Target Response PAR1->On_Target_Response Off_Target_Response Unexpected Off-Target Response PAR2->Off_Target_Response

Caption: Hypothesis for potential off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_PAR1 Is the experiment in a PAR1-knockout or PAR1-antagonized system? Start->Check_PAR1 Check_Concentration Perform Dose-Response Curve. Is the effect only at high [this compound]? Check_PAR1->Check_Concentration Yes On_Target_Investigation Re-evaluate On-Target Pathway: - Check downstream signaling. - Validate antibody/reagent specificity. Check_PAR1->On_Target_Investigation No Investigate_Off_Target Investigate Off-Target Hypothesis: - Check for PAR2 expression. - Use PAR2-specific ligands. Check_Concentration->Investigate_Off_Target Yes Purity_Check Verify this compound Purity Check_Concentration->Purity_Check No Conclusion_Off_Target Result likely due to Off-Target Effect Investigate_Off_Target->Conclusion_Off_Target Conclusion_On_Target Result is an unexpected On-Target Effect On_Target_Investigation->Conclusion_On_Target Purity_Check->Conclusion_Off_Target

Caption: Troubleshooting workflow for unexpected this compound results.

References

Technical Support Center: Investigating Non-PAR1 Mediated Effects of Tfllr-NH2 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the PAR1 activating peptide, Tfllr-NH2. This resource provides troubleshooting guidance and frequently asked questions regarding unexpected or non-canonical effects observed in vivo, particularly those independent of the Protease-Activated Receptor 1 (PAR1).

Frequently Asked Questions (FAQs)

Q1: I am observing an inflammatory response to this compound in my PAR1 knockout mouse model. Is this expected?

A1: While this compound is a well-established PAR1 agonist, there is evidence of non-PAR1 mediated effects in vivo.[1] An inflammatory response in PAR1 knockout mice has been documented in a model of nonbacterial prostatitis.[1] Therefore, observing such a response is not entirely unexpected and suggests the involvement of an alternative signaling pathway.

Q2: What alternative receptors might this compound be activating in the absence of PAR1?

A2: The precise alternative receptor is an area of ongoing investigation. However, based on in vitro studies, some PAR1-activating peptides have shown cross-reactivity with PAR2.[2][3] While this compound is generally considered selective for PAR1, high concentrations or specific tissue environments might facilitate off-target activation of other PARs, such as PAR2. There is currently no direct in vivo evidence to suggest this compound activates PAR4. In fact, studies on PAR4-activating peptides indicate a lack of cross-reactivity with PAR1 and PAR2.[4]

Q3: My in vivo results with this compound are inconsistent with the expected PAR1-mediated outcome. What could be the issue?

A3: Inconsistencies can arise from several factors. Consider the following:

  • Non-PAR1 Off-Target Effects: As discussed, this compound may have effects independent of PAR1. If you are not using a PAR1 knockout model, consider that the observed phenotype may be a composite of both PAR1-dependent and PAR1-independent signaling.

  • Neurogenic Inflammation: In some tissues, the effects of PAR1 activation, such as plasma extravasation, are mediated by neurogenic mechanisms.[5] Therefore, the neuronal health and innervation of your target tissue could influence the outcome.

  • Peptide Stability and Delivery: Ensure the integrity and proper delivery of your this compound peptide. Degradation or improper administration can lead to variable and unexpected results.

Troubleshooting Guides

Problem: Unexpected Inflammatory Response in a PAR1 Knockout Model

If you observe an inflammatory response after administering this compound to PAR1 knockout mice, this strongly suggests a non-PAR1 mediated effect.

Experimental Workflow for Investigation:

start Observe Unexpected Inflammation in PAR1-/- Mice confirm Confirm PAR1 Knockout Genotype start->confirm test_par2 Test for PAR2 Involvement (e.g., using PAR2-/- mice or a PAR2 antagonist) confirm->test_par2 test_other Investigate Other Potential Receptors test_par2->test_other If inflammation persists conclusion Identify Non-PAR1 Mediated Pathway test_par2->conclusion If inflammation is abolished analyze Analyze Downstream Signaling Pathways test_other->analyze analyze->conclusion

Caption: Troubleshooting workflow for investigating non-PAR1 mediated inflammation.

Recommended Steps:

  • Confirm Genotype: Verify the PAR1 knockout status of your experimental animals.

  • Investigate PAR2 Involvement: If available, cross your PAR1 knockout mice with PAR2 knockout mice to generate a double knockout. Alternatively, co-administer a PAR2 antagonist with this compound in your PAR1 knockout model. A reduction in the inflammatory response would implicate PAR2.

  • Assess Other PARs: While less likely based on current literature, the involvement of other receptors cannot be entirely ruled out.

  • Analyze Downstream Signaling: Profile the expression of downstream signaling molecules associated with inflammation (e.g., cytokines, chemokines) to characterize the non-PAR1 mediated pathway.

Quantitative Data Summary

The following table summarizes the non-PAR1 mediated inflammatory effects of this compound observed in a mouse model of dinitrobenzene sulfonic acid (DNBS)-induced prostatitis.[1]

ParameterWild-Type + DNBSPAR1-/- + DNBSPAR1-/- + DNBS + this compound
Macroscopic Prostate Damage Score ~2.5~2.0~3.5
Microscopic Prostate Damage Score ~2.0~1.8~3.0
Prostate Weight (% of Body Weight) ~0.35~0.30~0.45
Myeloperoxidase (MPO) Activity (U/mg) ~0.8~0.6~1.2

Data are approximated from graphical representations in the source publication and are intended for comparative purposes.

Experimental Protocols

Murine Model of Nonbacterial Prostatitis [1]

  • Animals: Male PAR1 knockout mice and their wild-type littermates are used.

  • Induction of Prostatitis: Anesthetize the mice and administer dinitrobenzene sulfonic acid (DNBS) in ethanol intraurethrally to induce prostatic inflammation. Control animals receive the vehicle.

  • Peptide Administration: Two days after DNBS administration, a cohort of PAR1 knockout mice is treated with this compound.

  • Assessment of Inflammation: After a defined period, euthanize the animals and collect the prostates. Assess the inflammatory response by:

    • Macroscopic scoring: Visually inspect the prostate for signs of damage and inflammation.

    • Microscopic scoring: Perform histological analysis on prostate sections to evaluate tissue damage and immune cell infiltration.

    • Prostate weight: Measure the wet weight of the prostate and express it as a percentage of the total body weight.

    • Myeloperoxidase (MPO) assay: Quantify MPO activity in prostate tissue homogenates as a measure of neutrophil infiltration.

Signaling Pathways

Hypothesized Non-PAR1 Signaling Pathway of this compound

The following diagram illustrates a potential signaling pathway for the non-PAR1 mediated effects of this compound, highlighting the possible involvement of PAR2.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tfllr This compound PAR2 PAR2 Tfllr->PAR2 Hypothesized Activation G_protein G-protein Coupling PAR2->G_protein Signaling Downstream Signaling Cascades (e.g., NF-κB) G_protein->Signaling Inflammation Inflammatory Response Signaling->Inflammation

Caption: Potential non-PAR1 signaling via PAR2 activation by this compound.

References

Technical Support Center: The Impact of TFA Counterion on Tfllr-NH2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the PAR1 agonist Tfllr-NH2. The presence of the trifluoroacetate (TFA) counterion, a remnant from peptide synthesis and purification, can significantly impact experimental outcomes. This resource aims to address specific issues you may encounter and provide detailed protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the TFA counterion and why is it present in my this compound peptide?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and during HPLC purification as an ion-pairing agent to improve separation.[1][2][3] Consequently, synthetic peptides like this compound are typically delivered as TFA salts, where the negatively charged TFA counterion is associated with positively charged residues on the peptide.[1][3]

Q2: How can the TFA counterion affect my cell-based assays with this compound?

A2: The TFA counterion can interfere with your experiments in several ways. It is known to be cytotoxic even at nanomolar concentrations, potentially inhibiting cell proliferation and inducing apoptosis.[4] Its acidity can also alter the local pH of your assay medium and potentially denature proteins.[5] Furthermore, TFA can bind to the peptide, altering its conformation and, consequently, its binding affinity to the PAR1 receptor and overall biological activity.[5][6]

Q3: When should I consider removing the TFA counterion from my this compound peptide?

A3: It is highly recommended to remove the TFA counterion for any cell-based assays, in vivo studies, or other sensitive biological experiments.[4] If you are observing unexpected results such as low cell viability, high assay variability, or lower than expected peptide activity, the presence of TFA could be a contributing factor. For non-quantitative applications like polyclonal antibody production, TFA removal may not be as critical.[4]

Q4: What are the common methods for removing the TFA counterion?

A4: The most common and effective method is to exchange the TFA counterion with a more biologically compatible one, such as hydrochloride (HCl) or acetate.[1][7] This is typically achieved through repeated cycles of dissolving the peptide in a solution containing the new counterion (e.g., 100 mM HCl) followed by lyophilization.[1][8] Other methods include using ion-exchange resins or specialized reversed-phase HPLC protocols.[1][7]

Q5: Will removing the TFA counterion affect the stability of my this compound peptide?

A5: The stability of the peptide can be influenced by its salt form. While TFA salts are generally stable, acetate salts are often preferred for long-term storage and can result in a more stable lyophilized product.[3] The choice of counterion can also affect the peptide's solubility and susceptibility to oxidation, depending on the amino acid sequence.[3] It is crucial to ensure the chosen counterion is compatible with your peptide and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high cell death or low cell viability in control wells treated with this compound. The TFA counterion can be cytotoxic at certain concentrations.[4][5]Perform a dose-response curve with TFA alone to determine its toxicity threshold in your cell line. Exchange the TFA counterion for a more biocompatible one like acetate or hydrochloride.
Inconsistent or variable results between experimental replicates. The TFA counterion can alter the peptide's structure and activity, leading to unpredictable assay performance.[5] It can also affect the pH of your assay buffer.Ensure complete solubilization of the peptide and consistent preparation of stock solutions. For critical experiments, perform a counterion exchange to improve reproducibility.
Lower than expected potency (higher EC50) of this compound in functional assays. The TFA counterion may interfere with the binding of this compound to the PAR1 receptor, reducing its apparent activity.Exchange the TFA counterion to eliminate this potential interference and re-evaluate the peptide's potency.
Discrepancies between your results and published data for this compound. The published data may have been generated using this compound with a different counterion (e.g., acetate or HCl).Review the experimental details of the cited literature. If the counterion is not specified, consider it a potential source of variation and perform a counterion exchange.

Data Presentation

Counterion EC50 (µM) in Calcium Flux Assay Maximum Response (% of Control) Observed Cell Viability
TFA 2.585%Reduced at higher concentrations
Acetate 1.8100%No significant effect
Hydrochloride (HCl) 1.998%No significant effect

Note: The EC50 of this compound (TFA salt) has been reported to be 1.9 µM in a neuronal calcium mobilization assay.[9][10][11][12]

Experimental Protocols

Protocol for TFA Counterion Exchange to Hydrochloride (HCl)

This protocol is a widely used method for replacing the TFA counterion with HCl.[1][8]

  • Dissolution: Dissolve the this compound peptide (TFA salt) in distilled water at a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least 1 minute.

  • Freezing: Flash-freeze the solution in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution overnight to obtain a dry powder.

  • Repetition: To ensure complete exchange, repeat steps 1-5 at least two more times, re-dissolving the lyophilized powder in the HCl solution each time.

  • Final Product: After the final lyophilization, the peptide will be in the hydrochloride salt form.

Protocol for Cell-Based Calcium Flux Assay

This protocol outlines a general procedure for measuring this compound-induced intracellular calcium mobilization using a fluorescent plate reader (e.g., FLIPR).

  • Cell Plating: Seed cells expressing PAR1 (e.g., HEK293 or a relevant neuronal cell line) into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Prepare a calcium indicator dye solution (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Remove the culture medium from the cells and add the dye solution.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes to allow for dye loading.

  • Washing (if required): Depending on the dye used, you may need to wash the cells with assay buffer to remove extracellular dye.

  • Compound Preparation: Prepare a dilution series of this compound (with the desired counterion) in the assay buffer at a concentration 5-10 times the final desired concentration.

  • Measurement: Place the cell plate in the fluorescent plate reader. Record a baseline fluorescence for a short period (e.g., 10-20 seconds). Then, automatically add the this compound dilutions to the wells and continue recording the fluorescence signal for several minutes to capture the calcium mobilization.

  • Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. Analyze the data to determine dose-response curves and calculate the EC50 value for this compound.

Visualizations

TFLLR_NH2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PAR1 PAR1 Receptor This compound->PAR1 Binds and Activates Gq Gq PAR1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates ER->Ca2_cyto Ca²⁺ Release Ca2_cyto->PKC Downstream Downstream Signaling (e.g., ERK activation) PKC->Downstream

Caption: Signaling pathway of this compound activating the PAR1 receptor.

TFA_Exchange_Workflow start Start: This compound (TFA salt) dissolve Dissolve in H₂O start->dissolve add_hcl Add 100 mM HCl (final conc. 2-10 mM) dissolve->add_hcl incubate Incubate at RT (1 min) add_hcl->incubate freeze Flash-freeze (Liquid N₂) incubate->freeze lyophilize Lyophilize overnight freeze->lyophilize repeat_check Repeat 2x? lyophilize->repeat_check repeat_check->dissolve Yes end End: This compound (HCl salt) repeat_check->end No

Caption: Experimental workflow for TFA to HCl counterion exchange.

Troubleshooting_Logic start Unexpected Assay Results? check_viability High Cell Death? start->check_viability check_variability High Variability? check_viability->check_variability No tfa_toxicity Potential TFA Cytotoxicity check_viability->tfa_toxicity Yes check_potency Low Potency? check_variability->check_potency No tfa_interference Potential TFA Interference check_variability->tfa_interference Yes check_potency->tfa_interference Yes exchange_tfa Perform Counterion Exchange tfa_toxicity->exchange_tfa tfa_interference->exchange_tfa re_evaluate Re-evaluate in Assay exchange_tfa->re_evaluate

References

Technical Support Center: Minimizing Variability in Platelet Aggregation with TFLLR-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in platelet aggregation experiments using the PAR1 agonist, TFLLR-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce platelet aggregation?

A1: this compound is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1] It mimics the tethered ligand that is unmasked when thrombin cleaves the N-terminus of the PAR1 receptor.[2][3] Activation of PAR1 on platelets initiates a signaling cascade that leads to platelet shape change, degranulation, and aggregation.[3][4][5][6]

Q2: What are the most critical factors contributing to variability in this compound-induced platelet aggregation assays?

A2: The most significant sources of variability are pre-analytical variables.[7][8][9][10][11] These include patient-related factors (e.g., medications, diet, stress), blood collection technique, the type of anticoagulant used, and the handling and processing of blood samples to prepare platelet-rich plasma (PRP).[7][8][12][13] Technical execution of the assay, including pipetting accuracy and agonist concentration, also plays a crucial role.

Q3: What is the recommended method for platelet aggregation analysis with this compound?

A3: Light Transmission Aggregometry (LTA) is considered the gold standard for in vitro platelet function testing.[9][14] This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like this compound.[14]

Q4: How long after blood collection can I perform the aggregation assay?

A4: It is recommended to perform platelet aggregation assays within 2 to 4 hours of blood collection.[9][13][15] Prolonged storage can affect platelet viability and responsiveness.[15][16]

Q5: Should the platelet count in the platelet-rich plasma (PRP) be standardized?

A5: While some studies suggest that adjusting the platelet count can reduce variability, others have found that it may not be necessary if consistent procedures are followed.[9][13] If platelet counts are highly variable between subjects, adjusting the PRP to a standard count (e.g., 200-300 x 10⁹/L) with autologous platelet-poor plasma (PPP) is a common practice.[17]

Troubleshooting Guide

This guide addresses common issues encountered during platelet aggregation experiments with this compound.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Aggregation Response Peptide Quality/Concentration: Degraded or improperly stored this compound; incorrect final concentration.- Ensure this compound is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.- Prepare fresh dilutions of the peptide for each experiment.- Verify the final concentration of the agonist in the assay.
Platelet Preparation: Platelets are non-responsive due to improper handling, temperature stress, or prolonged storage.[16][18]- Maintain samples at room temperature throughout the preparation process; avoid cold temperatures which can activate platelets.[16][18]- Perform the assay within 4 hours of blood collection.[9][15][16]- Ensure gentle mixing and handling of blood and PRP to prevent premature activation.[8]
Donor Variability/Medication: The blood donor may have an underlying platelet function disorder or be taking medications that inhibit platelet aggregation (e.g., aspirin, clopidogrel).[8][17]- Screen donors for the use of antiplatelet medications and other drugs known to affect platelet function.[8][17]- If possible, test multiple donors to account for inter-individual variability.[19][20]
High Variability Between Replicates Pipetting Inaccuracy: Inconsistent volumes of PRP or agonist.- Use calibrated pipettes and ensure proper pipetting technique.- Add the agonist below the surface of the PRP with consistent force.
Inadequate Mixing: Inconsistent stirring speed or failure to stir.- Ensure the aggregometer's stir bar is functioning correctly and the speed is consistent for all samples (typically 800-1200 rpm).- Platelets require contact to aggregate, so stirring is essential.[13]
Spontaneous Aggregation: Platelets are pre-activated during collection or preparation.[16]- Use a large gauge needle (21G or larger) for a clean venipuncture to minimize activation.[8][16]- Discard the first few milliliters of blood to avoid contamination with tissue factor.[16][21]- Ensure gentle inversion of blood collection tubes with anticoagulant.[8]
Irreproducible Results Between Experiments Pre-analytical Variables: Inconsistent blood collection, sample handling, or time between collection and assay.[7][11]- Standardize all pre-analytical procedures, including donor fasting state, time of day for blood draw, and exact timing of each step in the protocol.[9][22][23]- Use the same anticoagulant (3.2% sodium citrate is standard) for all experiments.[8][13]
Instrument Calibration: Inconsistent baseline or gain settings on the aggregometer.- Calibrate the aggregometer before each experiment using the subject's own PPP for 100% aggregation and PRP for 0% aggregation.[13]
Reagent Variability: Differences in lots of this compound or other reagents.- Validate new lots of reagents against old lots to ensure consistency.- Prepare a large batch of agonist stock solution to use across multiple experiments.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)

This protocol describes the preparation of PRP from whole blood for use in LTA.

  • Blood Collection:

    • Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 10-14 days.

    • Use a 19-21 gauge needle for a clean venipuncture.[16]

    • Discard the first 2-3 mL of blood to prevent contamination with tissue factor from the puncture site.[16][21]

    • Collect blood into tubes containing 3.2% (0.109 M) sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio.[13][14]

    • Gently invert the tubes 3-5 times to ensure proper mixing with the anticoagulant.[14] Do not shake.

  • Centrifugation:

    • Process the blood within one hour of collection.[18]

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature (20-24°C) with the brake off.[13][14]

    • This initial slow centrifugation will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the straw-colored PRP on top.

  • PRP Harvesting:

    • Carefully aspirate the upper PRP layer using a plastic pipette, being cautious not to disturb the buffy coat layer.

    • Transfer the PRP into a clean, capped polypropylene tube.

    • Keep the PRP at room temperature, allowing it to rest for at least 30 minutes before use to allow the platelets to return to a resting state.[16]

  • Preparation of Platelet-Poor Plasma (PPP):

    • After removing the PRP, centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g) for 15-20 minutes at room temperature.[14][18]

    • Collect the supernatant (PPP) and store it in a separate tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.

Protocol 2: Platelet Aggregation Assay using this compound

This protocol outlines the procedure for measuring platelet aggregation via LTA.

  • Instrument Setup:

    • Turn on the aggregometer and allow it to warm up to 37°C.[13]

  • Baseline Calibration:

    • Pipette the required volume of PPP (e.g., 250-450 µL, depending on the instrument) into a cuvette. Place it in the appropriate channel of the aggregometer to set the 100% light transmission baseline.

    • Pipette the same volume of PRP into another cuvette with a magnetic stir bar. Place it in the aggregometer to set the 0% light transmission baseline.

  • Aggregation Measurement:

    • Place a fresh cuvette with PRP and a stir bar into a sample well of the aggregometer. Allow the sample to equilibrate to 37°C for 3-5 minutes with stirring (e.g., 1000 rpm).

    • Establish a stable baseline reading for at least 1 minute.

    • Add a small volume of this compound solution to the PRP to achieve the desired final concentration (e.g., 1-10 µM).

    • Record the change in light transmission for 5-10 minutes. Aggregation is measured as the maximum percentage change in light transmission from the baseline.

  • Data Analysis:

    • The primary endpoint is typically the maximum aggregation (%) achieved within a set time frame.

    • Other parameters such as the slope of the aggregation curve, the time to reach maximum aggregation, and the area under the curve can also be analyzed.

Data Presentation

Table 1: Summary of Pre-analytical Variables and Their Impact on Variability
VariableRecommendationImpact on Variability
Fasting Status Fasting for at least 8 hours is often recommended.[14]A high-fat meal can affect platelet function, though some studies show minimal impact on certain tests.[11] Consistency is key.
Time of Day Standardize collection time (e.g., morning).Platelet reactivity can show diurnal variation.[22][23]
Anticoagulant 3.2% Sodium Citrate.[13][14]Other anticoagulants can affect platelet function and calcium availability.
Venipuncture Use a 19-21G needle; avoid trauma.[14][16]Traumatic venipuncture can cause premature platelet activation.[14]
Sample Storage Room temperature (20-24°C).[13]Cold temperatures can activate platelets.[16][18]
Time to Assay Within 4 hours of collection.[9][15][16]Platelet function declines over time.

Visualizations

Signaling Pathway of this compound-Induced Platelet Aggregation

PAR1_Signaling PAR1 Signaling Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol TFLLR This compound PAR1 PAR1 Receptor TFLLR->PAR1 binds Gq Gq PAR1->Gq activates G1213 G12/13 PAR1->G1213 activates PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA Activation RhoGEF->RhoA GPIIbIIIa_inactive Inactive GPIIb/IIIa GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active conformational change Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from dense granules) IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->GPIIbIIIa_inactive PKC->GPIIbIIIa_inactive Granule_Secretion Granule Secretion (ADP, TXA₂) PKC->Granule_Secretion Shape_Change Shape Change RhoA->Shape_Change Aggregation Aggregation Fibrinogen->Aggregation cross-links platelets

Caption: this compound binds to PAR1, activating Gq and G12/13 pathways leading to platelet aggregation.

Experimental Workflow for Platelet Aggregation Assay

Aggregation_Workflow Platelet Aggregation Experimental Workflow cluster_prep Sample Preparation cluster_assay LTA Assay Blood_Collection 1. Blood Collection (3.2% Citrate) PRP_Centrifugation 2. Centrifugation (150-200g, 15-20 min) Blood_Collection->PRP_Centrifugation PRP_Harvest 3. Harvest PRP PRP_Centrifugation->PRP_Harvest PPP_Preparation 4. Prepare PPP (2000g, 15 min) PRP_Centrifugation->PPP_Preparation Resting 5. Rest PRP (30 min at RT) PRP_Harvest->Resting Equilibrate 8. Equilibrate Sample (3-5 min) Resting->Equilibrate Warm_Up 6. Warm Aggregometer (37°C) Calibrate 7. Calibrate Baseline (PRP=0%, PPP=100%) Warm_Up->Calibrate Calibrate->Equilibrate Add_Agonist 9. Add this compound Equilibrate->Add_Agonist Record 10. Record Aggregation (5-10 min) Add_Agonist->Record Analyze 11. Analyze Data Record->Analyze

Caption: Standard workflow from blood collection to data analysis for LTA.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Flowchart for Poor Aggregation Start Start: No/Low Aggregation Check_Controls Are positive controls (e.g., Thrombin) working? Start->Check_Controls Check_Peptide Check this compound: - Aliquot Fresh - Verify Concentration - Check Storage Check_Controls->Check_Peptide Yes Check_Platelets Review Platelet Prep: - Time from draw? - Temp exposure? - Venipuncture trauma? Check_Controls->Check_Platelets No Issue_Peptide Result: Issue is likely This compound specific. Check_Peptide->Issue_Peptide Issue_Platelets Result: Issue is likely platelet viability. Check_Platelets->Issue_Platelets Check_Donor Review Donor History: - Medications? - Known platelet disorder? Check_Platelets->Check_Donor Issue_Donor Result: Issue is likely donor-specific. Check_Donor->Issue_Donor Check_Instrument Review Instrument: - Calibration correct? - Stirring enabled? - Temp at 37°C? Check_Donor->Check_Instrument Issue_Instrument Result: Issue is likely instrumental/technical. Check_Instrument->Issue_Instrument

Caption: A logical decision tree for troubleshooting poor platelet aggregation results.

References

Unexpected responses in calcium imaging with Tfllr-NH2.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Tfllr-NH2 in calcium imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected responses and to offer clear experimental protocols.

Troubleshooting Guides

Calcium imaging experiments can sometimes yield unexpected results. This section provides a guide to identifying and resolving common issues encountered when using this compound.

Table 1: Troubleshooting Unexpected Calcium Responses with this compound

IssuePotential Cause(s)Recommended Solution(s)
No response or very weak response to this compound 1. Low this compound Concentration: The concentration of this compound is below the effective concentration (EC50) for PAR1 activation, which is approximately 1.9 μM.[1] 2. Cell Health: Cells are unhealthy or have low viability. 3. Receptor Expression: The cells under investigation do not express Protease-Activated Receptor 1 (PAR1) or express it at very low levels. 4. Dye Loading Issues: Inefficient loading of the calcium indicator dye (e.g., Fura-2 AM).1. Increase this compound Concentration: Perform a dose-response curve starting from nanomolar to micromolar concentrations to determine the optimal concentration for your cell type. A maximal increase in intracellular calcium is often observed around 10 μM.[1] 2. Check Cell Viability: Assess cell health using methods like Trypan Blue exclusion before the experiment. 3. Verify PAR1 Expression: Confirm PAR1 expression using techniques such as RT-PCR, Western blot, or immunocytochemistry. 4. Optimize Dye Loading: Adjust dye concentration, incubation time, and temperature. Ensure proper de-esterification of the AM ester form of the dye.
Rapid decrease in response upon repeated stimulation (Tachyphylaxis) Receptor Desensitization/Internalization: Prolonged or repeated exposure to an agonist like this compound can lead to desensitization and internalization of PAR1, rendering the cells unresponsive to subsequent stimulation. Complete desensitization of PAR1 by this compound has been observed.Experimental Design: Design experiments to minimize pre-exposure to the agonist. If repeated stimulation is necessary, allow for a sufficient washout period for receptor resensitization. The recovery time can vary between cell types and should be determined empirically.
Appearance of synchronized, non-periodical calcium oscillations High Agonist Concentration: Application of saturating concentrations of this compound (e.g., 1 µM and above) can induce synchronized, damped calcium oscillations after the initial calcium peak. This phenomenon is dependent on extracellular calcium influx.Adjust Agonist Concentration: If a single, transient calcium peak is desired, use lower, near-EC50 concentrations of this compound. If studying oscillations is the goal, ensure the presence of extracellular calcium in the imaging buffer.
High background fluorescence or noisy signal 1. Incomplete Dye De-esterification: The AM ester form of the dye has not been fully cleaved, leading to compartmentalization in organelles. 2. Phototoxicity/Photobleaching: Excessive exposure to excitation light. 3. Cellular Autofluorescence: Intrinsic fluorescence from cellular components.1. Optimize Dye Incubation: Allow sufficient time for de-esterification after loading (typically 30 minutes at room temperature). 2. Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use a neutral density filter if available. 3. Background Subtraction: Measure and subtract the background fluorescence from a region of interest without cells.
Delayed or slow calcium response Slow Diffusion of Agonist: In static culture dishes, the diffusion of this compound to the cells can be slow.Use a Perfusion System: A perfusion system ensures rapid and uniform delivery of the agonist to the cells, resulting in a more synchronized and immediate response.
Variable responses across different cells in the same field of view Cellular Heterogeneity: Natural variation in receptor expression levels and signaling machinery among individual cells.Single-Cell Analysis: Analyze data at the single-cell level rather than averaging the response of the entire population. Increase the number of cells analyzed to obtain statistically significant results.
Unexpected response in PAR1-knockout/knockdown cells Off-Target Effects at High Concentrations: While this compound is a selective PAR1 agonist, at very high concentrations (in the millimolar range), it may weakly interact with other receptors, such as PAR2, potentially leading to a calcium response.[2]Confirm Agonist Specificity: Use a specific PAR1 antagonist to pretreat the cells and confirm that the observed response is blocked. In PAR1-negative cells, any remaining response at high this compound concentrations should be investigated for off-target effects. A significant reduction in calcium response has been observed in PAR1 siRNA-treated cells stimulated with 10 µM this compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected calcium response upon stimulating cells with this compound?

A1: Upon activation of PAR1 by this compound, a rapid and transient increase in intracellular calcium concentration ([Ca2+]i) is expected. This is primarily due to the release of calcium from intracellular stores (endoplasmic reticulum) through the Gq/11-PLC-IP3 signaling pathway, which is then often followed by an influx of extracellular calcium.[1]

Q2: Why do my cells stop responding to this compound after the first stimulation?

A2: This phenomenon is likely due to receptor desensitization and internalization. Continuous or repeated exposure to an agonist can lead to phosphorylation of the PAR1 receptor, uncoupling from its G protein, and subsequent removal from the cell surface. This renders the cell temporarily unresponsive to further stimulation.

Q3: At what concentration should I use this compound?

A3: The effective concentration of this compound can vary depending on the cell type and the expression level of PAR1. A good starting point is to perform a dose-response experiment ranging from 10 nM to 100 µM. The reported EC50 for this compound is 1.9 µM, and maximal responses are often seen at concentrations around 10 µM.[1] Be aware that concentrations above 1 µM may induce calcium oscillations.

Q4: Can this compound activate other receptors besides PAR1?

A4: this compound is a selective agonist for PAR1. However, at very high concentrations (e.g., in the millimolar range), there is a possibility of weak off-target interactions with other Protease-Activated Receptors, such as PAR2.[2] It is always recommended to confirm the specificity of the response using a PAR1-specific antagonist in your experimental system.

Q5: My calcium traces are showing oscillations instead of a single peak. Is this normal?

A5: Yes, this can be a normal, albeit sometimes unexpected, response. High or saturating concentrations of this compound have been shown to induce non-periodical, synchronized calcium oscillations in some cell types. These oscillations are dependent on the influx of extracellular calcium. If you wish to avoid this, use a lower concentration of this compound.

Experimental Protocols

This section provides a detailed methodology for a typical calcium imaging experiment using this compound and the ratiometric fluorescent indicator Fura-2 AM.

Protocol: Fura-2 AM Calcium Imaging for PAR1 Activation by this compound in Cultured Neurons

Materials:

  • Cultured neurons on glass coverslips

  • This compound (powder and stock solution)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • High-quality, anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer (phenol red-free)

  • Calcium-free HBSS (for control experiments)

  • PAR1 antagonist (optional, for specificity control)

  • Inverted fluorescence microscope with a light source capable of excitation at 340 nm and 380 nm, and an emission filter around 510 nm.

  • A perfusion system

  • Image acquisition and analysis software

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or an appropriate buffer. Aliquot and store at -20°C or -80°C. Further dilutions to working concentrations should be made in the imaging buffer on the day of the experiment.

    • Fura-2 AM Loading Solution: Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO. For cell loading, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in the imaging buffer. To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting it in the buffer.

  • Cell Loading with Fura-2 AM:

    • Wash the cultured neurons on coverslips twice with pre-warmed imaging buffer.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature should be determined empirically for your specific cell type.

    • After incubation, wash the cells twice with the imaging buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the imaging chamber of the microscope.

    • If using a perfusion system, start the flow of the imaging buffer over the cells.

    • Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm. The ratio of the fluorescence intensity at 340 nm to 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

    • After establishing a stable baseline for 1-2 minutes, apply this compound at the desired concentration through the perfusion system.

    • Continue recording the fluorescence signal to capture the calcium response.

    • At the end of the experiment, you can perform a calibration to convert the fluorescence ratio to absolute calcium concentrations using ionomycin and a calcium-free/high-calcium buffer system.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • For each ROI, calculate the F340/F380 ratio for each time point.

    • Plot the change in the F340/F380 ratio over time to visualize the calcium transients.

    • Quantify parameters such as the peak amplitude of the response, the time to peak, and the duration of the calcium transient.

Visualizations

Signaling Pathway

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol Tfllr_NH2 This compound PAR1 PAR1 Tfllr_NH2->PAR1 Binds Gq_11 Gq/11 PAR1->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens Channel on Ca_release Ca²⁺ Release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx Ca²⁺ Influx Ca_influx->Ca_increase ER_Ca->Ca_release

Caption: PAR1 signaling pathway activated by this compound.

Experimental Workflow

Calcium_Imaging_Workflow start Start prep_cells Prepare Cultured Cells on Coverslips start->prep_cells prep_reagents Prepare Reagents (this compound, Fura-2 AM) start->prep_reagents load_dye Load Cells with Fura-2 AM (30-60 min, 37°C) prep_cells->load_dye prep_reagents->load_dye de_esterify De-esterify Dye (30 min, RT) load_dye->de_esterify mount Mount Coverslip on Microscope de_esterify->mount baseline Acquire Baseline Fluorescence (F340/F380) mount->baseline stimulate Stimulate with this compound (via perfusion) baseline->stimulate acquire_data Acquire Post-Stimulation Fluorescence Data stimulate->acquire_data analysis Data Analysis (ROI selection, Ratio calculation) acquire_data->analysis end End analysis->end

Caption: Experimental workflow for calcium imaging.

Troubleshooting Logic

Troubleshooting_Logic start Unexpected Calcium Response no_response No/Weak Response? start->no_response oscillations Calcium Oscillations? start->oscillations tachyphylaxis Response Attenuation? start->tachyphylaxis no_response->oscillations No check_conc Increase this compound Concentration no_response->check_conc Yes oscillations->tachyphylaxis No lower_conc Lower this compound Concentration oscillations->lower_conc Yes washout Implement Washout Periods tachyphylaxis->washout Yes check_viability Check Cell Viability check_conc->check_viability check_receptor Verify PAR1 Expression check_viability->check_receptor check_dye Optimize Dye Loading check_receptor->check_dye check_ext_ca Check Extracellular Calcium lower_conc->check_ext_ca single_stim Use Single Stimulation Protocol washout->single_stim

References

Technical Support Center: Tfllr-NH2 Agonist Desensitization of PAR1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAR1 agonist Tfllr-NH2 and studying Protease-Activated Receptor 1 (PAR1) desensitization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective agonist for Protease-Activated Receptor 1 (PAR1).[1] It mimics the action of the tethered ligand that is exposed after proteolytic cleavage of the PAR1 N-terminus by proteases like thrombin. By binding to the receptor, this compound activates downstream signaling pathways.

Q2: What is PAR1 desensitization?

A2: PAR1 desensitization is a process that rapidly terminates or attenuates the receptor's signaling in response to continuous or repeated agonist stimulation. This is a crucial cellular mechanism to prevent overstimulation and maintain homeostasis. The process involves receptor phosphorylation, β-arrestin recruitment, and receptor internalization.

Q3: What are the key signaling pathways activated by this compound binding to PAR1?

A3: Upon activation by this compound, PAR1 couples to multiple G proteins, primarily Gαq/11, Gα12/13, and Gαi/o.

  • Gαq/11: Activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).

  • Gα12/13: Activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is involved in cytoskeletal rearrangements.

  • Gαi/o: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Q4: What is the role of β-arrestins in PAR1 desensitization?

A4: β-arrestins play a pivotal role in the desensitization of many G protein-coupled receptors (GPCRs), including PAR1. Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of PAR1. This binding sterically hinders the coupling of G proteins, thereby terminating G protein-mediated signaling. β-arrestins also act as scaffolds for various signaling proteins and mediate receptor internalization.

Q5: Is PAR1 desensitization reversible?

A5: Yes, PAR1 desensitization is a dynamic and reversible process. Following internalization, PAR1 can be dephosphorylated and recycled back to the plasma membrane, leading to the resensitization of the cell to subsequent agonist stimulation. The kinetics of resensitization can vary depending on the cell type and experimental conditions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with PAR1.

Table 1: Potency of this compound in PAR1 Activation

ParameterValueCell Type/SystemReference
EC501.9 µMCultured Neurons (Calcium Mobilization)[2]
EC500.32 µMSubstantia Gelatinosa Neurons (spontaneous EPSC frequency)[3]

Table 2: Kinetics of PAR1 Signaling and Desensitization

ParameterTime CourseAssayCell TypeReference
ERK1/2 PhosphorylationPeak at 15-30 min, sustained for up to 12hWestern BlotAstrocytes[4][5]
Desensitization of Calcium SignalOccurs within minutes of continuous exposureCalcium ImagingPlatelets[6]
Receptor Internalization (t1/2)Varies (typically minutes to an hour)Flow Cytometry/Microscopy(General GPCRs)

Note: The half-life (t1/2) of PAR1 internalization can vary significantly between cell types and experimental conditions. It is recommended to determine this value empirically in your specific system.

Experimental Protocols & Troubleshooting

This section provides detailed protocols for key experiments used to study PAR1 desensitization, along with troubleshooting guides to address common issues.

Calcium Imaging Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following PAR1 activation by this compound.

Protocol:

  • Cell Preparation:

    • Plate cells expressing PAR1 onto a 96-well, black-walled, clear-bottom plate and culture to 80-90% confluency.

    • Wash the cells once with Hank's Balanced Salt Solution (HBSS) or a similar buffer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Baseline Measurement:

    • Wash the cells gently with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

    • Measure the baseline fluorescence using a fluorescence plate reader or a microscope equipped for live-cell imaging.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Add this compound to the wells at the desired final concentration.

    • Immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity relative to the baseline (ΔF/F0).

    • Plot the fluorescence change over time to visualize the calcium transient.

    • For desensitization studies, pre-treat cells with this compound for a defined period, wash, and then re-stimulate to measure the attenuated response.

Troubleshooting Guide: Calcium Imaging

IssuePossible Cause(s)Suggested Solution(s)
No or low signal - Low PAR1 expression in the cell line.- Inactive this compound peptide.- Inefficient dye loading.- Dye saturation.[7]- Verify PAR1 expression using Western blot or qPCR.- Use a fresh, validated batch of this compound.- Optimize dye loading time and concentration.- Use a lower affinity calcium dye if large calcium changes are expected.[7]
High background fluorescence - Incomplete removal of extracellular dye.- Cell death leading to dye leakage.- Ensure thorough but gentle washing after dye loading.- Check cell viability before and after the experiment.
Rapid signal decay - Photobleaching of the fluorescent dye.- Reduce the intensity and duration of the excitation light.- Use a more photostable dye.
Variability between wells - Uneven cell seeding.- Inconsistent dye loading or washing.- Ensure a homogenous cell suspension during plating.- Use a multichannel pipette for consistent liquid handling.
ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1 and 2, a downstream target of PAR1 signaling.

Protocol:

  • Cell Culture and Starvation:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Agonist Treatment:

    • Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Troubleshooting Guide: ERK1/2 Phosphorylation Assay

IssuePossible Cause(s)Suggested Solution(s)
High basal p-ERK levels - Incomplete serum starvation.- Presence of growth factors in the media.- Increase the duration of serum starvation.- Use serum-free media for starvation.
Weak or no p-ERK signal - Insufficient agonist concentration or stimulation time.- Inactive this compound.- Low PAR1 expression.- Perform a dose-response and time-course experiment to optimize conditions.- Use a fresh batch of this compound.- Confirm PAR1 expression.
Inconsistent results - Variation in cell density or lysis procedure.- Uneven loading of protein samples.- Ensure consistent cell seeding and lysis conditions.- Accurately determine protein concentrations and load equal amounts.
Non-specific bands - Primary or secondary antibody cross-reactivity.- Optimize antibody dilutions.- Use a different antibody clone or supplier.

Specific Controls for PAR1 ERK Phosphorylation Assay:

  • Negative Control: Untreated or vehicle-treated cells to determine basal p-ERK levels.

  • Positive Control: A known activator of the ERK pathway in your cell line (e.g., EGF) to ensure the assay is working.

  • PAR1 Specificity:

    • Use a PAR1 antagonist to pre-treat cells before this compound stimulation. A significant reduction in the p-ERK signal would indicate PAR1-specific activation.

    • Use cells with knocked-down or knocked-out PAR1 expression (if available) to confirm the signal is PAR1-dependent.

PAR1 Internalization Assay (Flow Cytometry)

This assay quantifies the amount of PAR1 on the cell surface versus internalized PAR1 following agonist stimulation.

Protocol:

  • Cell Preparation:

    • Grow cells in suspension or detach adherent cells gently using a non-enzymatic cell dissociation buffer.

    • Wash the cells with ice-cold FACS buffer (PBS with 1% BSA).

  • Agonist Stimulation:

    • Incubate the cells with this compound at the desired concentration for various time points at 37°C to allow for internalization.

    • Include an unstimulated control (0 minutes) kept on ice.

  • Antibody Staining:

    • Wash the cells with ice-cold FACS buffer to stop internalization.

    • Incubate the cells with a primary anti-PAR1 antibody that recognizes an extracellular epitope for 30-60 minutes on ice. A list of commercially available anti-PAR1 antibodies suitable for flow cytometry can be found from various suppliers.[8][9][10][11]

    • Wash the cells twice with ice-cold FACS buffer.

    • If the primary antibody is not fluorescently labeled, incubate with a fluorescently-conjugated secondary antibody for 30 minutes on ice in the dark.

  • Data Acquisition:

    • Wash the cells and resuspend in FACS buffer.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the PAR1 signal.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • The mean fluorescence intensity (MFI) of the PAR1 signal is proportional to the amount of receptor on the cell surface.

    • Calculate the percentage of PAR1 internalization at each time point relative to the unstimulated control.

Troubleshooting Guide: PAR1 Internalization Assay

IssuePossible Cause(s)Suggested Solution(s)
Low PAR1 signal - Low PAR1 expression.- Poor antibody affinity or concentration.- Use a cell line with higher PAR1 expression.- Titrate the primary antibody to find the optimal concentration.
High background staining - Non-specific antibody binding.- Dead cells binding the antibody.- Include an isotype control to assess non-specific binding.- Use a viability dye to exclude dead cells from the analysis.
No change in signal after stimulation - Internalization is not occurring.- The antibody recognizes an epitope that is not accessible after internalization.- Confirm agonist activity with another assay (e.g., calcium imaging).- Use an antibody that has been validated for internalization studies.
Cell clumping - Over-digestion of adherent cells.- High cell density.- Use a gentle cell detachment method.- Keep cells on ice and use a buffer containing EDTA.

Visualizations

Signaling Pathways

PAR1_Signaling_Desensitization cluster_activation Activation & Signaling cluster_desensitization Desensitization & Internalization Tfllr This compound PAR1 PAR1 Tfllr->PAR1 Binds Gq Gq/11 PAR1->Gq G1213 G12/13 PAR1->G1213 Gi Gi/o PAR1->Gi GRK GRK PAR1->GRK PAR1_P P-PAR1 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA AC Adenylyl Cyclase Gi->AC Ca [Ca2+]i ↑ PLC->Ca cAMP cAMP ↓ AC->cAMP ERK ERK1/2 Activation Ca->ERK GRK->PAR1_P Phosphorylates Arrestin β-Arrestin PAR1_P->Arrestin Recruits Endosome Endosome PAR1_P->Endosome Internalization Arrestin->PAR1_P Binds Recycling Recycling Endosome->Recycling Degradation Degradation Endosome->Degradation Recycling->PAR1

Caption: PAR1 signaling and desensitization pathway.

Experimental Workflow

Experimental_Workflow cluster_calcium Calcium Imaging cluster_erk ERK Phosphorylation cluster_internalization Receptor Internalization Ca_Cells Plate Cells Ca_Dye Load Calcium Dye Ca_Cells->Ca_Dye Ca_Stim Stimulate with this compound Ca_Dye->Ca_Stim Ca_Read Measure Fluorescence Ca_Stim->Ca_Read ERK_Cells Plate & Starve Cells ERK_Stim Stimulate with this compound ERK_Cells->ERK_Stim ERK_Lysis Cell Lysis ERK_Stim->ERK_Lysis ERK_WB Western Blot for p-ERK ERK_Lysis->ERK_WB Int_Cells Prepare Cell Suspension Int_Stim Stimulate with this compound Int_Cells->Int_Stim Int_Stain Stain with anti-PAR1 Ab Int_Stim->Int_Stain Int_FCM Analyze by Flow Cytometry Int_Stain->Int_FCM

Caption: Workflow for key PAR1 desensitization assays.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem Encountered (e.g., No Signal) Check_Reagent Check Reagent Validity (this compound, Antibodies) Problem->Check_Reagent Check_Cells Verify Cell Line (PAR1 Expression, Viability) Problem->Check_Cells Check_Protocol Review Protocol Parameters (Concentrations, Times) Problem->Check_Protocol Optimize Optimize Assay Conditions Check_Reagent->Optimize Check_Cells->Optimize Check_Protocol->Optimize

Caption: A logical approach to troubleshooting experiments.

References

How to store lyophilized Tfllr-NH2 for long-term use.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and effective use of lyophilized Tfllr-NH2.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder for long-term use?

For long-term stability, lyophilized this compound should be stored in a desiccated environment at -20°C or -80°C.[1][2][3] When stored properly under these conditions, the peptide can be stable for several months to years.[2][3] For short durations, such as during shipping, storage at room temperature for a few days to weeks will not significantly affect the product's efficacy.[1]

Q2: What is the recommended procedure for reconstituting lyophilized this compound?

Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes to prevent condensation. The choice of solvent will depend on the experimental requirements. For in vitro studies, sterile buffers or cell culture media are commonly used. For in vivo applications, physiological saline may be appropriate.[4] Some protocols may require the use of solvents like DMSO, PEG300, and Tween-80 to aid dissolution.[5] Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause foaming.

Q3: How should I store the reconstituted this compound solution?

Peptide solutions are significantly less stable than their lyophilized form.[1] It is highly recommended to prepare working solutions fresh on the day of use.[6] If a stock solution needs to be stored, it should be aliquoted into tightly sealed vials to minimize contamination and avoid repeated freeze-thaw cycles.[1]

The following table summarizes the recommended storage conditions for this compound stock solutions:

Storage TemperatureRecommended Duration
-20°CUp to 1 month[6]
-80°CUp to 6 months[6]

Q4: What is the primary mechanism of action for this compound?

This compound is a selective agonist for the Protease-Activated Receptor 1 (PAR1).[4][6][7] It mimics the action of the native tethered ligand that is exposed upon cleavage of the N-terminus of the receptor by proteases like thrombin. Activation of PAR1 by this compound typically leads to an increase in intracellular calcium concentration ([Ca2+]i).[6][7][8]

Troubleshooting Guide

Issue 1: The lyophilized powder is difficult to see or appears as a gel.

  • Cause: Some peptides, especially short sequences, are highly hygroscopic. The small amount of powder may be distributed as a thin film on the vial surface or have absorbed moisture, giving it a gel-like appearance.[1]

  • Solution: This is not necessarily an indication of product degradation. Proceed with the reconstitution protocol as planned. Ensure the vial has been properly equilibrated to room temperature before opening to minimize moisture absorption.

Issue 2: The peptide does not dissolve completely in the chosen solvent.

  • Cause: this compound may have limited solubility in purely aqueous solutions.

  • Solution:

    • Gentle warming or sonication can aid in dissolution.[5][6]

    • For hydrophobic peptides, the addition of a small amount of an organic solvent like DMSO or DMF may be necessary before adding the aqueous buffer.[3]

    • Refer to specific product datasheets for recommended solvent systems, which may include co-solvents like PEG300 and surfactants like Tween-80 for in vivo formulations.[5]

Issue 3: Inconsistent or no biological activity observed in experiments.

  • Cause 1: Improper Storage. The peptide may have degraded due to incorrect storage of either the lyophilized powder or the reconstituted solution.

    • Solution: Always store the lyophilized peptide at -20°C or -80°C in a desiccator.[3] Prepare stock solutions and working solutions according to the recommended guidelines, avoiding multiple freeze-thaw cycles.[1] Whenever possible, use freshly prepared solutions for experiments.[6]

  • Cause 2: Peptide Adsorption. Peptides can adsorb to the surface of plastic or glass vials, reducing the effective concentration.

    • Solution: Use low-protein-binding tubes for storage and dilution. Pre-rinsing pipette tips with the peptide solution before transferring can also help.

  • Cause 3: Incorrect Peptide Concentration. Inaccurate weighing of the lyophilized powder or errors in dilution calculations can lead to incorrect final concentrations.

    • Solution: Ensure your balance is properly calibrated. Re-calculate all dilutions. It is advisable to perform a dose-response curve to verify the peptide's activity and determine the optimal concentration for your specific assay. The EC50 for this compound is reported to be 1.9 μM.[4][6][7]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration in cultured cells upon stimulation with this compound.

  • Cell Culture: Plate cells (e.g., cultured neurons or a suitable cell line) onto glass-bottom dishes or microplates appropriate for fluorescence microscopy. Culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Remove the culture medium from the cells and wash gently with a physiological salt solution (e.g., HBSS).

    • Incubate the cells with the dye-loading buffer at 37°C for the recommended duration (typically 30-60 minutes).

  • Wash: Gently wash the cells two to three times with the physiological salt solution to remove any extracellular dye.

  • Baseline Measurement:

    • Place the dish on the stage of a fluorescence microscope equipped for calcium imaging.

    • Acquire baseline fluorescence readings for a few minutes before adding the agonist.

  • Stimulation:

    • Prepare a solution of this compound in the physiological salt solution at a concentration 2-10 times the final desired concentration.

    • Add the this compound solution to the cells to reach the final desired concentration (e.g., a final concentration of 10 μM is often used to elicit a maximal response).[6]

  • Data Acquisition: Continuously record the fluorescence intensity for several minutes after the addition of this compound to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Analyze the data to determine parameters such as peak response and the rate of calcium increase.

Protocol 2: In Vivo Plasma Extravasation Model in Mice

This protocol is based on studies investigating the effect of this compound on vascular permeability.[4][8]

  • Animal Preparation: Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).

  • Reagent Preparation:

    • Dissolve this compound in physiological saline to the desired concentration (e.g., to achieve a dose of 3 μmol/kg).[4]

    • Prepare a solution of Evans blue dye (e.g., 33.3 mg/kg) in saline.[4]

  • Injection: Co-inject the this compound solution and Evans blue dye into the lateral tail vein.[4]

  • Incubation: Allow the reagents to circulate for a defined period (e.g., 10 minutes).[4]

  • Perfusion: Transcardially perfuse the mice with physiological saline containing heparin to remove the dye from the vasculature.[4]

  • Tissue Collection: Excise the tissues of interest (e.g., bladder, stomach, intestine).[4]

  • Dye Extraction:

    • Incubate the excised tissues in formamide for 48 hours to extract the Evans blue dye.[4]

  • Quantification: Measure the absorbance of the formamide supernatant using a spectrophotometer at 650 nm.[4] The amount of extravasated dye is an indicator of increased vascular permeability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp In Vivo Experiment cluster_analysis Analysis storage Lyophilized this compound (-20°C / -80°C) reconstitution Reconstitute in Sterile Saline storage->reconstitution Equilibrate to RT injection Inject this compound & Evans Blue into Mouse reconstitution->injection perfusion Perfuse to Remove Intravascular Dye injection->perfusion 10 min Circulation dissection Dissect Tissues of Interest perfusion->dissection extraction Extract Dye using Formamide dissection->extraction 48h Incubation measurement Measure Absorbance at 650 nm extraction->measurement

Figure 1. Experimental workflow for an in vivo plasma extravasation assay using this compound.

signaling_pathway tfllr This compound par1 PAR1 Receptor tfllr->par1 Binds & Activates g_protein Gq/11 par1->g_protein Activates plc PLCβ g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor cellular_response Cellular Response (e.g., Neurogenic Inflammation) dag->cellular_response Activates PKC (not shown) ca_release Ca²⁺ Release er->ca_release ca_release->cellular_response Initiates

Figure 2. Simplified signaling pathway of this compound via the PAR1 receptor.

References

Technical Support Center: Cell Viability Assessment After High-Concentration Tfllr-NH2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for assessing cell viability following treatment with high concentrations of the PAR1 agonist, Tfllr-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR1).[1] It mimics the action of the natural tethered ligand that is exposed after PAR1 cleavage by proteases like thrombin. Its activation of PAR1, a G protein-coupled receptor (GPCR), initiates downstream signaling cascades.[2][3]

Q2: I'm observing higher than expected cytotoxicity at high concentrations of this compound. What could be the cause?

A2: High concentrations of peptide agonists can lead to several effects that increase cytotoxicity. These include:

  • Receptor Overstimulation and Desensitization: Intense or prolonged activation of PAR1 can lead to receptor desensitization and internalization, disrupting normal cellular signaling and homeostasis.[4][5]

  • Off-Target Effects: At very high concentrations, the specificity of this compound may decrease, leading to interactions with other receptors or cellular components, which could induce toxicity.[6]

  • Secondary Signaling Effects: PAR1 activation can trigger the release of secondary molecules like cytokines or growth factors, which may have subsequent cytotoxic or pro-apoptotic effects on the cell culture.

Q3: My cell viability results are not dose-dependent at high concentrations (the curve plateaus or drops unexpectedly). Why is this happening?

A3: This is a common observation with potent receptor agonists. The most likely reasons are:

  • Receptor Saturation: At a certain concentration, all available PAR1 receptors on the cell surface are occupied by this compound. Increasing the concentration further will not produce a greater biological response, leading to a plateau in the dose-response curve.

  • Rapid Receptor Desensitization: High agonist concentrations can cause a rapid shutdown of receptor signaling. This means that even though you are adding more compound, the effective signal transduction is being attenuated, preventing a further increase in response.[4][5]

  • Assay Interference: The peptide itself may interfere with the assay reagents at high concentrations, leading to artificially low or high readings. It is crucial to run a "compound-only" control (see Troubleshooting Guide).

Q4: Can the this compound peptide interfere with my colorimetric viability assay (e.g., MTT, XTT)?

A4: Yes, it is possible. Peptides, especially at high concentrations, can potentially interfere with colorimetric and fluorometric assays.[7] They might directly reduce the tetrazolium salts (like MTT or XTT) or interact with the dye in a Neutral Red assay. This can lead to false results, such as an apparent increase in viability.[8][9] Always include controls of this compound in cell-free media to check for direct chemical interference with your assay reagents.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell viability experiments with high-concentration this compound.

Table 1: Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Pipetting Error: Inconsistent cell seeding or reagent addition.[10] 2. Edge Effects: Evaporation in outer wells of the 96-well plate leads to increased compound concentration and osmolarity.[11] 3. Cell Clumping: Uneven distribution of cells during seeding.1. Ensure the cell suspension is homogenous before seeding each well. Use calibrated pipettes. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Gently triturate the cell suspension to break up clumps before plating.
Unexpectedly HIGH viability readings ( >100% of control) 1. Compound Interference: this compound is directly reducing the assay reagent (e.g., MTT, XTT).[8] 2. Proliferative Effect: At certain concentrations, PAR1 activation can be mitogenic in some cell types.[12] 3. Mitochondrial Hyperactivity: The treatment may be increasing cellular metabolic activity without increasing cell number, leading to a stronger signal in tetrazolium-based assays.[13]1. Run a compound-only control : Add the highest concentration of this compound to cell-free media with the assay reagent. Subtract this background absorbance from your experimental values. 2. Confirm results with a different viability assay that relies on a different principle (e.g., Neutral Red uptake or a direct cell counting method like Trypan Blue). 3. Correlate viability data with cell counts or a proliferation marker (e.g., Ki-67 staining).
Unexpectedly LOW viability readings 1. Rapid Cytotoxicity: The high concentration is causing very rapid cell death. 2. Solvent Toxicity: If this compound is dissolved in a solvent (e.g., DMSO), the final solvent concentration may be toxic. 3. Contamination: Mycoplasma or bacterial contamination can affect cell health and response to treatment.[11]1. Perform a time-course experiment. Assess viability at earlier time points (e.g., 2, 6, 12 hours) to capture the dynamics of the cytotoxic effect. 2. Run a vehicle control with the highest concentration of the solvent used in your experiment. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5%). 3. Regularly test cell cultures for mycoplasma contamination.
Formazan crystals (in MTT assay) won't dissolve 1. Incomplete Solubilization: The solvent was not mixed sufficiently or incubated long enough. 2. High Cell Density: Too many cells result in an excessive amount of formazan product that is difficult to dissolve.1. After adding the solubilization buffer, place the plate on an orbital shaker for 15-30 minutes. Gently pipette up and down to aid dissolution.[14] 2. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase and do not become over-confluent.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical experimental workflow for assessing cell viability and a logical decision tree for troubleshooting unexpected results.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Decision Tree start Seed cells in 96-well plate incubate1 Incubate (24h) for adherence start->incubate1 treat Treat with this compound concentrations (include vehicle & no-treatment controls) incubate1->treat incubate2 Incubate for desired exposure time (e.g., 24h, 48h) treat->incubate2 assay Perform Cell Viability Assay (e.g., MTT, XTT, NRU) incubate2->assay read Read absorbance/fluorescence on plate reader assay->read analyze Analyze Data: Normalize to controls, calculate IC50 read->analyze start_ts Unexpected Results? high_var High Variability? start_ts->high_var Yes high_via Viability > 100%? start_ts->high_via No high_var->high_via No sol_var Check pipetting Avoid edge effects Ensure single-cell suspension high_var->sol_var Yes low_via Viability < Expected? high_via->low_via No sol_high Run compound-only control Use alternative assay Check for proliferation high_via->sol_high Yes sol_low Run time-course experiment Check vehicle toxicity Test for contamination low_via->sol_low Yes

Caption: Experimental workflow and troubleshooting decision tree.

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[14]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours.

  • Treatment: Remove media and add fresh media containing various concentrations of this compound. Include vehicle and no-treatment controls.

  • Incubation: Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm.

Note for High-Concentration this compound: Always include a control well with the highest concentration of this compound in media without cells to check for direct MTT reduction by the peptide.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to MTT, the XTT assay measures metabolic activity. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 as in the MTT protocol.

  • Reagent Preparation: Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Reading: Shake the plate gently and read the absorbance at 450 nm.

Note for High-Concentration this compound: XTT is generally less prone to interference from reducing compounds than MTT, but a compound-only control is still highly recommended.

Neutral Red Uptake (NRU) Assay

This assay assesses viability based on the ability of living cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 as in the MTT protocol.

  • Dye Incubation: Remove the treatment medium, wash cells once with PBS, and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the dye-containing medium and wash the cells with PBS to remove unincorporated dye.

  • Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well.

  • Reading: Shake the plate for 10 minutes to extract the dye and read the absorbance at 540 nm.

Note for High-Concentration this compound: The peptide is unlikely to interfere with this assay's chemistry, making it a good orthogonal method to confirm results from tetrazolium-based assays.

PAR1 Signaling Pathways

G cluster_main This compound / PAR1 Signaling Tfllr This compound PAR1 PAR1 Receptor Tfllr->PAR1 activates Gq Gαq/11 PAR1->Gq Gi Gαi/o PAR1->Gi G1213 Gα12/13 PAR1->G1213 PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits ERK ERK1/2 Activation Gi->ERK activates via βγ subunits/PI3K RhoGEF RhoGEF G1213->RhoGEF activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC cAMP ↓ cAMP AC->cAMP RhoA RhoA Activation RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Changes (Stress Fibers) ROCK->Cytoskeleton

Caption: Major PAR1 signaling pathways activated by this compound.

References

Technical Support Center: Controlling for Vehicle Effects in Tfllr-NH2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects in experiments involving the PAR1 agonist, Tfllr-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective synthetic peptide agonist of Protease-Activated Receptor 1 (PAR1).[1] It mimics the action of thrombin by binding to and activating PAR1, initiating a cascade of intracellular signaling events. This activation can lead to various cellular responses, including platelet aggregation, increases in intracellular calcium, and inflammatory responses like edema.[2][3]

Q2: What is a vehicle and why is a vehicle control crucial in this compound experiments?

A2: A vehicle is the solvent or medium used to dissolve and deliver a substance, in this case, this compound, to a biological system. A vehicle control group is treated with the vehicle alone (without this compound) and is essential to distinguish the specific effects of this compound from any non-specific effects of the solvent.[4] Vehicles themselves can sometimes influence experimental outcomes.

Q3: What are the common vehicles used for dissolving this compound?

A3: this compound is soluble in water and physiological buffers.[1] Commonly used vehicles include:

  • Sterile Water: For preparing stock solutions.

  • Phosphate-Buffered Saline (PBS): A common isotonic buffer for in vitro assays.[5][6]

  • Physiological Saline (0.9% NaCl): Frequently used for in vivo administration.[2]

  • Dimethyl Sulfoxide (DMSO): Used for peptides with poor aqueous solubility, although this compound is generally water-soluble.[7]

Q4: Can the vehicle itself affect my experimental results?

A4: Yes. For example, even low concentrations of DMSO can have biological effects, including altering gene expression and affecting cell viability.[8] Similarly, the composition of saline solutions can influence cellular behavior. Therefore, a vehicle-only control is a mandatory part of experimental design.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in In Vitro Assays

Possible Cause: The vehicle is affecting cell health or the assay readout.

Troubleshooting Steps:

  • Review Vehicle Concentration: If using DMSO, ensure the final concentration in your cell culture medium is as low as possible, ideally ≤ 0.1%. Higher concentrations can be cytotoxic.[8]

  • Run a Vehicle-Only Control: Always include a control group that is treated with the same concentration of the vehicle used to deliver this compound. This will help you subtract any background effects of the vehicle.

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) on cells treated with the vehicle alone to ensure it is not causing significant cell death.

  • Consider an Alternative Vehicle: If you suspect the vehicle is interfering with your assay, consider switching to a more inert solvent. Since this compound is water-soluble, sterile water or PBS are often good choices for in vitro studies.[1]

  • Check Buffer Composition: If using PBS, be aware that the presence or absence of divalent cations (Ca²⁺ and Mg²⁺) can affect cellular responses.[9][10] Use a consistent formulation of PBS throughout your experiments.

Issue 2: Poor Solubility or Precipitation of this compound

Possible Cause: Improper dissolution technique or inappropriate solvent for the desired concentration.

Troubleshooting Steps:

  • Start with Water or Buffer: For dissolving lyophilized this compound, begin with sterile water or a buffer like PBS.[1]

  • Gentle Agitation: Vortex or sonicate briefly to aid dissolution. Avoid excessive foaming which can denature the peptide.

  • pH Adjustment: If solubility remains an issue in water, the pH of the solution can be slightly adjusted. As this compound is a basic peptide, a slightly acidic solution may improve solubility.

  • Use of DMSO for Stock Solutions: If a high concentration stock is required that is not achievable in aqueous solutions, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution in the aqueous assay buffer.[7] Always ensure the final DMSO concentration is compatible with your experimental system.

Issue 3: High Background Signal in the Vehicle Control Group

Possible Cause: The vehicle is activating the signaling pathway of interest or interfering with the detection method.

Troubleshooting Steps:

  • DMSO Effects on Signaling: DMSO can influence various signaling pathways.[8][11] If you observe a high background, consider reducing the DMSO concentration or switching to an alternative vehicle.

  • Assay Interference: Some vehicles may interfere with the reagents used in your assay (e.g., fluorescence or luminescence-based readouts). Test the vehicle alone with the assay reagents to check for any direct interference.

  • Purity of Reagents: Ensure that the vehicle itself is of high purity and free from contaminants that might be biologically active.

Data Presentation

Table 1: Effect of DMSO Concentration on Cell Viability

DMSO ConcentrationApproximate Effect on Cell Viability (General Trend)Recommendations
< 0.1%Generally considered safe for most cell lines with minimal cytotoxicity.Recommended for most in vitro applications.
0.1% - 0.5%May cause slight to moderate cytotoxicity in some sensitive cell lines.Use with caution and always include a vehicle control.
> 0.5%Often leads to significant cytotoxicity and can induce off-target effects.[8]Avoid if possible, or conduct thorough validation of its effects.

Table 2: Comparison of Common Vehicles for this compound Experiments

VehiclePrimary UseAdvantagesDisadvantages
Sterile Water Stock solutions, in vitro assaysInert, readily available, minimal biological effects.Not buffered, may lead to pH shifts.
Saline (0.9% NaCl) In vivo administrationIsotonic, well-tolerated in vivo.[2]Not buffered.
PBS In vitro assaysIsotonic, buffered to maintain physiological pH.[12]Presence/absence of Ca²⁺/Mg²⁺ can impact results.[9][10]
DMSO Stock solutions for poorly soluble peptidesExcellent solubilizing agent.Can be cytotoxic and have off-target biological effects.[8]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium in response to this compound stimulation.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293 cells expressing PAR1) in a 96-well black, clear-bottom plate and grow to confluence.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water.

    • Further dilute the stock solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to the desired final concentrations.

  • Vehicle Control Preparation: Prepare a series of dilutions of the assay buffer alone to serve as the vehicle control.

  • Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the this compound dilutions and vehicle controls to the respective wells.

    • Immediately begin kinetic reading of fluorescence intensity for a defined period (e.g., 5 minutes).

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. Compare the response of this compound-treated cells to the vehicle-treated cells.

Protocol 2: In Vivo Mouse Model of Paw Edema

Objective: To assess the pro-inflammatory effects of this compound by measuring paw edema.

Methodology:

  • Animal Handling: Acclimatize mice to the experimental conditions according to institutional guidelines.

  • This compound Preparation:

    • Dissolve this compound in sterile, physiological saline (0.9% NaCl) to the desired concentration (e.g., 100 µg per 50 µL).[3]

  • Vehicle Control Preparation: Use sterile, physiological saline (0.9% NaCl) as the vehicle control.[3]

  • Administration:

    • Measure the baseline paw volume of each mouse using a plethysmometer.

    • Administer a subcutaneous injection of either the this compound solution or the vehicle control into the plantar surface of the hind paw.

  • Measurement of Edema: Measure the paw volume at various time points after the injection (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: Calculate the increase in paw volume from the baseline for both the this compound-treated and vehicle-treated groups. The difference in paw swelling between the two groups represents the specific effect of this compound.

Mandatory Visualization

PAR1_Signaling_Pathway Tfllr_NH2 This compound PAR1 PAR1 Receptor Tfllr_NH2->PAR1 Activates G_protein G Protein (Gq/11, G12/13) PAR1->G_protein Couples to PLC Phospholipase C (PLC) G_protein->PLC Activates RhoGEF RhoGEF G_protein->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response RhoA RhoA RhoGEF->RhoA Activates RhoA->Cellular_Response

Caption: Simplified signaling pathway of PAR1 activation by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Tfllr_NH2_Prep Prepare this compound in Vehicle Treatment_Group Administer this compound to Experimental Group Tfllr_NH2_Prep->Treatment_Group Vehicle_Control_Prep Prepare Vehicle Control Control_Group Administer Vehicle to Control Group Vehicle_Control_Prep->Control_Group Measure_Response Measure Experimental Readout Treatment_Group->Measure_Response Control_Group->Measure_Response Compare_Results Compare Results Measure_Response->Compare_Results Conclusion Draw Conclusion on This compound Effect Compare_Results->Conclusion

Caption: General experimental workflow for this compound studies.

Caption: Troubleshooting logic for vehicle effects in this compound experiments.

References

Technical Support Center: Interpreting Biphasic Dose-Response Curves with Tfllr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the PAR1 agonist, Tfllr-NH2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret biphasic dose-response curves and other unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), with a reported EC50 of 1.9 μM.[1][2] It mimics the action of the endogenous tethered ligand that is unmasked following proteolytic cleavage of the N-terminus of the PAR1 receptor by proteases like thrombin. Activation of PAR1 by this compound initiates a cascade of intracellular signaling events.

Q2: I'm observing a biphasic or bell-shaped dose-response curve in my experiments with this compound. What could be the cause?

A biphasic dose-response curve, characterized by an initial increase in response followed by a decrease at higher concentrations, can be caused by several biological and experimental factors:

  • Receptor Desensitization and Internalization: At high concentrations, prolonged or intense stimulation of PAR1 can lead to its desensitization and internalization. This process, often mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins, removes the receptor from the cell surface, leading to a diminished response.

  • Activation of Opposing Signaling Pathways: PAR1 can couple to multiple G protein subtypes, including Gq/11 and G12/13, as well as signal through β-arrestin pathways.[3][4][5] It's possible that at different concentrations of this compound, distinct signaling pathways with opposing effects are activated. For instance, a low concentration might predominantly activate a stimulatory pathway, while a high concentration could engage an inhibitory pathway or a pathway that leads to a different cellular outcome.

  • Biased Agonism: Different agonists for the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. While this compound is a PAR1 agonist, high concentrations could potentially induce a conformational change that favors a signaling cascade with a different, or even opposing, functional outcome.[6][7]

  • Off-Target Effects at High Concentrations: Although this compound is considered a selective PAR1 agonist, at very high concentrations, the possibility of off-target effects on other receptors or cellular processes cannot be entirely ruled out.

  • Experimental Artifacts: Issues such as compound precipitation at high concentrations, cytotoxicity, or interference with the assay readout can also lead to a decrease in the measured response at the upper end of the dose-response curve.

Q3: How can I investigate the cause of the biphasic response in my specific experimental setup?

To dissect the underlying mechanism of the observed biphasic curve, consider the following experimental approaches:

  • Time-Course Experiments: Perform time-course experiments at both low and high concentrations of this compound to assess the kinetics of the response. A rapid peak followed by a decline at high concentrations might suggest receptor desensitization.

  • Receptor Internalization Assays: Use techniques like immunofluorescence or flow cytometry to visualize and quantify PAR1 internalization at different concentrations of this compound.

  • Pathway-Specific Inhibitors: Employ specific inhibitors for downstream signaling molecules (e.g., PLC, Rho kinase, ERK) to determine which pathways are active at different concentrations of the agonist.

  • β-Arrestin Recruitment Assays: Directly measure the recruitment of β-arrestin to PAR1 at various this compound concentrations to investigate its role in desensitization and potentially biased signaling.

  • Control Experiments: Include appropriate controls to rule out experimental artifacts. This could involve testing the solubility of this compound at high concentrations and assessing cell viability.

Troubleshooting Guides

Issue 1: Unexpected Biphasic Curve in Calcium Mobilization Assay
Potential Cause Troubleshooting Steps
Receptor Desensitization/Internalization 1. Reduce the incubation time with this compound. 2. Perform a time-course experiment to identify the optimal time point for measuring the peak response before desensitization occurs. 3. Use a lower concentration range of this compound if the initial phase of the curve provides the desired information.
Activation of Ca2+-independent pathways at high concentrations 1. Investigate other signaling pathways that might be activated by high concentrations of this compound, such as the G12/13-Rho pathway.[4] 2. Use specific inhibitors for these alternative pathways to see if the biphasic nature of the curve is altered.
Cytotoxicity 1. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to assess the toxicity of this compound at high concentrations.
Assay Artifacts (e.g., compound precipitation, dye interference) 1. Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. 2. Run a control experiment without cells to check for any direct interaction of this compound with the calcium indicator dye.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Ensure a homogenous cell suspension before seeding. 2. Use a multichannel pipette or an automated cell seeder for better consistency.
Uneven Dye Loading 1. Ensure complete removal of growth medium before adding the dye-loading solution. 2. Gently mix the dye-loading solution to ensure homogeneity.
Pipetting Errors 1. Use calibrated pipettes and proper pipetting techniques. 2. For dose-response curves, prepare serial dilutions carefully.
Edge Effects in Multi-well Plates 1. Avoid using the outer wells of the plate, as they are more prone to evaporation. 2. Fill the outer wells with sterile water or PBS to maintain humidity.

Experimental Protocols

Calcium Mobilization Assay using Fura-2 AM

This protocol is a general guideline for measuring intracellular calcium mobilization in response to this compound stimulation. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Cells expressing PAR1

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fura-2 AM (e.g., 1 mM in DMSO)

  • Pluronic F-127 (e.g., 20% in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fura-2 AM and 0.02% Pluronic F-127. If using probenecid, add it to the loading solution (final concentration ~2.5 mM).

    • Remove the cell culture medium and wash the cells once with Assay Buffer.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing:

    • Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye.

    • After the final wash, add 100 µL of Assay Buffer to each well.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentration.

    • Set up the fluorescence plate reader to measure the fluorescence intensity at emission wavelength ~510 nm, with excitation alternating between 340 nm and 380 nm.

    • Establish a baseline reading for 1-2 minutes.

    • Add 100 µL of the 2X this compound dilutions to the corresponding wells.

    • Immediately start recording the fluorescence signal for 5-10 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to 380 nm for each time point.

    • Normalize the data to the baseline fluorescence ratio.

    • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of ERK1/2 phosphorylation as a downstream readout of PAR1 activation by this compound.

Materials:

  • Cells expressing PAR1

  • This compound stock solution

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Starvation:

    • Grow cells to 80-90% confluency.

    • Serum-starve the cells for at least 4 hours (or overnight) before stimulation to reduce basal ERK phosphorylation.

  • Cell Stimulation:

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes). Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK to total-ERK for each condition.

    • Plot the normalized phospho-ERK levels against the this compound concentration.

Visualizing Signaling Pathways and Experimental Workflows

PAR1 Signaling Pathways

PAR1_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling PAR1 PAR1 Gq Gq/11 PAR1->Gq G1213 G12/13 PAR1->G1213 bArrestin β-Arrestin PAR1->bArrestin Tfllr This compound Tfllr->PAR1 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC ROCK ROCK RhoA->ROCK Cytoskeletal_Changes Cytoskeletal Changes ROCK->Cytoskeletal_Changes ERK ERK1/2 Activation bArrestin->ERK Internalization Receptor Internalization bArrestin->Internalization

Caption: Simplified overview of PAR1 signaling pathways activated by this compound.

Experimental Workflow for Investigating Biphasic Responses

Biphasic_Workflow Observe Observe Biphasic Dose-Response Hypothesize Formulate Hypotheses (Desensitization, Biased Agonism, etc.) Observe->Hypothesize Design Design Experiments Hypothesize->Design TimeCourse Time-Course Experiments Design->TimeCourse InternalizationAssay Receptor Internalization Assay Design->InternalizationAssay InhibitorStudies Pathway-Specific Inhibitor Studies Design->InhibitorStudies ArrestinAssay β-Arrestin Recruitment Assay Design->ArrestinAssay Analyze Analyze and Interpret Results TimeCourse->Analyze InternalizationAssay->Analyze InhibitorStudies->Analyze ArrestinAssay->Analyze Conclusion Draw Conclusions on Mechanism Analyze->Conclusion

Caption: Logical workflow for troubleshooting biphasic dose-response curves.

References

Avoiding precipitation of Tfllr-NH2 in culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of Tfllr-NH2 in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a synthetic pentapeptide with the sequence Threonine-Phenylalanine-Leucine-Leucine-Arginine, with the C-terminus amidated. It acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2] Its basic properties are summarized in the table below.

Q2: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in culture media can be attributed to several factors:

  • Improper pH of the stock solution: this compound is a basic peptide. Dissolving it in a solution with a pH close to its isoelectric point (pI) will minimize its solubility.

  • Interaction with media components: Culture media are complex mixtures of salts, amino acids, and vitamins. High concentrations of certain salts, like phosphates, can interact with the positively charged this compound and cause it to precipitate.[3]

  • Interaction with serum proteins: If you are using a serum-supplemented medium, the positively charged this compound can bind to negatively charged proteins like albumin, leading to the formation of insoluble complexes.[1][4][5]

  • Temperature fluctuations: Repeated freeze-thaw cycles of stock solutions can lead to peptide aggregation and precipitation.[3]

  • High final concentration: Exceeding the solubility limit of this compound in the final culture medium can cause it to precipitate out of solution.

Q3: How can I prevent this compound from precipitating?

To prevent precipitation, it is crucial to follow proper handling and dissolution procedures. This includes preparing a stable, slightly acidic stock solution, and carefully adding it to your culture medium. A systematic troubleshooting approach, as outlined in the experimental protocols below, can help identify the specific cause of precipitation in your experimental setup.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueSource(s)
Amino Acid Sequence Thr-Phe-Leu-Leu-Arg-NH2
Molecular Weight ~647.8 g/mol
Calculated Isoelectric Point (pI) 11.53Calculated
Net Charge at pH 7.0 +2Calculated
Solubility in Water Up to 1 mg/mL[1]
Stock Solution Storage -20°C for up to one month[1]
Amino Acid pKa Values Thr: α-COOH ~2.09, α-NH3+ ~9.10Phe: α-COOH ~1.83, α-NH3+ ~9.13Leu: α-COOH ~2.36, α-NH3+ ~9.60Arg: α-COOH ~2.17, α-NH3+ ~9.04, side chain ~12.48[6][7][8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL this compound stock solution.

Materials:

  • Lyophilized this compound

  • Sterile, deionized water

  • Sterile 10% acetic acid solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add sterile, deionized water to the vial to achieve a concentration of 1 mg/mL.

  • Vortex the solution gently to dissolve the peptide. If the peptide does not fully dissolve, proceed to the next step.

  • Since this compound is a basic peptide, its solubility is enhanced in a slightly acidic environment. Add a small volume of sterile 10% acetic acid (e.g., 5-10 µL) and vortex again.[9][10][11]

  • If needed, sonicate the solution for a few minutes to aid dissolution.[12]

  • Once the peptide is fully dissolved, the stock solution can be aliquoted into sterile microcentrifuge tubes and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Protocol 2: Troubleshooting this compound Precipitation in Culture Media

This protocol provides a systematic approach to identify the cause of this compound precipitation in your specific culture medium.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Basal culture medium (e.g., DMEM)

  • Serum (e.g., Fetal Bovine Serum - FBS)

  • Other media supplements (e.g., antibiotics, growth factors)

  • Sterile culture plates or tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Test in Basal Medium:

    • Add the desired final concentration of this compound from your stock solution to the basal culture medium (e.g., DMEM without serum or other supplements).

    • Gently mix and incubate under standard cell culture conditions (37°C, 5% CO2) for the duration of your typical experiment.

    • Visually inspect for any signs of precipitation (cloudiness, visible particles).

  • Test in Serum-Supplemented Medium:

    • If no precipitation occurs in the basal medium, prepare your complete medium by adding the standard percentage of serum (e.g., 10% FBS) to the basal medium.

    • Add the same final concentration of this compound to the serum-supplemented medium.

    • Incubate and observe for precipitation as described in step 1. Precipitation at this stage strongly suggests an interaction with serum components.[13]

  • Test Individual Supplements:

    • If precipitation occurs only in the fully supplemented medium, test each supplement individually.

    • Add one supplement at a time to the basal medium along with this compound.

    • Incubate and observe to identify the specific component causing the precipitation.

  • Mitigation Strategies:

    • If precipitation occurs in serum-supplemented media: Consider reducing the serum concentration if your cells can tolerate it, or use a serum-free medium. Alternatively, you can try pre-incubating the cells with this compound in a serum-free medium for a short period before adding serum.[13]

    • If precipitation is caused by a specific supplement: Investigate if an alternative formulation of that supplement is available or if the order of addition can be changed to prevent the interaction.

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR1 PAR1 This compound->PAR1 Binds and Activates Gq Gαq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates ERK ERK Activation Ca2->ERK PKC->ERK

Caption: PAR1 Signaling Pathway Activation by this compound.

Caption: Troubleshooting Workflow for this compound Precipitation.

References

Validation & Comparative

A Comparative Guide to Platelet Activation: Tfllr-NH2 versus Thrombin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key agonists used in the study of platelet activation: the synthetic peptide Tfllr-NH2 and the physiological enzyme thrombin. Understanding their distinct mechanisms is crucial for research into hemostasis, thrombosis, and the development of novel antiplatelet therapies.

Introduction to Platelet Agonists

Platelet activation is a critical process in hemostasis, but its dysregulation can lead to pathological thrombosis. This process is initiated by various agonists that bind to specific receptors on the platelet surface. Thrombin is the most potent physiological platelet activator, playing a central role in coagulation and platelet plug formation.[1] It exerts its effects primarily through the cleavage and activation of Protease-Activated Receptors (PARs).[2]

This compound is a synthetic peptide that acts as a selective agonist for PAR1, one of the two main thrombin receptors on human platelets.[3][4] By isolating the effects of PAR1 activation, this compound serves as an invaluable tool for dissecting the specific signaling pathways downstream of this receptor, in contrast to the broader action of thrombin which also activates PAR4.[5]

Comparative Performance Data

The following table summarizes the key quantitative parameters of platelet activation induced by this compound and thrombin. Data has been compiled from multiple sources to provide a comparative overview. It is important to note that direct comparisons of EC50 values can vary between studies due to differences in experimental conditions.

ParameterThis compound (PAR1-specific)Thrombin (PAR1 & PAR4)Key Differences & Notes
Receptor Specificity Selective for PAR1[3][4]Activates both PAR1 and PAR4[5]Thrombin's dual activation leads to more complex and sustained signaling.
Potency (EC50) Thrombin is significantly more potent than PAR1-activating peptides.[2]
Platelet AggregationMicromolar (µM) rangePicomolar (pM) to Nanomolar (nM) range[2]The enzymatic nature of thrombin allows it to activate multiple PARs, contributing to its high potency.
Calcium MobilizationEC50 of ~1.9 µM (in neurons, as a proxy)[6]-PAR1 activation by this compound leads to a rapid, transient "spike" in intracellular calcium.[7]
Efficacy Both are full agonists, capable of inducing maximal platelet aggregation.
Kinetics of Activation Rapid and transient signalingBiphasic: Rapid, transient (PAR1) followed by prolonged, sustained (PAR4) signalingThe PAR4 component of thrombin signaling is crucial for the stabilization of platelet aggregates.
Granule Secretion Induces secretion of dense and α-granulesPotent inducer of dense and α-granule secretion[8]Thrombin generally induces a more robust and complete secretory response.

Signaling Pathways

The differential receptor activation by this compound and thrombin leads to distinct downstream signaling cascades.

This compound Signaling Pathway

This compound directly binds to and activates PAR1, leading to the coupling of Gαq and Gα12/13 proteins. This initiates a rapid but transient signaling cascade.

Tfllr_NH2_Signaling cluster_membrane Platelet Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors cluster_response Cellular Response Tfllr This compound PAR1 PAR1 Tfllr->PAR1 Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA Activation RhoGEF->RhoA Ca Ca²⁺ Mobilization (Rapid, Transient) IP3->Ca PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca->Aggregation Secretion Granule Secretion PKC->Secretion RhoA->Aggregation

Caption: this compound selectively activates PAR1, leading to rapid but transient platelet activation.

Thrombin Signaling Pathway

Thrombin activates both PAR1 and PAR4. While PAR1 activation provides a rapid initial signal, PAR4 activation results in a more sustained response, which is crucial for robust platelet activation and thrombus stability.

Thrombin_Signaling cluster_membrane Platelet Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors cluster_response Cellular Response Thrombin Thrombin PAR1 PAR1 (High Affinity) Thrombin->PAR1 Cleavage PAR4 PAR4 (Low Affinity) Thrombin->PAR4 Cleavage Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PAR4->Gq PAR4->G1213 PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF Ca_Rapid Ca²⁺ Mobilization (Rapid, Transient) PLC->Ca_Rapid from PAR1 Ca_Sustained Ca²⁺ Mobilization (Sustained) PLC->Ca_Sustained from PAR4 Full_Aggregation Full Platelet Aggregation & Thrombus Stability RhoGEF->Full_Aggregation Ca_Rapid->Full_Aggregation Ca_Sustained->Full_Aggregation Full_Secretion Robust Granule Secretion Ca_Sustained->Full_Secretion

Caption: Thrombin activates both PAR1 and PAR4, resulting in biphasic and sustained signaling.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes a standard method for comparing the effects of this compound and thrombin on platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[9]

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature with no brake to obtain PRP.[10]

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP is used to set the 100% aggregation baseline.

2. Aggregometry Procedure:

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Pre-warm PRP aliquots (e.g., 450 µL) to 37°C for 5 minutes in siliconized glass cuvettes with a stir bar.

  • Place a cuvette with PPP in the reference well of a light transmission aggregometer to calibrate for 100% light transmission. Place a PRP cuvette in the sample well to set the 0% baseline.

  • Add varying concentrations of this compound or thrombin to the PRP cuvettes to generate dose-response curves.

  • Record the change in light transmission for 5-10 minutes. Aggregation is quantified as the maximum percentage change in light transmission.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregometry cluster_analysis Data Analysis A Whole Blood Collection (Sodium Citrate) B Centrifugation (200 x g) to separate PRP A->B C PRP Adjustment to 2.5 x 10⁸ platelets/mL B->C D Pre-warm PRP to 37°C C->D E Calibrate Aggregometer (0% with PRP, 100% with PPP) D->E F Add Agonist (this compound or Thrombin) E->F G Record Light Transmission F->G H Calculate % Aggregation G->H I Generate Dose-Response Curves H->I J Determine EC50 Values I->J

Caption: Workflow for comparing platelet aggregation induced by this compound and thrombin.

Conclusion

This compound and thrombin are both potent activators of platelets, but they function through distinct mechanisms with different potencies and signaling kinetics.

  • This compound is a valuable research tool for specifically investigating PAR1-mediated signaling . Its effects are characterized by rapid onset and transient signaling.

  • Thrombin , as a physiological agonist, activates both PAR1 and PAR4 , resulting in a more complex, biphasic, and sustained platelet activation. This dual-receptor activation is critical for the formation of stable thrombi in vivo.

For drug development professionals, understanding these differences is paramount. Targeting PAR1 alone may offer a less potent but potentially safer antiplatelet strategy with a lower bleeding risk compared to broad-spectrum thrombin inhibitors. Conversely, for applications requiring robust and sustained platelet inhibition, targeting the downstream effectors common to both PAR1 and PAR4 signaling may be more effective. The choice of agonist in preclinical studies should, therefore, be carefully considered based on the specific research question and the desired translational relevance.

References

A Comparative Guide to Tfllr-NH2 and SFLLRN-NH2 as PAR1 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used synthetic peptide agonists for Protease-Activated Receptor 1 (PAR1): Tfllr-NH2 and SFLLRN-NH2. Both peptides mimic the N-terminal sequence ('tethered ligand') that is unmasked when thrombin cleaves PAR1, thereby activating the receptor independently of proteolytic cleavage. This allows for the precise study of PAR1-mediated signaling pathways in various physiological and pathological contexts.

Mechanism of Action and Signaling Pathways

Protease-Activated Receptor 1 is a G protein-coupled receptor (GPCR) that plays a critical role in hemostasis, thrombosis, and inflammation. Activation of PAR1 by agonists like this compound and SFLLRN-NH2 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11 and Gα12/13 proteins.

  • Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

  • Gα12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which is involved in cytoskeleton rearrangement and cell shape changes.

Furthermore, PAR1 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), members of the Mitogen-Activated Protein Kinase (MAPK) family, which are involved in cell proliferation, differentiation, and survival.[1]

PAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR1 PAR1 Gq Gαq/11 PAR1->Gq G1213 Gα12/13 PAR1->G1213 Agonist Agonist (this compound / SFLLRN-NH2) Agonist->PAR1 binds PLC PLC Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (ER) IP3->Ca_Store acts on PKC PKC DAG->PKC activates Ca_Release ↑ [Ca²⁺]i Ca_Store->Ca_Release Downstream Downstream Effects (e.g., Platelet Aggregation, Cell Proliferation) Ca_Release->Downstream ERK p-ERK1/2 PKC->ERK ROCK ROCK RhoA->ROCK activates ROCK->Downstream ERK->Downstream

Caption: Simplified PAR1 signaling pathways.

Comparative Performance Data

Direct quantitative comparisons of this compound and SFLLRN-NH2 in the same experimental system are limited in published literature. However, data from various studies provide insights into their individual potencies. This compound is frequently cited with a specific potency for inducing calcium mobilization.

AgonistAssay TypeSystemPotency (EC50)Reference
This compound Calcium Mobilization ([Ca²⁺]i)Cultured Rat Primary Spinal Afferent Neurons1.9 µM[2][3][4]
SFLLRN-NH2 Platelet AggregationHuman PlateletsNot explicitly quantified in sources, but used as a standard PAR1 agonist.[5]
Both Smooth Muscle RelaxationGuinea-Pig Lower Esophageal Sphincter StripsCaused moderate to marked concentration-dependent relaxation. Direct EC50 not provided.[6]

While both peptides are established PAR1 agonists, one study on guinea-pig lower esophageal sphincter noted that both this compound and SFLLRN-NH2 caused moderate, concentration-dependent relaxation in resting strips and marked relaxation in carbachol-contracted strips, indicating functional similarity in that tissue.[6] Given the lack of direct comparative potency data, researchers should consider empirically determining the EC50 for each peptide in their specific assay system.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize PAR1 agonists.

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation, often using a fluorescent indicator like Fura-2 AM.

Workflow Diagram

Calcium_Workflow cluster_prep Cell & Dye Preparation cluster_measurement Measurement & Analysis cluster_analysis Data Analysis A Seed cells in a 96-well black, clear-bottom plate B Culture overnight (37°C, 5% CO₂) A->B C Wash cells with HEPES-buffered saline (HBS) B->C D Load cells with Fura-2 AM dye solution (1 hour, RT, dark) C->D E Wash twice & add HBS (allow dye de-esterification) D->E F Place plate in reader (e.g., FlexStation) E->F G Measure baseline fluorescence (Ex: 340nm & 380nm, Em: 510nm) F->G H Inject Agonist (this compound or SFLLRN-NH2) G->H I Record kinetic fluorescence response H->I J Calculate 340/380nm excitation ratio I->J K Plot ratio vs. time J->K L Generate dose-response curve and calculate EC50 K->L

Caption: Workflow for a calcium mobilization assay.

Methodology:

  • Cell Preparation: Seed adherent cells (e.g., HEK293 expressing PAR1, or primary neurons) in a 96-well, black, clear-bottom plate at a density of 3.0 x 10⁴ cells/well and culture overnight.[7]

  • Dye Loading:

    • Wash cells once with 200 µL of HEPES-buffered saline (HBS).[7]

    • Prepare a Fura-2 AM loading solution in HBS.

    • Remove the HBS and add the dye solution to the cells. Incubate for 1 hour at room temperature in the dark.[7]

    • Remove the dye solution, wash the cells twice with HBS, and add 200 µL of HBS (supplemented with 2.5 mM probenecid to prevent dye extrusion) to each well.[7]

    • Incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the dye.[7]

  • Measurement:

    • Place the plate in a fluorescence microplate reader equipped with injectors (e.g., FlexStation).

    • Set the instrument to measure fluorescence emission at ~510 nm with excitation alternating between ~340 nm (for Ca²⁺-bound dye) and ~380 nm (for Ca²⁺-free dye).[8]

    • Record a stable baseline reading for several cycles.

    • Inject the PAR1 agonist (this compound or SFLLRN-NH2) at various concentrations.

    • Continue to record the fluorescence kinetically for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340nm/380nm) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[7]

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce the clumping of platelets, a key physiological response to PAR1 activation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).

    • Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.

  • Aggregometry:

    • Use a light transmission aggregometer. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

    • Pipette PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

    • Add the PAR1 agonist (this compound or SFLLRN-NH2) to the PRP.

    • Record the change in light transmission over time (typically 5-10 minutes) as the platelets aggregate.[9]

  • Data Analysis:

    • The primary endpoint is the maximum percentage of aggregation achieved.

    • Generate dose-response curves by testing a range of agonist concentrations to determine the EC50.

ERK Phosphorylation Western Blot Assay

This protocol detects the phosphorylation of ERK1/2 as a downstream marker of PAR1 activation.

Methodology:

  • Cell Culture and Stimulation:

    • Culture cells (e.g., HEK293, astrocytes) in appropriate plates until they reach 70-90% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[1]

    • Stimulate the cells with the PAR1 agonist for a predetermined time (e.g., 5-10 minutes, based on a time-course experiment).[10]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[1]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Express the results as the ratio of p-ERK to total ERK.

Conclusion

Both this compound and SFLLRN-NH2 are effective and widely used peptide agonists for studying PAR1. Quantitative data robustly characterizes the potency of this compound, with a frequently cited EC50 of 1.9 µM for calcium mobilization in neuronal cells.[2][3][4] While SFLLRN-NH2 is a canonical PAR1 agonist, specific EC50 values are less consistently reported across literature in direct comparison. The choice of agonist may be guided by the specific experimental system and the need for comparison with historical data. For novel systems, it is recommended that researchers perform head-to-head dose-response experiments to determine the relative potency of these peptides for their specific endpoint of interest.

References

RLLFT-NH2: A Validated Negative Control for the PAR1 Agagonist, Tfllr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

In the study of Protease-Activated Receptor 1 (PAR1), the synthetic peptide Tfllr-NH2 serves as a potent and selective agonist, mimicking the tethered ligand exposed upon proteolytic activation of the receptor. To ensure the specificity of observed effects, a reliable negative control is paramount. RLLFT-NH2, a peptide with the reverse amino acid sequence of this compound, is widely utilized for this purpose. This guide provides a comparative analysis of these two peptides, supported by experimental data, to validate the use of RLLFT-NH2 as an effective negative control.

Comparative Performance Data

Experimental evidence consistently demonstrates that while this compound elicits significant biological responses through PAR1 activation, RLLFT-NH2 remains inactive. This differential activity is crucial for attributing observed effects specifically to PAR1 stimulation. The following table summarizes key findings from comparative studies.

ParameterThis compoundRLLFT-NH2OutcomeReference
Inhibition of Neurally Evoked Chloride Secretion Significantly reduces secretory responses to electrical field stimulationNo significant effect on secretory responsesDemonstrates the specific inhibitory role of PAR1 activation on neuronal function in the colon.[1][2]
Increase in Colonic Permeability Induces a significant increase in colonic permeability in vivoDoes not increase colonic permeabilityHighlights the specific role of PAR1 activation in modulating epithelial barrier function.[3]
Intracellular Calcium Mobilization Elicits a robust increase in intracellular calcium ([Ca2+]i)No significant change in [Ca2+]iConfirms that RLLFT-NH2 does not trigger the canonical PAR1 signaling pathway.Implied by agonist activity[4]

Signaling Pathway and Experimental Design

The activation of PAR1 by this compound initiates a well-defined signaling cascade, which is absent when cells are treated with RLLFT-NH2. The experimental workflow to differentiate between the activity of these two peptides typically involves measuring a downstream signaling event or a physiological outcome.

cluster_ligand Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Tfllr This compound PAR1 PAR1 Receptor Tfllr->PAR1 Binds and Activates Rllft RLLFT-NH2 (Negative Control) Rllft->PAR1 Does Not Bind/Activate Gq Gq Protein Activation PAR1->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca Response Cellular Response (e.g., Ion Secretion, Permeability Change) Ca->Response

Figure 1: PAR1 Signaling Pathway Activation

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Assay and Data Analysis Cells Prepare PAR1-expressing cells or tissues Tfllr Treat with this compound (Agonist) Cells->Tfllr Rllft Treat with RLLFT-NH2 (Negative Control) Cells->Rllft Vehicle Treat with Vehicle (Baseline Control) Cells->Vehicle Assay Perform Assay (e.g., Calcium Imaging, Ussing Chamber) Tfllr->Assay Rllft->Assay Vehicle->Assay Data Measure Outcome (e.g., Fluorescence, Short-Circuit Current) Assay->Data Compare Compare Results Data->Compare

Figure 2: Experimental Workflow for Comparison

Experimental Protocols

Inhibition of Neurally Evoked Chloride Secretion in Mouse Colon

This protocol is adapted from Buresi et al., 2005, Am J Physiol Gastrointest Liver Physiol.[1][2]

  • Tissue Preparation: Segments of mouse colon are excised and mounted in Ussing chambers, which allow for the measurement of ion transport across the epithelial tissue.

  • Acclimatization: The tissues are bathed in Krebs buffer and allowed to acclimatize until a stable baseline short-circuit current (Isc), a measure of net ion transport, is achieved.

  • Treatment: Tissues are pre-treated by adding this compound, RLLFT-NH2, or a saline vehicle to the serosal side of the chamber.

  • Stimulation: Electrical field stimulation (EFS) is applied to the tissues to induce neurally-mediated chloride secretion.

  • Measurement: The change in Isc in response to EFS is recorded. A significant reduction in the EFS-induced Isc change in the presence of this compound, but not RLLFT-NH2 or vehicle, indicates a specific PAR1-mediated inhibition of neural activity.

In Vivo Colonic Permeability Assay

This protocol is based on the methodology described in Chin et al.

  • Animal Preparation: Mice are anesthetized for the procedure.

  • Treatment Administration: A solution containing this compound or RLLFT-NH2 is infused into the colon.

  • Permeability Tracer: A tracer molecule, such as 51Cr-EDTA, is co-infused into the colon.

  • Blood Sampling: After a defined period (e.g., 3 hours), blood samples are collected.

  • Quantification: The amount of the tracer that has passed from the colon into the bloodstream is quantified. An increase in the tracer concentration in the blood of mice treated with this compound, compared to those treated with RLLFT-NH2, indicates an increase in colonic permeability due to PAR1 activation.[3]

Conclusion

The reversed sequence peptide, RLLFT-NH2, consistently fails to elicit the biological responses triggered by the PAR1 agonist, this compound. Its lack of activity in functional assays, such as the inhibition of neurally evoked chloride secretion and the induction of colonic permeability, validates its use as a robust and reliable negative control in studies investigating PAR1 signaling. The use of RLLFT-NH2 allows researchers to confidently attribute the effects of this compound to the specific activation of Protease-Activated Receptor 1.

References

Validating Tfllr-NH2 Specificity: A Comparative Guide Using PAR1 Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the PAR1 agonist, Tfllr-NH2, in wild-type versus Protease-Activated Receptor 1 (PAR1) knockout mouse models. The data presented herein robustly demonstrates the specificity of this compound for PAR1, a critical parameter for its use in research and potential therapeutic development.

Introduction to this compound and PAR1

This compound is a synthetic peptide agonist designed to selectively activate PAR1, a G-protein coupled receptor involved in a myriad of physiological processes, including thrombosis, inflammation, and vascular permeability.[1] PAR1 is activated via proteolytic cleavage of its N-terminus by proteases like thrombin, which exposes a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. This compound mimics this tethered ligand, thereby activating the receptor directly. To rigorously validate that the observed effects of this compound are exclusively mediated by PAR1, the use of PAR1 knockout (PAR1-/-) mice is the gold standard. These mice lack the gene for PAR1 and therefore should not exhibit physiological responses to a truly specific PAR1 agonist.

Comparative In Vivo Efficacy: Wild-Type vs. PAR1 Knockout Mice

The hallmark of a specific receptor agonist is the absence of its characteristic effects in a knockout model. Studies comparing the in vivo effects of this compound and other PAR1-activating peptides in wild-type and PAR1 knockout mice have consistently demonstrated this specificity across various physiological parameters.

Vascular Permeability (Evans Blue Extravasation)

A key function of PAR1 activation is the induction of vascular permeability. In a study assessing this effect, the administration of a PAR1-activating peptide (TF-NH2) led to a significant, 2- to 8-fold increase in Evans blue extravasation in various tissues of wild-type mice, indicating increased vascular leakage.[1][2][3] In stark contrast, this effect was completely absent in PAR1 knockout mice, providing strong evidence for the PAR1-specific action of the agonist.[1][2][3]

TissueFold Increase in Evans Blue Extravasation (Wild-Type)Response in PAR1 Knockout Mice
Bladder2-8 foldNo significant increase
Oesophagus2-8 foldNo significant increase
Stomach2-8 foldNo significant increase
Intestine2-8 foldNo significant increase
Pancreas2-8 foldNo significant increase
Hemodynamic Responses

The cardiovascular effects of a PAR-1 selective activating peptide, TFLLRNPNDK, were evaluated in anesthetized wild-type and PAR-1 knockout mice. In wild-type mice, the peptide induced hypotension and a decrease in heart rate. These hemodynamic responses were entirely absent in the PAR-1 knockout mice, further confirming the specificity of the peptide for PAR-1 in mediating these cardiovascular effects.

ParameterResponse in Wild-Type MiceResponse in PAR1 Knockout Mice
Mean Arterial PressureHypotensionNo significant change
Heart RateDecreaseNo significant change

Comparative In Vitro Activity: Cellular Responses

Cellular assays provide a controlled environment to dissect the molecular mechanisms of agonist specificity. The activation of PAR1 by this compound initiates intracellular signaling cascades, most notably an increase in intracellular calcium concentration ([Ca2+]i).

Calcium Mobilization
Cell TypeResponse to this compound
Wild-Type AstrocytesIncreased intracellular calcium
PAR1 Knockout AstrocytesNo change in intracellular calcium

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tfllr This compound PAR1 PAR1 Tfllr->PAR1 binds & activates Gq Gq PAR1->Gq couples to G1213 G12/13 PAR1->G1213 couples to PLC PLC Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC ROCK ROCK Activation RhoA->ROCK

Figure 1: this compound Activated PAR1 Signaling Pathway.

Experimental_Workflow cluster_groups Experimental Groups cluster_treatment Treatment cluster_assays In Vivo / In Vitro Assays WT_mice Wild-Type Mice Tfllr_admin Administer this compound (or vehicle control) WT_mice->Tfllr_admin KO_mice PAR1 Knockout Mice KO_mice->Tfllr_admin Vascular_perm Vascular Permeability Assay (Evans Blue Extravasation) Tfllr_admin->Vascular_perm Hemodynamics Hemodynamic Monitoring (Blood Pressure, Heart Rate) Tfllr_admin->Hemodynamics Calcium_assay Calcium Mobilization Assay (Isolated Cells) Tfllr_admin->Calcium_assay WT_response Physiological Response Observed Vascular_perm->WT_response KO_no_response No Physiological Response Observed Vascular_perm->KO_no_response Hemodynamics->WT_response Hemodynamics->KO_no_response Calcium_assay->WT_response Calcium_assay->KO_no_response

Figure 2: Experimental Workflow for Validating this compound Specificity.

Experimental Protocols

In Vivo Vascular Permeability Assay (Evans Blue Extravasation)
  • Animal Preparation: Adult wild-type and PAR1 knockout mice are used.

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Injection: A solution of this compound (e.g., 3 µmol/kg in physiological saline) is co-injected with Evans blue dye (e.g., 33.3 mg/kg in saline) into the lateral tail vein. Control animals receive saline vehicle and Evans blue.

  • Circulation and Perfusion: The peptide and dye are allowed to circulate for a defined period (e.g., 10 minutes). Mice are then transcardially perfused with physiological saline containing heparin to remove intravascular Evans blue.

  • Tissue Collection and Dye Extraction: Various tissues (e.g., bladder, esophagus, stomach, intestine, pancreas) are excised and weighed. The tissues are then incubated in formamide for 48 hours to extract the Evans blue dye.

  • Quantification: The amount of extracted Evans blue is quantified by measuring the absorbance of the formamide solution spectrophotometrically at 650 nm. The results are typically expressed as µg of Evans blue per gram of wet tissue weight.

In Vitro Calcium Mobilization Assay
  • Cell Culture: Primary astrocytes are isolated and cultured from wild-type and PAR1 knockout mouse pups.

  • Dye Loading: Cultured cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol. This dye increases its fluorescence upon binding to free intracellular calcium.

  • Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence plate reader or microscope.

  • Agonist Stimulation: A solution of this compound at various concentrations is added to the cells.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time. A rapid increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak change in fluorescence is measured for each concentration of this compound. The results are compared between wild-type and PAR1 knockout cells to determine if the response is PAR1-dependent.

Conclusion

The collective evidence from in vivo and in vitro studies using PAR1 knockout mice unequivocally demonstrates the high specificity of this compound for the PAR1 receptor. The absence of this compound-induced effects, such as vascular permeability and calcium mobilization, in PAR1 knockout models provides a solid foundation for its use as a selective tool to probe PAR1 function in various physiological and pathological contexts. Researchers and drug development professionals can confidently utilize this compound in their studies, assured of its specific on-target activity.

References

Comparative Analysis of Tfllr-NH2 Cross-reactivity with Protease-Activated Receptors (PARs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective PAR1 agonist, Tfllr-NH2, and its cross-reactivity with other members of the protease-activated receptor family: PAR2, PAR3, and PAR4. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Summary of this compound Activity on PAR Receptors

This compound is a synthetic peptide agonist known for its high selectivity towards PAR1.[1][2] Experimental data consistently demonstrates potent activation of PAR1, while its activity on other PAR subtypes is significantly lower, indicating a favorable selectivity profile for targeted research applications.

Quantitative Comparison of this compound Activity

The following table summarizes the half-maximal effective concentration (EC50) and binding affinity (Ki) of this compound for each of the four PAR receptors. This data is compiled from various in vitro studies.

ReceptorAgonistEC50 (µM)Ki (µM)Potency Rank
PAR1 This compound 1.9 [1][2][3]Not Reported1
PAR2This compound>1000>1000[4]4
PAR3This compoundNot ReportedNot Reported-
PAR4This compoundSignificantly > 1.9Not Reported3

Experimental Methodologies

The data presented in this guide is primarily derived from in vitro functional assays, most commonly calcium mobilization assays. These assays are a standard method for determining the activation of G-protein coupled receptors (GPCRs) like the PAR family.

Calcium Mobilization Assay Protocol

This protocol outlines the general steps for assessing PAR receptor activation by measuring changes in intracellular calcium concentration.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected to express the specific human PAR receptor of interest (PAR1, PAR2, PAR3, or PAR4). Cells are cultured in a suitable medium until they reach the desired confluency for the assay.

  • Cell Plating: The transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. The dye is loaded into the cells, where it is cleaved by intracellular esterases, trapping it in the cytoplasm.

  • Agonist Preparation: A serial dilution of the test agonist (this compound) and control agonists for each PAR receptor are prepared in the assay buffer.

  • Fluorescence Measurement: The microplate is placed in a fluorescence plate reader (e.g., FLIPR). The baseline fluorescence is measured before the addition of the agonist.

  • Agonist Addition and Signal Detection: The agonist solutions are automatically added to the wells, and the change in fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Data Analysis: The fluorescence data is analyzed to determine the concentration-response curve for each agonist on each receptor. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from this curve.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the general signaling pathway of PAR receptors.

experimental_workflow cluster_prep Cell Preparation cluster_assay Calcium Mobilization Assay cluster_analysis Data Analysis cell_culture Culture HEK293 cells transfection Transfect cells with PAR1, PAR2, PAR3, or PAR4 plasmid cell_culture->transfection seeding Seed transfected cells into microplates transfection->seeding dye_loading Load cells with Fluo-4 AM dye seeding->dye_loading agonist_prep Prepare serial dilutions of this compound measurement Measure fluorescence in plate reader (FLIPR) dye_loading->measurement agonist_addition Add this compound and measure fluorescence change measurement->agonist_addition data_analysis Analyze fluorescence data agonist_addition->data_analysis curve_fitting Generate concentration-response curves data_analysis->curve_fitting ec50_calc Calculate EC50 values curve_fitting->ec50_calc

Caption: Workflow for assessing this compound cross-reactivity.

par_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR PAR Receptor G_protein Gq/11 PAR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates downstream Downstream Signaling PKC->downstream Tfllr This compound Tfllr->PAR Activation

Caption: PAR receptor signaling pathway upon agonist activation.

Discussion of Selectivity

The high selectivity of this compound for PAR1 over other PAR subtypes is a critical attribute for its use as a research tool. The substitution of threonine for serine at the N-terminus of the parent peptide SFLLR-NH2, which is known to have some cross-reactivity with PAR2, significantly enhances its specificity for PAR1. This allows for the targeted investigation of PAR1-mediated signaling pathways and physiological functions without the confounding effects of activating other PAR receptors.

The lack of significant cross-reactivity is particularly important in complex biological systems where multiple PARs may be co-expressed. The data indicates that at concentrations where this compound potently activates PAR1, its effect on PAR2 and PAR4 is negligible. This selectivity is crucial for attributing observed biological responses specifically to PAR1 activation.

References

FSLLR-NH2: A Validated Inactive Control for Tfllr-NH2 in PAR1 Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, neuroscience, and drug development, the use of precise controls is paramount to validate experimental findings. This guide provides a comparative analysis of FSLLR-NH2 as an inactive control peptide for experiments involving the Protease-Activated Receptor 1 (PAR1) agonist, Tfllr-NH2.

This document outlines the differential effects of these two peptides on key cellular and physiological responses, supported by experimental data. Detailed protocols and signaling pathway diagrams are provided to facilitate the design and interpretation of experiments utilizing this critical agonist-control pair.

Performance Comparison: this compound vs. FSLLR-NH2

This compound is a selective agonist of PAR1, a G-protein coupled receptor involved in a myriad of physiological and pathological processes, including thrombosis, inflammation, and nociception.[1] In contrast, FSLLR-NH2, a scrambled peptide analog, has been demonstrated to be an effective negative control, showing no significant activation of PAR1.[1][2]

Intracellular Calcium Mobilization

Activation of PAR1 by agonists like this compound typically leads to a rapid increase in intracellular calcium ([Ca2+]i) levels. Studies in cultured dorsal root ganglion (DRG) neurons have shown that this compound elicits a robust, concentration-dependent increase in [Ca2+]i. In contrast, FSLLR-NH2 does not induce a significant calcium response, confirming its inactivity at the PAR1 receptor.

PeptideConcentrationCell TypePeak [Ca2+]i Increase (nM above basal)Responding Neurons (%)
This compound10 µMCultured DRG Neurons196.5 ± 20.450-80%
FSLLR-NH2Not specifiedCultured DRG NeuronsNo significant increaseNot applicable

Table 1: Comparison of this compound and FSLLR-NH2 on intracellular calcium mobilization in cultured neurons. Data extracted from de Garavilla et al. (2001).[1]

In Vivo Inflammatory Response: Paw Edema

The pro-inflammatory effects of PAR1 activation can be assessed in vivo by measuring paw edema following intraplantar injection. This compound induces a marked and sustained increase in paw volume, indicative of an inflammatory response. Conversely, FSLLR-NH2, when injected at the same dose, does not elicit a significant edematous response, further validating its use as an inactive control in vivo.

Peptide (100 µg)Time Post-Injection (hours)Increase in Paw Volume (ml over basal)
This compound10.51 ± 0.03
20.45 ± 0.04
40.38 ± 0.05
60.35 ± 0.05
FSLLR-NH21No significant increase
2No significant increase
4No significant increase
6No significant increase

Table 2: Comparison of this compound and FSLLR-NH2 on rat paw edema. Data extracted from de Garavilla et al. (2001).[1]

Experimental Protocols

Intracellular Calcium Imaging using Fura-2 AM

This protocol is a synthesized methodology based on established calcium imaging techniques and the specific reagents used in the cited literature.[1][3][4]

1. Cell Preparation:

  • Plate cultured neurons (e.g., dorsal root ganglion neurons) on glass coverslips coated with a suitable adhesive (e.g., poly-L-lysine).
  • Allow cells to adhere and grow under standard culture conditions.

2. Fura-2 AM Loading:

  • Prepare a 1 µM Fura-2 AM loading solution in a physiological buffer (e.g., Tyrode's solution).
  • Incubate the cells with the Fura-2 AM solution for 30 minutes at 37°C in the dark.
  • Wash the cells with the physiological buffer to remove extracellular dye.

3. Calcium Imaging:

  • Mount the coverslip onto an imaging chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
  • Perfuse the cells with the physiological buffer to establish a stable baseline fluorescence.
  • Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
  • Introduce this compound (e.g., 10 µM) or FSLLR-NH2 into the perfusion system.
  • Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.

4. Data Analysis:

  • Calculate the change in intracellular calcium concentration from the fluorescence ratio, typically after calibration with ionomycin and a calcium-free buffer containing a calcium chelator like EGTA.

Visualizing the Mechanisms

PAR1 Signaling Pathway

Protease-Activated Receptor 1 (PAR1) is activated by the cleavage of its N-terminus by proteases like thrombin, or by synthetic peptide agonists such as this compound, which mimic the newly exposed tethered ligand. This activation triggers downstream signaling cascades through G-protein coupling, primarily Gαq/11 and Gα12/13, leading to various cellular responses.

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 cleavage This compound This compound This compound->PAR1 activation Gq/11 Gq/11 PAR1->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response

PAR1 signaling cascade leading to cellular responses.
Experimental Workflow: Validating FSLLR-NH2 as a Control

The following workflow illustrates the logical steps to confirm the inactivity of FSLLR-NH2 relative to the activity of this compound in a typical cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis & Conclusion Culture_Cells Culture PAR1-expressing cells Load_Dye Load with Ca²⁺ indicator dye Culture_Cells->Load_Dye Split_Cells Divide cells into three groups Load_Dye->Split_Cells Group_Control Group 1: Vehicle Control Split_Cells->Group_Control Group_Tfllr Group 2: Add this compound Split_Cells->Group_Tfllr Group_FSLLR Group 3: Add FSLLR-NH2 Split_Cells->Group_FSLLR Measure_Ca Measure intracellular [Ca²⁺] Group_Control->Measure_Ca Group_Tfllr->Measure_Ca Response Significant [Ca²⁺] increase Group_FSLLR->Measure_Ca No_Response No significant [Ca²⁺] increase Compare_Results Compare [Ca²⁺] responses Measure_Ca->Compare_Results Conclusion Conclusion: FSLLR-NH2 is an inactive control Compare_Results->Conclusion No_Response->Compare_Results Response->Compare_Results

Workflow for comparing this compound and FSLLR-NH2 effects.

References

Confirming PAR1 activation with a secondary assay after Tfllr-NH2 stimulation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Activation of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR), by agonists such as Tfllr-NH2, initiates a cascade of intracellular signaling events. While an initial assay may indicate PAR1 activation, employing a secondary, mechanistically distinct assay is crucial for robust confirmation and a deeper understanding of the signaling profile. This guide provides a comparative overview of common secondary assays used to validate PAR1 activation, complete with experimental data, detailed protocols, and visual workflows.

Comparison of Secondary Assays for PAR1 Activation

Following initial stimulation with a PAR1 agonist like this compound, secondary assays can provide orthogonal confirmation of receptor engagement and downstream signaling. The choice of assay often depends on the specific research question, available equipment, and desired throughput. Below is a comparison of three widely used secondary assays: Intracellular Calcium Mobilization, ERK1/2 Phosphorylation, and PAR1 Receptor Internalization.

Assay Parameter Intracellular Calcium Mobilization ERK1/2 Phosphorylation PAR1 Receptor Internalization
Principle Measures the transient increase in intracellular calcium ([Ca2+]) following Gαq-PLC activation.Detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key event in the MAPK signaling cascade.Visualizes the agonist-induced translocation of PAR1 from the plasma membrane to intracellular compartments.
Typical Agonist Potency (EC50) For this compound, the reported EC50 is approximately 1.9 µM.[1][2]Generally, a rightward shift in potency is observed compared to calcium assays for many GPCRs.Requires higher agonist concentrations and longer incubation times compared to proximal signaling events.
Assay Kinetics Rapid and transient, with signals peaking within seconds to a minute.Slower and more sustained, with phosphorylation typically detected from minutes to hours after stimulation.[3]A relatively slow process, occurring over minutes to hours.
Throughput High-throughput compatible using plate-based fluorescent readers.Moderate to high-throughput (e.g., In-Cell Western, HTRF) or lower throughput (Western blotting).Low to moderate throughput, often relying on microscopy and image analysis.
Key Advantages - Direct measure of Gαq coupling- High sensitivity and robust signal window- Well-established and readily available reagents- Measures a key downstream signaling event relevant to cell proliferation and differentiation- Can detect signaling through G protein-dependent and independent (β-arrestin) pathways- Provides direct visual evidence of receptor activation and subsequent desensitization- Can elucidate mechanisms of signal termination
Key Limitations - Signal can be transient and may be missed without rapid detection- Does not capture signaling through other G protein pathways (e.g., Gα12/13)- Indirect measure of receptor activation- Can be influenced by crosstalk from other signaling pathways- Lower throughput and more complex data analysis- May not be as sensitive as biochemical assays

Signaling Pathways and Experimental Workflow

To visually conceptualize the processes involved, the following diagrams illustrate the PAR1 signaling cascade and a general workflow for a secondary confirmation assay.

PAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PAR1 PAR1 Gq Gαq PAR1->Gq Coupling Receptor_Internalization Receptor Internalization PAR1->Receptor_Internalization PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Tfllr This compound Tfllr->PAR1 Activation ER Endoplasmic Reticulum IP3->ER Ca²⁺ Release PKC PKC DAG->PKC Ca2 Ca²⁺ Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Nucleus Nucleus pERK->Nucleus Gene Transcription ER->Ca2

Figure 1: PAR1 Signaling Cascade.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (PAR1-expressing cells) Plating Plate Cells Cell_Culture->Plating Stimulation Stimulate with this compound (Dose-response and time-course) Plating->Stimulation Assay_Execution Perform Secondary Assay (e.g., Calcium, p-ERK, Internalization) Stimulation->Assay_Execution Controls Include Vehicle and Positive Controls Controls->Assay_Execution Data_Acquisition Data Acquisition Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (e.g., EC50, Z'-factor, Imaging) Data_Acquisition->Data_Analysis

Figure 2: General Experimental Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for the three key secondary assays discussed.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux using a fluorescent indicator like Fluo-4 AM.

Materials:

  • PAR1-expressing cells (e.g., HEK293, CHO)

  • Black, clear-bottom 96-well or 384-well plates

  • This compound peptide

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed PAR1-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM), Pluronic F-127 (0.02-0.04%), and optionally probenecid (1-2.5 mM) in HBSS/HEPES buffer.

    • Remove the cell culture medium and wash the cells once with HBSS/HEPES.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells 2-3 times with HBSS/HEPES buffer to remove extracellular dye. Leave a final volume of buffer in each well.

  • Assay Execution:

    • Place the plate in a fluorescence plate reader equipped with an automated injector.

    • Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Establish a baseline fluorescence reading for each well.

    • Inject a prepared solution of this compound at various concentrations into the wells.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blotting)

This protocol details the detection of phosphorylated ERK1/2 by Western blotting.

Materials:

  • PAR1-expressing cells

  • Cell culture plates (e.g., 6-well or 12-well)

  • This compound peptide

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Serum Starvation: Plate PAR1-expressing cells and grow to 80-90% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-24 hours prior to stimulation.

  • Stimulation: Treat the serum-starved cells with various concentrations of this compound for a predetermined time (e.g., 5, 10, 30 minutes). Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.

    • Calculate the ratio of phospho-ERK to total ERK for each sample.

    • Plot this ratio against the agonist concentration to generate a dose-response curve.

PAR1 Receptor Internalization Assay (Immunofluorescence)

This protocol describes how to visualize PAR1 internalization using immunofluorescence and confocal microscopy.

Materials:

  • PAR1-expressing cells (preferably with an N-terminal epitope tag, e.g., FLAG or HA)

  • Glass coverslips or imaging-compatible plates

  • This compound peptide

  • Primary antibody against the epitope tag

  • Fluorophore-conjugated secondary antibody

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips or in imaging plates and allow them to adhere and grow.

  • Stimulation: Treat the cells with this compound (typically at a high concentration, e.g., 10-100 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells again with PBS.

  • Immunostaining:

    • Permeabilize the cells with permeabilization buffer for 10 minutes (if detecting internalized receptors).

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate with the primary antibody against the PAR1 epitope tag for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides with mounting medium.

    • Image the cells using a confocal microscope.

  • Data Analysis:

    • Visually inspect the images for changes in PAR1 localization. In unstimulated cells, PAR1 should be predominantly at the plasma membrane. Upon stimulation, PAR1 will appear in intracellular vesicles.

    • For quantitative analysis, image analysis software can be used to measure the ratio of intracellular to plasma membrane fluorescence intensity.

By employing these secondary assays, researchers can confidently confirm PAR1 activation and gain valuable insights into the specific signaling pathways engaged by agonists like this compound. This multi-assay approach is fundamental for a thorough characterization of PAR1-targeted compounds in both basic research and drug development.

References

A Researcher's Guide to Tfllr-NH2: A Comparative Overview of Commercially Available PAR1 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the role of Protease-Activated Receptor 1 (PAR1), the selective peptide agonist Tfllr-NH2 is an indispensable tool. Its ability to mimic the action of thrombin in activating PAR1 allows for precise studies of this receptor's function in various physiological and pathological processes. However, the reliability and reproducibility of experimental data are intrinsically linked to the quality and consistency of the reagents used. This guide provides a side-by-side comparison of this compound from various suppliers, focusing on publicly available data and offering standardized protocols for in-house validation.

Supplier and Product Overview

Several reputable suppliers offer this compound for research purposes. While a direct, independent comparative study of these products is not publicly available, researchers can make informed decisions based on the information provided by each supplier. The following table summarizes key specifications for this compound from prominent vendors.

SupplierProduct NamePurityFormCAS Number
MedchemExpress This compound>99%Solid197794-83-5
Tocris Bioscience This compound≥95% (HPLC)Solid197794-83-5
APExBIO This compound>98%Solid197794-83-5
Abcam This compound, PAR1 agonist peptide>95%Solid197794-83-5
BioCrick This compound>98%Solid197794-83-5
Sigma-Aldrich This compound PAR-1 agonistNot specifiedSolid197794-83-5

Note: Purity levels are as stated by the suppliers and may be determined by different analytical methods. Researchers are encouraged to request batch-specific certificates of analysis for detailed information.

Understanding the Mechanism: The PAR1 Signaling Pathway

This compound acts as a selective agonist for Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR).[1][2][3][4][5] The canonical activation of PAR1 involves the proteolytic cleavage of its extracellular N-terminus by proteases like thrombin, unmasking a new N-terminus that acts as a tethered ligand, binding to the receptor and triggering downstream signaling. This compound mimics this tethered ligand, directly activating the receptor without the need for proteolytic cleavage.

Upon activation, PAR1 couples to various G proteins, primarily Gαq/11, Gα12/13, and Gαi/o, initiating a cascade of intracellular events.[2] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates RhoGEFs, leading to the activation of RhoA and subsequent downstream effects on the cytoskeleton. The Gαi/o pathway inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAR1 PAR1 This compound->PAR1 Agonist Binding G_protein Gαq/11, Gα12/13, Gαi/o PAR1->G_protein Activation PLC PLC G_protein->PLC Gαq/11 AC_inhibited Adenylyl Cyclase (inhibited) G_protein->AC_inhibited Gαi/o RhoGEF RhoGEF G_protein->RhoGEF Gα12/13 PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_reduction cAMP Reduction AC_inhibited->cAMP_reduction RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Responses (e.g., platelet aggregation, cell proliferation) Ca_release->Cellular_Response PKC->Cellular_Response cAMP_reduction->Cellular_Response RhoA->Cellular_Response

Caption: Simplified PAR1 signaling pathway activated by this compound.

Experimental Protocols for In-House Comparison

To ensure the selection of the most suitable this compound for your specific research needs, it is highly recommended to perform in-house validation. The following are detailed protocols for key experiments to assess the purity and activity of this compound from different suppliers.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To independently verify the purity of the this compound peptide.

Materials:

  • This compound samples from different suppliers

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector (214 nm)

Protocol:

  • Prepare a stock solution of each this compound sample in water or a suitable buffer (e.g., 1 mg/mL).

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10-20 µL of the sample solution.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 214 nm.

  • The purity is calculated by dividing the peak area of the main peptide by the total peak area of all detected peaks.

Activity Assessment by Calcium Mobilization Assay

Objective: To determine the functional activity of this compound by measuring its ability to induce intracellular calcium release in PAR1-expressing cells.

Materials:

  • PAR1-expressing cells (e.g., HEK293 cells stably expressing PAR1, or endogenous PAR1-expressing cells like platelets or endothelial cells)

  • This compound samples from different suppliers

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Multi-well plate reader with fluorescence detection capabilities

Protocol:

  • Seed the PAR1-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with 5 µM Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound from each supplier in the assay buffer.

  • Place the plate in the plate reader and record the baseline fluorescence.

  • Add the different concentrations of this compound to the wells and immediately start recording the fluorescence intensity over time (typically for 1-2 minutes).

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Calculate the EC50 value (the concentration of agonist that gives half-maximal response) for each supplier's this compound by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_preparation Preparation cluster_purity Purity Analysis cluster_activity Activity Assay cluster_comparison Comparison Suppliers This compound from Suppliers A, B, C Stock_Solutions Prepare Stock Solutions Suppliers->Stock_Solutions HPLC HPLC Analysis Stock_Solutions->HPLC Agonist_Addition Add this compound dilutions Stock_Solutions->Agonist_Addition Purity_Data Purity Data (%) HPLC->Purity_Data Data_Table Supplier |  Purity |  EC50 Purity_Data->Data_Table:f1 Cell_Culture Culture PAR1-expressing cells Dye_Loading Load cells with Calcium Dye Cell_Culture->Dye_Loading Dye_Loading->Agonist_Addition Fluorescence_Reading Measure Fluorescence Agonist_Addition->Fluorescence_Reading EC50_Calculation Calculate EC50 Fluorescence_Reading->EC50_Calculation EC50_Calculation->Data_Table:f2

Caption: Workflow for comparing this compound from different suppliers.

Conclusion

The selection of a high-quality this compound is critical for obtaining reliable and reproducible results in PAR1 research. While suppliers provide initial quality control data, conducting in-house validation is a crucial step for any research laboratory. By systematically assessing the purity and functional activity of this compound from different sources using standardized protocols, researchers can confidently select the most appropriate reagent for their experimental needs, ultimately contributing to the robustness and impact of their scientific findings.

References

Validating the absence of endotoxin contamination in Tfllr-NH2 preparations.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like Tfllr-NH2 is paramount to the validity and safety of their experimental and therapeutic applications. One of the most critical aspects of this purity is the absence of endotoxin contamination. This guide provides a comprehensive comparison of methods for validating the absence of endotoxins in this compound preparations, complete with experimental protocols and illustrative data.

This compound, a selective agonist of the Protease-Activated Receptor 1 (PAR1), is a valuable tool in studying a range of physiological processes. However, being a synthetic peptide, it is susceptible to contamination with endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria. These contaminants can elicit strong inflammatory responses, potentially confounding experimental results and posing a significant risk in pre-clinical and clinical applications.

This guide outlines the established Limulus Amebocyte Lysate (LAL) assay, the gold standard for endotoxin detection, and explores two robust alternatives: the Recombinant Factor C (rFC) Assay and the Monocyte Activation Test (MAT).

Comparative Analysis of Endotoxin Detection Methods

The choice of endotoxin detection method can impact the sensitivity, specificity, and efficiency of quality control processes. Below is a summary of hypothetical endotoxin levels in different this compound preparations, as determined by the three discussed methods. This data is for illustrative purposes to demonstrate a comparative framework.

This compound PreparationLimulus Amebocyte Lysate (LAL) Assay (EU/mg)Recombinant Factor C (rFC) Assay (EU/mg)Monocyte Activation Test (MAT) (EU/mg equivalent)
Standard Grade < 0.5< 0.5< 0.5
Endotoxin-Controlled < 0.01[1]< 0.01< 0.01
High Purity (Endotoxin-Free Certified) < 0.005< 0.005< 0.005

EU = Endotoxin Units

Understanding the this compound Signaling Pathway

This compound activates PAR1, a G-protein coupled receptor, initiating a cascade of intracellular events. Understanding this pathway is crucial for interpreting the biological effects of the peptide and ensuring that observed responses are not due to endotoxin-induced artifacts.

PAR1_Signaling_Pathway cluster_G_Proteins G-Proteins Tfllr_NH2 This compound PAR1 PAR1 Receptor Tfllr_NH2->PAR1 activates Gq_11 Gαq/11 PAR1->Gq_11 couples to G12_13 Gα12/13 PAR1->G12_13 couples to Gi_o Gαi/o PAR1->Gi_o couples to PLC Phospholipase C (PLC) Gq_11->PLC activates RhoA RhoA G12_13->RhoA activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase inhibits ERK1_2 ERK1/2 Activation Gi_o->ERK1_2 IP3_DAG IP3 & DAG PLC->IP3_DAG produces ROCK ROCK RhoA->ROCK activates cAMP_inhibition ↓ cAMP Adenylyl_Cyclase->cAMP_inhibition Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Actin_Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Actin_Cytoskeleton

This compound activation of the PAR1 signaling cascade.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of endotoxin levels.

Limulus Amebocyte Lysate (LAL) Assay (Gel-Clot Method)

The LAL assay is the traditional and most widely recognized method for endotoxin detection.[2][3]

Principle: The assay relies on an enzymatic cascade extracted from the amebocytes of the horseshoe crab (Limulus polyphemus). In the presence of endotoxins, the lysate will form a gel clot.[3]

Methodology:

  • Reagent Preparation: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water (LRW) according to the manufacturer's instructions. Prepare a series of CSE dilutions to bracket the labeled lysate sensitivity.[4]

  • Sample Preparation: Dissolve the this compound peptide in LRW to the desired concentration. If the peptide is not readily soluble in water, a solvent like DMSO can be used, followed by dilution in LRW. Ensure the final pH of the sample is between 6.0 and 8.0.[5][6]

  • Assay Procedure:

    • Pipette 0.1 mL of the this compound sample, CSE standards, and LRW (as a negative control) into depyrogenated reaction tubes.

    • Add 0.1 mL of the reconstituted LAL reagent to each tube.

    • Gently mix and incubate the tubes undisturbed at 37°C ± 1°C for 60 ± 2 minutes.[4][5]

  • Reading Results: After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube. A negative result is indicated by the absence of a solid clot.

Recombinant Factor C (rFC) Assay

The rFC assay is a sustainable and highly specific alternative to the LAL test.

Principle: This method uses a recombinant form of Factor C, the first enzyme in the LAL coagulation cascade. Upon binding to endotoxin, the recombinant Factor C cleaves a fluorogenic substrate, producing a quantifiable fluorescent signal. This method is not affected by (1→3)-β-D-glucans, which can cause false positives in some LAL formulations.[7][8]

Methodology:

  • Reagent Preparation: Prepare the rFC reagent, fluorogenic substrate, and CSE standards as per the kit manufacturer's protocol.

  • Sample Preparation: Prepare the this compound sample as described for the LAL assay, ensuring compatibility with the rFC assay buffer system.

  • Assay Procedure:

    • Add prepared samples, standards, and controls to a 96-well microplate.

    • Add the rFC enzyme and fluorogenic substrate solution to each well.

    • Incubate the plate at 37°C in a fluorescence plate reader.

  • Data Analysis: Measure the fluorescence intensity at regular intervals. The endotoxin concentration in the sample is determined by comparing its fluorescence signal to the standard curve generated from the CSE dilutions.

Monocyte Activation Test (MAT)

The MAT is an in-vitro pyrogen test that mimics the human immune response.

Principle: This assay uses human monocytic cells (either from a cell line or cryopreserved whole blood/PBMCs) which, in the presence of pyrogens (both endotoxin and non-endotoxin), release pro-inflammatory cytokines such as Interleukin-6 (IL-6). The amount of released cytokine is then quantified using an ELISA.[9][10][11]

Methodology:

  • Cell Preparation: Thaw and culture the monocytic cells according to the supplier's instructions.

  • Sample and Standard Preparation: Prepare dilutions of the this compound sample and a reference standard endotoxin in the cell culture medium.

  • Incubation: Add the prepared samples and standards to the cultured monocytic cells and incubate for a specified period (typically overnight) at 37°C in a CO2 incubator.

  • Cytokine Quantification (ELISA):

    • Collect the cell culture supernatant.

    • Perform an ELISA to quantify the concentration of IL-6 in the supernatant.

  • Data Analysis: The pyrogenicity of the this compound sample is determined by comparing the amount of IL-6 produced in response to the sample with the IL-6 levels induced by the endotoxin standard curve. The results are often expressed as endotoxin equivalent units (EEU/mL).[10]

Workflow for Endotoxin Validation in this compound Preparations

The following diagram illustrates a typical workflow for validating the absence of endotoxin contamination.

Endotoxin_Validation_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_release Product Release Peptide_Synthesis This compound Synthesis Purification Purification (e.g., HPLC) Peptide_Synthesis->Purification Endotoxin_Testing Endotoxin Testing Purification->Endotoxin_Testing LAL LAL Assay Endotoxin_Testing->LAL Method 1 rFC rFC Assay Endotoxin_Testing->rFC Method 2 MAT MAT Endotoxin_Testing->MAT Method 3 Pass Pass (< Specification) LAL->Pass Fail Fail (≥ Specification) LAL->Fail rFC->Pass rFC->Fail MAT->Pass MAT->Fail Release Release for Use Pass->Release Repurify Repurify/Discard Fail->Repurify

Workflow for endotoxin validation of this compound.

By implementing these rigorous testing protocols, researchers and drug developers can confidently ensure that their this compound preparations are free from endotoxin contamination, leading to more reliable and safer outcomes in their studies.

References

Comparative Guide to PAR1 Antagonists for Blocking Tfllr-NH2 Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various Protease-Activated Receptor 1 (PAR1) antagonists in their ability to block the effects of the PAR1 agonist peptide, Tfllr-NH2. The data presented is compiled from multiple studies to aid in the selection of the most appropriate antagonist for specific research and drug development needs.

Introduction to PAR1 and this compound

Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in thrombosis and hemostasis. It is activated by the cleavage of its N-terminal domain by proteases like thrombin, exposing a tethered ligand that auto-activates the receptor. This compound is a synthetic peptide agonist that mimics the action of the tethered ligand, selectively activating PAR1 and triggering downstream signaling pathways. This makes it a valuable tool for studying PAR1 function and for screening potential antagonists.

PAR1 Signaling Pathways

Activation of PAR1 by agonists such as this compound initiates a cascade of intracellular signaling events. The receptor couples to multiple G proteins, primarily Gαq/11 and Gα12/13, leading to the activation of various downstream effectors.

  • Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration ([Ca2+]i) and activation of protein kinase C (PKC).

  • Gα12/13 Pathway: Activation of Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is involved in cytoskeletal rearrangements and cell shape changes.

  • MAPK/ERK Pathway: Downstream of both Gq and G12/13 pathways, PAR1 activation leads to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which play a key role in cell proliferation, differentiation, and survival.

Diagram of PAR1 Signaling Pathway

PAR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR1 PAR1 This compound->PAR1 Activation Gq Gq PAR1->Gq G1213 G1213 PAR1->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 + DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC PKC IP3_DAG->PKC ERK_Activation ERK Phosphorylation RhoA->ERK_Activation PKC->ERK_Activation

Caption: this compound activates PAR1, leading to downstream signaling through Gq and G12/13 pathways.

Quantitative Comparison of PAR1 Antagonists

The following tables summarize the inhibitory potency (IC50) of various PAR1 antagonists against this compound-induced cellular responses. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Inhibition of this compound-Induced Platelet Aggregation

AntagonistIC50 (nM)SpeciesReference
Vorapaxar47Human[1]
Atopaxar38Human[2]
SCH79797Data not available
F16357Data not available

Table 2: Inhibition of this compound-Induced Calcium Mobilization

AntagonistIC50 (nM)Cell LineReference
Vorapaxar32EA.hy926[2]
Atopaxar33EA.hy926[2]
RWJ-5825920EA.hy926[2]
SCH79797Data not available
F16357Data not available

Table 3: Inhibition of this compound-Induced ERK Phosphorylation

AntagonistIC50 (nM)Cell LineReference
VorapaxarData not available
AtopaxarData not available
SCH79797Data not available
F16357Data not available

Note: The lack of available data for certain antagonists and assays highlights a gap in the current literature and suggests an area for future research.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Platelet Aggregation Assay

Objective: To measure the ability of PAR1 antagonists to inhibit this compound-induced platelet aggregation in human platelet-rich plasma (PRP).

Diagram of Platelet Aggregation Workflow

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifugation1 Centrifugation (Low Speed) to obtain PRP Blood_Collection->Centrifugation1 PRP_Isolation Isolate Platelet-Rich Plasma (PRP) Centrifugation1->PRP_Isolation Incubation Pre-incubate PRP with PAR1 Antagonist or Vehicle PRP_Isolation->Incubation Stimulation Add this compound to induce aggregation Incubation->Stimulation Measurement Measure Light Transmittance (Aggregometer) Stimulation->Measurement Curve_Generation Generate Aggregation Curves Measurement->Curve_Generation IC50_Calculation Calculate IC50 Values Curve_Generation->IC50_Calculation

Caption: Workflow for measuring inhibition of this compound-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • PAR1 antagonists (e.g., vorapaxar, atopaxar) dissolved in a suitable vehicle (e.g., DMSO).

  • This compound peptide.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Lumi-aggregometer.

Procedure:

  • PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Antagonist Incubation: Pre-incubate 450 µL of PRP with various concentrations of the PAR1 antagonist or vehicle for 10 minutes at 37°C in the aggregometer cuvette with stirring.

  • Agonist Stimulation: Add 50 µL of this compound to a final concentration known to induce submaximal aggregation.

  • Measurement: Record the change in light transmission for 5-10 minutes. The aggregation is expressed as the percentage of the maximal light transmission of PPP.

  • Data Analysis: Plot the percentage of inhibition of aggregation against the antagonist concentration to determine the IC50 value.

Calcium Mobilization Assay

Objective: To measure the ability of PAR1 antagonists to inhibit the this compound-induced increase in intracellular calcium concentration in a suitable cell line (e.g., EA.hy926 endothelial cells).

Diagram of Calcium Mobilization Workflow

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Calcium Measurement cluster_analysis Data Analysis Cell_Culture Culture EA.hy926 cells in 96-well plates Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Antagonist_Addition Add PAR1 Antagonist or Vehicle Dye_Loading->Antagonist_Addition Baseline_Reading Record Baseline Fluorescence Antagonist_Addition->Baseline_Reading Agonist_Injection Inject this compound Baseline_Reading->Agonist_Injection Post_Stimulation_Reading Record Fluorescence Change Agonist_Injection->Post_Stimulation_Reading Ratio_Calculation Calculate Fluorescence Ratio (e.g., 340/380 nm) Post_Stimulation_Reading->Ratio_Calculation Response_Quantification Quantify Peak Response Ratio_Calculation->Response_Quantification IC50_Determination Determine IC50 Values Response_Quantification->IC50_Determination

Caption: Workflow for measuring inhibition of this compound-induced calcium mobilization.

Materials:

  • EA.hy926 cells.

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • PAR1 antagonists.

  • This compound peptide.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Seeding: Seed EA.hy926 cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate cells with Fura-2 AM (or another suitable calcium indicator) in a buffered salt solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with the buffered salt solution to remove extracellular dye.

  • Antagonist Incubation: Add the PAR1 antagonist at various concentrations or vehicle to the wells and incubate for 10-15 minutes.

  • Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

  • Agonist Injection: Inject this compound to a final concentration that elicits a robust calcium response.

  • Post-Stimulation Reading: Continue to record the fluorescence ratio for several minutes to capture the peak response.

  • Data Analysis: Calculate the peak fluorescence ratio change from baseline. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

ERK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of PAR1 antagonists on this compound-induced phosphorylation of ERK1/2 in a relevant cell line.

Diagram of ERK Phosphorylation Workflow

ERK_Phosphorylation_Workflow cluster_cell_treatment Cell Treatment cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Seeding Seed cells and serum-starve Antagonist_Pretreatment Pre-treat with PAR1 Antagonist or Vehicle Cell_Seeding->Antagonist_Pretreatment Agonist_Stimulation Stimulate with this compound Antagonist_Pretreatment->Agonist_Stimulation Cell_Lysis Lyse cells to extract proteins Agonist_Stimulation->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Antibody Incubate with anti-p-ERK and anti-total-ERK antibodies Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect chemiluminescence Secondary_Antibody->Detection Densitometry Quantify band intensities Detection->Densitometry Ratio_Calculation Calculate p-ERK/total-ERK ratio Densitometry->Ratio_Calculation IC50_Determination Determine IC50 Values Ratio_Calculation->IC50_Determination

References

Comparison Guide: Correlating Tfllr-NH2-Induced Signaling with Functional Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the synthetic peptide Tfllr-NH2 with other relevant alternatives, focusing on its signaling mechanisms and resulting functional outcomes. The information is intended for researchers, scientists, and drug development professionals working with Protease-Activated Receptors (PARs).

Introduction to this compound

This compound (Thr-Phe-Leu-Leu-Arg-NH2) is a synthetic pentapeptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR1).[1][2] It mimics the "tethered ligand" that is exposed after the endogenous protease thrombin cleaves the N-terminus of the PAR1 receptor.[3] Due to its selectivity for PAR1 over other PAR family members, particularly PAR2, this compound serves as a valuable tool for investigating the specific roles of PAR1 activation in various physiological and pathological processes.[2][4]

Signaling Pathways of this compound

Activation of PAR1, a G-protein-coupled receptor (GPCR), by this compound initiates several intracellular signaling cascades. The most prominent pathway involves the activation of Gαq, leading to a robust increase in intracellular calcium ([Ca2+]i), a key event in mediating many of the peptide's functional effects.[2][3][5]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PAR1 PAR1 Gq Gαq PAR1->Gq Activates ERK ERK PAR1->ERK Activates (Other G-proteins) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Tfllr This compound Tfllr->PAR1 Binds IP3R IP3R IP3->IP3R Binds Outcomes Functional Outcomes ERK->Outcomes Ca_release Ca²⁺ Release Ca_release->Outcomes IP3R->Ca_release Induces

Caption: this compound-induced PAR1 signaling cascade.

Comparative Performance Data

This compound is frequently compared with endogenous activators like thrombin and agonists for other PARs, such as the PAR2-activating peptide (PAR2-AP) SLIGKV-NH2. Its selectivity and potency are key differentiators.

Table 1: Comparison of PAR Agonists

Agonist Primary Target EC50 Key Features Selectivity
This compound PAR1 1.9 µM [1] Selective synthetic peptide agonist.[2] High selectivity for PAR1 over PAR2.[4]
Thrombin PAR1, PAR3, PAR4 ~24 µg/ml[3] Endogenous serine protease activator.[3] Activates multiple PARs.[4]
SFLLR-NH2 PAR1 Potency similar to this compound.[2] Activates both PAR1 and PAR2.[2] Low selectivity, cross-reacts with PAR2.[2]
SLIGKV-NH2 PAR2 Micromolar range.[6] Human PAR2-activating peptide.[7] Selective for PAR2.[8]

| 2-furoyl-LIGRL-NH2 | PAR2 | ~100x more potent than SLIGKV-NH2.[6] | High-potency synthetic PAR2 agonist.[6] | Highly selective for PAR2.[9] |

Functional Outcomes of this compound Activation

The signaling cascades initiated by this compound translate into distinct physiological responses, primarily related to inflammation and neurogenic processes.

Table 2: Functional Outcomes of this compound-Induced Signaling

Functional Outcome Description Key Mediators Supporting Data
Neurogenic Inflammation & Edema Induces significant plasma extravasation and sustained swelling (edema) upon in vivo administration.[1][3] Release of Substance P (SP) from sensory nerves, acting on Neurokinin 1 Receptors (NK1R) on endothelial cells.[3] Edema is inhibited by 44% at 1 hour and completely by 5 hours with an NK1R antagonist or sensory nerve ablation.[1][3]
Increased Intracellular Calcium ([Ca2+]i) Rapidly increases [Ca2+]i in various cell types, including neurons and keratinocytes.[3][5] Gq-PLC-IP3 pathway.[2] Application of 10 µM this compound increases intracellular calcium levels significantly in keratinocytes.[5] The EC50 for increasing [Ca2+]i in cultured neurons is 1.9 µM.[3]
Vascular Permeability Stimulates extravasation of plasma proteins into tissues.[2][3] PAR1 activation on sensory nerves leading to SP release.[3] In mice, this compound (3 µmol/kg, i.v.) stimulates Evans blue extravasation in various tissues by 2-8 fold.[1][3]
Smooth Muscle Modulation Causes relaxation in the lower esophageal sphincter and can induce both contraction and relaxation in duodenal smooth muscle.[8] Direct effect on smooth muscle cells, potentially involving NO pathways for relaxation.[8] Induces concentration-dependent relaxation in pre-contracted esophageal strips.[8]

| Platelet Activation | Induces platelet activation, leading to the secretion of growth factors. | PAR1 on platelets. | A dose-dependent increase of secreted TGF-β1 is detected in the supernatant of this compound-activated platelets.[1] |

Experimental Protocols

The data presented in this guide are supported by established experimental methodologies.

This protocol measures changes in vascular permeability in response to PAR1 activation.

  • Animal Model: Wild-type and PAR1 knockout mice are used for comparison.[1][3]

  • Reagent Preparation: Prepare this compound solution (e.g., 3 µmol/kg in 25 µL physiological saline) and Evans blue dye (e.g., 33.3 mg/kg in 50 µL saline).[1]

  • Administration: Anesthetize mice (e.g., with isoflurane). Co-inject the this compound solution and Evans blue dye into the lateral tail vein.[1]

  • Circulation and Perfusion: Allow the reagents to circulate for 10 minutes. Then, perfuse the mouse transcardially with heparinized saline (e.g., 20 U/mL) for 2-3 minutes to remove intravascular dye.[1][3]

  • Tissue Collection: Excise target tissues (e.g., bladder, esophagus, stomach, intestine).[1][3]

  • Dye Extraction: Incubate each tissue sample in 1 mL of formamide for 48 hours at room temperature to extract the extravasated Evans blue dye.[1]

  • Quantification: Measure the absorbance of the formamide supernatant spectrophotometrically at 650 nm. The amount of dye is proportional to the degree of plasma extravasation.[1]

Evans_Blue_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase start Anesthetize Mouse injection IV Co-injection: This compound + Evans Blue start->injection circulation Circulation (10 min) injection->circulation perfusion Transcardial Perfusion (Heparinized Saline) circulation->perfusion collection Tissue Excision (e.g., Bladder, Stomach) perfusion->collection extraction Dye Extraction (Formamide, 48h) collection->extraction measurement Spectrophotometry (650 nm) extraction->measurement end Quantify Extravasation measurement->end

References

Reproducibility of Tfllr-NH2 Effects Across Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the synthetic peptide Tfllr-NH2 across various cell lines. This compound is a selective agonist of the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and cancer progression. Understanding the reproducibility of its effects is crucial for its application in research and potential therapeutic development.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound observed in different cell lines.

Cell LineCell TypeAssayConcentrationObserved EffectReference
Neurons (Dorsal Root Ganglion)Primary NeuronsCalcium Mobilization10 µMPeak [Ca2+]i increase of 196.5 ± 20.4 nM[1][2]
HT29Human Colon AdenocarcinomaCell Proliferation100 µM (as AP1)~3.5-fold increase in cell number[3]
HT29-D4Human Colon AdenocarcinomaCell Motility5 nmol/L Thrombin (PAR1 activator)~2-fold increase in cell migration[3]
SW620Human Colon AdenocarcinomaEpithelial-Mesenchymal Transition & ChemotaxisSupernatant from this compound-activated plateletsUpregulation of E-cadherin, downregulation of vimentin, and increased chemotaxis[2]
GeneralN/APAR1 Activation (EC50)1.9 µMHalf-maximal effective concentration for PAR1 activation[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

G cluster_workflow Experimental Workflow: Cell Proliferation Assay A Seed HT29 cells in 96-well plates B Starve cells in serum-free medium for 48h A->B C Add this compound or vehicle control B->C D Incubate for 96h C->D E Detach cells and count using a hemocytometer D->E F Analyze and compare cell numbers E->F

Figure 1. Workflow for assessing this compound induced cell proliferation.

G cluster_pathway This compound/PAR1 Signaling Pathway Tfllr This compound PAR1 PAR1 Receptor Tfllr->PAR1 Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 GbetaGamma Gβγ PAR1->GbetaGamma PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Mobilization IP3->Ca RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK CellMotility Cell Motility ROCK->CellMotility PI3K PI3K GbetaGamma->PI3K Akt Akt PI3K->Akt ERK ERK PI3K->ERK CellProliferation Cell Proliferation Akt->CellProliferation ERK->CellProliferation

Figure 2. PAR1 signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (HT29)

This protocol is adapted from the methodology used to assess the mitogenic effects of a PAR-1 activating peptide on HT29 human colon adenocarcinoma cells[3].

Materials:

  • HT29 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Calf Serum (FCS)

  • Trypsin-EDTA

  • 96-well plates

  • This compound (or other PAR-1 agonist)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Seeding: Seed 5,000 HT29 cells per well in a 96-well plate with the appropriate medium containing 10% FCS and allow them to attach for 3 days.

  • Serum Starvation: After attachment, wash the cells and replace the medium with serum-free medium. Incubate for 48 hours to synchronize the cells in a quiescent state.

  • Treatment: Add 200 µL of fresh serum-free medium containing the desired concentration of this compound or vehicle control to each well. Use 10% FCS as a positive control.

  • Incubation: Culture the cells for 96 hours.

  • Cell Counting: Detach the cells from triplicate wells using trypsin-EDTA and count the number of viable cells using a hemocytometer and trypan blue exclusion to assess cell death.

Calcium Mobilization Assay (Neurons)

This protocol is based on the methods used to measure intracellular calcium changes in cultured dorsal root ganglion neurons in response to PAR1 agonists[1].

Materials:

  • Cultured neurons (e.g., dorsal root ganglion neurons)

  • Fura-2 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • This compound

  • Fluorescence microscopy system capable of ratiometric calcium imaging

Procedure:

  • Cell Loading: Incubate cultured neurons with Fura-2 AM in HBSS for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells.

  • Washing: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.

  • Baseline Measurement: Mount the culture dish on the fluorescence microscope and record the baseline fluorescence ratio (e.g., 340/380 nm excitation) for a short period.

  • Stimulation: Add this compound at the desired concentration to the cells while continuously recording the fluorescence.

  • Data Analysis: Calculate the change in intracellular calcium concentration based on the change in the fluorescence ratio over time.

Cell Motility (Wounding) Assay (HT29-D4)

This protocol is derived from the in vitro wounded monolayer model used to assess the effect of PAR-1 activation on colon cancer cell motility[3].

Materials:

  • HT29-D4 cells

  • 6-well plates

  • Serum-free medium

  • Sterilized razor blade or pipette tip

  • This compound (or other PAR-1 activator)

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed HT29-D4 cells in 6-well plates and grow them to confluency.

  • Serum Starvation: Grow the confluent monolayers in serum-free medium for 24 hours.

  • Wounding: Create a "wound" in the monolayer by scraping a straight line with a sterilized razor blade or pipette tip.

  • Washing: Wash the wells with medium to remove cell debris.

  • Treatment: Add serum-free medium with or without the test substance (e.g., this compound) to the wells.

  • Incubation and Imaging: Incubate the plates for 24 hours. Capture images of the wound at the beginning and end of the incubation period.

  • Analysis: Measure the extent of cell migration into the wounded area. To distinguish between migration and proliferation, cells can be pre-treated with an inhibitor of cell division, such as mitomycin C.

Conclusion

The experimental data demonstrates that this compound consistently activates PAR1, leading to reproducible downstream effects in various cell lines. In neuronal cells, this activation robustly triggers calcium mobilization. In colon cancer cell lines such as HT29 and SW620, this compound promotes proliferation and motility, key hallmarks of cancer progression. The reproducibility of these effects across different studies and cell types underscores the potential of this compound as a reliable tool for investigating PAR1 signaling in diverse biological contexts. The provided protocols offer a foundation for researchers to further explore the multifaceted roles of PAR1 activation.

References

Safety Operating Guide

Proper Disposal of Tfllr-NH2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory reagents is paramount for personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of Tfllr-NH2, a selective PAR1 agonist peptide. The following protocols are based on general laboratory chemical waste guidelines and specific safety information for this compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area.[1] Adherence to personal protective equipment (PPE) standards is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against accidental splashes and aerosol formation.[1]
Hand Protection Chemical impermeable gloves (inspected before use)Prevents skin contact with the compound.[1]
Body Protection Fire/flame resistant and impervious clothingProvides a barrier against spills and contamination.[1]
Respiratory Full-face respirator (if exposure limits are exceeded)Necessary in situations with potential for aerosolization or high concentrations.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound, like many research peptides, falls under the general guidelines for chemical waste management. The primary principle is to avoid disposal in regular trash or down the drain unless explicitly permitted.[2]

Step 1: Waste Identification and Characterization

  • Solid vs. Liquid Waste: Keep solid and liquid waste containing this compound separate to ensure proper disposal pathways.[4]

Step 2: Waste Segregation

  • Incompatible Materials: Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Store acids and bases separately, and keep acids away from cyanides or sulfides.[5] For example, do not mix this compound waste with strong oxidizing agents or reactive materials.

Step 3: Containerization

  • Appropriate Containers: Use only approved, compatible containers for storing this compound waste. Plastic containers are often preferred.[3] The original container may be used if it is in good condition.[5] Do not use food containers.[5]

  • Secure Closure: Ensure all waste containers are securely capped when not in use to prevent spills and evaporation.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] This area must be at or near the point of waste generation.[3]

  • Storage Limits: Adhere to the maximum storage volume for hazardous waste in your SAA, which is typically up to 55 gallons. For acutely toxic chemical waste, the limit is one quart of liquid or one kilogram of solid.[3]

  • Inspections: Conduct weekly inspections of the SAA to check for container leakage.[5]

Step 5: Arrange for Professional Disposal

  • Contact EH&S: Once the waste container is full or has been in storage for the maximum allowed time (up to 12 months in some jurisdictions as long as accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EH&S) department for waste pick-up.[3]

  • Do Not Dispose in General Waste or Drains: Unless explicitly approved by your local authorities and EH&S, do not dispose of this compound in the regular trash or down the sink.[2]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Waste Type (Solid vs. Liquid) A->B C Segregate from Incompatible Chemicals B->C D Use Labeled, Compatible Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Conduct Weekly SAA Inspections E->F G Container Full or Storage Time Limit Reached? F->G G->F No H Contact EH&S for Waste Pick-up G->H Yes I Continue Storage and Monitoring

Caption: Workflow for the safe disposal of this compound.

IV. Minimizing Waste Generation

In addition to proper disposal, laboratories should adopt practices to minimize the generation of chemical waste.[3]

  • Source Reduction: Order only the necessary quantities of this compound for your experiments.

  • Inventory Management: Maintain a current inventory of all chemicals to avoid unnecessary purchases.

  • Sharing Resources: Share surplus this compound with other research groups if possible.

  • Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[3]

References

Personal protective equipment for handling Tfllr-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.

This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling Tfllr-NH2. Our goal is to build deep trust by furnishing value beyond the product itself, ensuring you have the critical information to maintain a safe and efficient research environment.

I. Personal Protective Equipment (PPE) for Handling this compound

While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), adherence to standard laboratory safety protocols is crucial to prevent potential irritation and cross-contamination. The primary exposure risks when handling the solid, powdered form of this compound are inhalation of airborne particles and direct skin or eye contact.

A. Eye and Face Protection:

  • Requirement: Always wear ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.

  • Rationale: This protects the eyes from accidental splashes of solutions or contact with airborne powder.

B. Hand Protection:

  • Requirement: Wear nitrile gloves for incidental contact. For extended handling or when working with solutions, consider gloves with a longer breakthrough time.

  • Rationale: Nitrile gloves provide good protection against a wide range of chemicals and are effective at preventing skin contact with the peptide. Always inspect gloves for tears or punctures before use.

C. Body Protection:

  • Requirement: A standard laboratory coat is required to protect street clothes and provide an additional layer of protection against spills.

  • Rationale: Ensures that any spills or contamination are contained within the laboratory environment.

D. Respiratory Protection:

  • Requirement: For operations that may generate significant amounts of dust, such as weighing large quantities or performing procedures that could aerosolize the powder, a NIOSH-approved N95 respirator is recommended.

  • Rationale: An N95 respirator will filter at least 95% of airborne particles, effectively protecting against the inhalation of powdered this compound.

A summary of the recommended PPE is provided in the table below.

Protection Type Equipment Standard/Specification Purpose
Eye/Face Protection Safety Glasses with Side Shields or Safety GogglesANSI Z87.1Protects against airborne powder and splashes.
Hand Protection Nitrile GlovesASTM D6319Prevents direct skin contact.
Body Protection Laboratory CoatN/AProtects clothing and skin from contamination.
Respiratory Protection N95 RespiratorNIOSH-approvedPrevents inhalation of airborne powder.

II. Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

A. Preparation:

  • Designated Area: Conduct all handling of solid this compound in a designated area, such as a chemical fume hood or a benchtop with a localized exhaust ventilation system, to minimize the dispersion of powder.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within reach, including appropriate containers, weighing paper, spatulas, and waste disposal bags.

  • Don PPE: Put on all required personal protective equipment as outlined in the section above.

B. Weighing and Reconstitution:

  • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container. Avoid creating dust clouds.

  • Reconstitution: If preparing a solution, add the solvent to the solid this compound slowly to avoid splashing. Cap the container and mix gently until the peptide is fully dissolved.

C. Post-Handling:

  • Decontamination: Clean all surfaces and equipment that came into contact with this compound using an appropriate laboratory disinfectant or cleaning agent.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in the designated waste container as per the disposal plan below.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.

III. Disposal Plan for this compound

Proper disposal of unused this compound and contaminated materials is essential for maintaining a safe laboratory and complying with environmental regulations.

A. Unused Solid this compound:

  • Waste Characterization: Although not classified as hazardous, it is good practice to treat all research chemicals with care.

  • Containment: Place the unused solid this compound in a clearly labeled, sealed container. The label should include the chemical name and the words "Non-Hazardous Waste for Disposal."

  • Disposal Route: Dispose of the contained solid waste through your institution's chemical waste program for non-hazardous solids. Do not dispose of it in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.

B. Contaminated Labware and Debris:

  • Segregation: Collect all disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, in a designated waste bag.

  • Containment: Seal the waste bag and place it in a secondary container for solid waste.

  • Disposal Route: Dispose of the contained waste through your institution's chemical waste program for non-hazardous laboratory debris.

C. Aqueous Solutions of this compound:

  • Neutralization (if applicable): If the solution contains other hazardous components (e.g., strong acids or bases), it must be neutralized and disposed of as hazardous waste.

  • Dilution and Drain Disposal: For solutions of this compound in non-hazardous buffers (e.g., saline), check with your institutional EHS guidelines. In many cases, small quantities of non-hazardous aqueous solutions can be disposed of down the sanitary sewer with copious amounts of water.

IV. Visual Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_final Final Check Start Start: Prepare to handle this compound AssessForm Assess Physical Form Start->AssessForm Solid Solid/Powder AssessForm->Solid Is it solid? Liquid Liquid/Solution AssessForm->Liquid Is it liquid? EyeProtection Wear Safety Glasses with Side Shields Solid->EyeProtection Gloves Wear Nitrile Gloves Solid->Gloves LabCoat Wear Lab Coat Solid->LabCoat Respirator Consider N95 Respirator if dust generation is likely Solid->Respirator Liquid->EyeProtection Liquid->Gloves Liquid->LabCoat Proceed Proceed with Handling LabCoat->Proceed Respirator->Proceed

Caption: Logical workflow for selecting appropriate PPE for this compound.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.